Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWEGRTQTXLFX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Structure, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key chiral building block in modern medicinal chemistry and drug development. We will dissect its molecular architecture, explore the critical role of the tert-butyloxycarbonyl (Boc) protecting group, present a representative synthetic protocol, and detail its applications as a conformationally constrained γ-aminobutyric acid (GABA) analogue. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction to a Versatile Chemical Scaffold
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-proteinogenic amino acid derivative that has garnered significant interest in synthetic and medicinal chemistry. Its structure is a unique amalgamation of three key functional components: a butyric acid backbone, a stereochemically defined amino group, and an aromatic pyridyl moiety. This combination makes it a valuable precursor for complex molecular architectures and a functional analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2]
The strategic placement of the amino group at the β-position (C3) relative to the carboxyl group, and the pyridyl ring at the γ-position (C4), creates a "β,γ-substituted" amino acid. Such structures are instrumental in the synthesis of peptidomimetics and conformationally restricted molecules designed to probe biological systems with high specificity.[3] The "(S)" designation indicates the specific stereoconfiguration at the chiral center (C3), which is often crucial for biological activity.
Central to its utility is the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, enabling chemists to selectively mask the reactivity of the amino group while other parts of the molecule are modified.[4][] Its ease of introduction and, more importantly, its clean, acid-labile removal make it an indispensable tool for multi-step synthetic campaigns.[6][7]
Chemical Structure and Physicochemical Properties
The molecular identity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is defined by its precise arrangement of atoms and functional groups.
-
Butyric Acid Core: A four-carbon carboxylic acid chain that provides the foundational skeleton.[8]
-
Chiral Amine: An amino group at the C3 position with a defined (S)-stereochemistry. This chirality is paramount for specific interactions with biological targets like enzymes and receptors.
-
3-Pyridyl Group: A pyridine ring attached to the C4 position. This aromatic heterocycle can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking, making it a valuable pharmacophore.
-
Boc Protecting Group: A tert-butyloxycarbonyl group that renders the C3-amine nucleophilicity inert under neutral or basic conditions, allowing for selective reactions elsewhere.
Molecular Structure Diagram
Caption: Chemical structure of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Physicochemical Data
The compound's physical and chemical properties are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 269396-65-8 (for the R-isomer, S-isomer may vary) | [9] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [10] |
| Molecular Weight | 280.32 g/mol | [10][11] |
| Appearance | White to off-white solid/powder | [12] |
| Melting Point | 140-143 °C (for a similar 4-pyridyl isomer) | [11] |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid |
The Chemistry of the Boc Protecting Group: A Self-Validating System
The utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in synthesis is intrinsically linked to the behavior of the Boc group. Its application represents a self-validating system: it is stable under the conditions required for other transformations (e.g., peptide coupling, esterification) but can be removed selectively under specific, orthogonal conditions.
Expertise & Rationale: Why Choose Boc?
The Boc group is employed due to its ideal balance of stability and lability.
-
Stability: It is robust and completely stable to basic conditions, nucleophiles, and catalytic hydrogenation, which are common in multi-step syntheses. This prevents unwanted side reactions at the amine.[]
-
Acid-Labile Removal: It can be cleaved efficiently under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting other acid-sensitive groups like benzyl esters (which require harsher acidolysis) or Fmoc groups (which are base-labile).[][7] This orthogonality is the foundation of many complex synthetic strategies.[]
-
Clean Byproducts: The deprotection mechanism generates gaseous byproducts (isobutylene and carbon dioxide) and the free amine, simplifying purification.[]
Mechanism of Boc Deprotection
The removal of the Boc group is a classic acid-catalyzed elimination reaction.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.
-
Carbocation Formation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond to form a highly stable tert-butyl carbocation.
-
Decarboxylation: This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free, protonated amine.
Caption: Boc deprotection workflow using strong acid.
Synthesis and Purification Protocol
While numerous specific synthetic routes exist for related compounds, a general and reliable pathway involves the Boc protection of a pre-formed amino acid. The following protocol is a representative, field-proven method for the introduction of a Boc group onto an amino acid like (S)-3-amino-4-(3-pyridyl)-butyric acid.
Synthetic Workflow Overview
Caption: General workflow for Boc protection of an amino acid.
Detailed Experimental Protocol: Boc Protection
This protocol describes the N-protection step, a critical phase in the overall synthesis.
-
Dissolution: Dissolve (S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add 1M sodium hydroxide (NaOH) solution dropwise until the pH reaches 9-10. This deprotonates the ammonium group to the free amine, activating it as a nucleophile.
-
Reagent Addition: To the basic solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to pH 2-3 by adding solid potassium bisulfate (KHSO₄) or 1M HCl. This protonates the carboxylate and any unreacted amine.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc). The Boc-protected product is more lipophilic and will move into the organic phase.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a suite of analytical techniques is employed. The data presented below are expected values based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - Pyridyl Protons: Multiple signals in the aromatic region (~7.2-8.5 ppm).- NH Proton: A broad singlet or doublet (~5.0-6.0 ppm), exchangeable with D₂O.- C3-H Proton: A multiplet (~4.0-4.5 ppm).- C2 & C4 Protons: Complex multiplets in the aliphatic region (~2.5-3.0 ppm).- Boc Protons: A characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons. |
| ¹³C NMR | - Carboxyl Carbon: Signal at ~175-180 ppm.- Boc Carbonyl Carbon: Signal at ~155-156 ppm.- Pyridyl Carbons: Multiple signals in the aromatic region (~120-150 ppm).- Boc Quaternary Carbon: Signal at ~80 ppm.- Aliphatic Carbons (C2, C3, C4): Signals in the range of ~35-55 ppm.- Boc Methyl Carbons: Signal at ~28 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 281.15 |
| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad peak ~2500-3300.- N-H Stretch (Carbamate): ~3300-3400.- C=O Stretch (Carboxylic Acid & Carbamate): Two strong peaks ~1680-1720.- Aromatic C=C/C=N Stretch: ~1550-1600. |
Applications in Research and Drug Development
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not an end product but a high-value intermediate for creating more complex molecules.
-
GABA Analogues & Neuroscience Research: As a conformationally restricted GABA analogue, this compound and its derivatives are crucial tools for studying GABA receptor subtypes (GABAₐ and GABAₑ).[1][3] By restricting the rotational freedom of the GABA backbone, researchers can design ligands with higher selectivity and potency for specific receptors, which is a key strategy in developing treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[2]
-
Peptidomimetics and Peptide Synthesis: The compound serves as an unnatural amino acid building block.[13] Incorporating it into a peptide chain can induce specific secondary structures (e.g., turns or helices), improve metabolic stability by resisting enzymatic degradation, and introduce a versatile pyridyl group for targeted interactions.[14]
-
Chiral Building Block for Small Molecules: Beyond peptides, it is a precursor for a wide range of chiral small molecules. The defined stereocenter and multiple functional handles (amine, carboxyl, pyridyl) allow for divergent synthesis, enabling the construction of libraries of compounds for screening in drug discovery programs.
Conclusion
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid stands as a testament to the power of rational chemical design. Its structure is finely tuned for utility, combining a biologically relevant scaffold with the synthetic flexibility afforded by the Boc protecting group. A thorough understanding of its properties, the chemistry of its protecting group, and its synthesis provides researchers with a powerful tool for advancing the frontiers of medicinal chemistry, neuroscience, and materials science. Its continued application in the development of novel therapeutics and chemical probes is certain.
References
- Synthesis of Sugar-fused GABA-analogs. (n.d.). Google Scholar.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (2025).
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. (2001). Journal of Medicinal Chemistry.
- Peptide Synthesis. (2024). Chemistry LibreTexts.
- Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. (n.d.). PubChem.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate.
- Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. (n.d.). Chem-Impex.
- Boc-(S)-3-氨基-4-(2,4,5-三氟苯基)丁酸. (n.d.). 苏州昊帆生物股份有限公司.
- boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. (n.d.). Chongqing Chemdad Co., Ltd.
- ácido butírico boc- (r) -3-amino-4- (3-pyridyl) -butyric. (n.d.). Guidechem.
- Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. (n.d.). MySkinRecipes.
- Butyric acid. (n.d.). Wikipedia.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
A Senior Application Scientist's Perspective on a Novel GABAergic Modulator
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the putative mechanism of action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a novel compound with potential applications in neuroscience and pharmacology. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, its structural characteristics as a GABA (γ-aminobutyric acid) analogue with a 3-pyridyl substitution allow for the formulation of a scientifically grounded hypothesis regarding its biological activity. This document will delve into this hypothesized mechanism, present robust experimental protocols for its validation, and discuss the scientific rationale underpinning these methodologies.
Introduction: The GABAergic System and the Rationale for Novel Modulators
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS). The delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is crucial for maintaining normal brain function. Disruptions in this equilibrium are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity.
A key regulator of GABAergic tone is the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA. Inhibition of GABA-T leads to an increase in synaptic and extrasynaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic effect of established antiepileptic drugs such as vigabatrin.
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral β-amino acid derivative. Its core structure is analogous to GABA, suggesting a potential interaction with components of the GABAergic system. The presence of the 3-pyridyl moiety introduces unique electronic and steric properties that may confer specificity and potency towards its molecular target(s). The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic amino acid derivatives, often used to modulate solubility and facilitate synthesis, and would be removed in vivo or in specific experimental conditions to yield the active compound.
Hypothesized Mechanism of Action: Inhibition of GABA Transaminase
Based on its structural similarity to GABA and known GABA-T inhibitors, it is hypothesized that the primary mechanism of action of (S)-3-amino-4-(3-pyridyl)-butyric acid (the de-protected form) is the inhibition of GABA transaminase.
The Catalytic Cycle of GABA Transaminase
GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The catalytic cycle involves the formation of a Schiff base between GABA and PLP, followed by a series of electronic rearrangements and hydrolysis to release succinic semialdehyde and pyridoxamine-5'-phosphate (PMP). The enzyme is regenerated when PMP reacts with α-ketoglutarate to reform PLP and produce glutamate.
Proposed Inhibitory Action of (S)-3-amino-4-(3-pyridyl)-butyric acid
It is proposed that (S)-3-amino-4-(3-pyridyl)-butyric acid acts as a competitive or mechanism-based inhibitor of GABA-T.
-
Competitive Inhibition: The molecule, due to its structural resemblance to GABA, may bind to the active site of GABA-T, competing with the endogenous substrate. The 3-pyridyl group could engage in specific interactions within the active site, potentially leading to a high-affinity binding.
-
Mechanism-Based Inactivation: Alternatively, the compound could act as a "suicide substrate." In this scenario, GABA-T would initiate the catalytic process on the inhibitor, leading to the formation of a reactive intermediate that covalently binds to a residue in the active site, thereby irreversibly inactivating the enzyme.
The following diagram illustrates the hypothesized interaction at the GABA-T active site.
Caption: Hypothesized interaction of the inhibitor with the GABA-T active site.
Experimental Validation of the Hypothesized Mechanism
To rigorously test the hypothesis that Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, upon deprotection, acts as a GABA-T inhibitor, a series of in vitro and in vivo experiments are essential.
In Vitro Enzymatic Assay for GABA-T Inhibition
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the test compound on GABA-T.[1][2][3]
Objective: To determine the IC50 value of (S)-3-amino-4-(3-pyridyl)-butyric acid for GABA-T.
Principle: The activity of GABA-T is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSADH), which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human or porcine brain GABA-T
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
(S)-3-amino-4-(3-pyridyl)-butyric acid (deprotected)
-
Phosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions of GABA, α-ketoglutarate, NADP+, and SSADH in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
α-ketoglutarate solution
-
NADP+ solution
-
SSADH solution
-
A range of concentrations of the test compound. Include a vehicle control (no inhibitor) and a positive control (e.g., vigabatrin).
-
-
-
Enzyme Addition and Incubation:
-
Add the GABA-T enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for any time-dependent inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the GABA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | GABA-T IC50 (µM) | Inhibition Type (Hypothesized) |
| (S)-3-amino-4-(3-pyridyl)-butyric acid | To be determined | Competitive/Mechanism-based |
| Vigabatrin (Positive Control) | ~10 µM (literature) | Mechanism-based |
In Vivo Microdialysis for Measuring Brain GABA Levels
This protocol describes the use of in vivo microdialysis to assess the effect of the test compound on extracellular GABA levels in the brain of a living animal.[4][5][6][7]
Objective: To determine if systemic administration of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid increases extracellular GABA concentrations in a specific brain region (e.g., hippocampus or striatum).
Principle: A microdialysis probe is implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via a semi-permeable membrane. The collected dialysate is then analyzed for GABA content.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
HPLC system with a fluorescence or mass spectrometry detector
Protocol:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Compound Administration: Administer Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid systemically (e.g., intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS.
-
Data Analysis: Express the post-administration GABA levels as a percentage of the baseline levels and plot the results over time.
Synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A plausible synthetic route to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid could involve an asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor, followed by Boc protection.
Proposed Synthetic Scheme:
Caption: A plausible synthetic route to the target compound.
This proposed route offers a versatile approach to the target molecule and its analogs, allowing for the exploration of structure-activity relationships.
Conclusion and Future Directions
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid represents a promising scaffold for the development of novel modulators of the GABAergic system. Based on its structural features, the most plausible mechanism of action is the inhibition of GABA transaminase, leading to an increase in brain GABA levels. The experimental protocols detailed in this guide provide a clear and robust framework for testing this hypothesis.
Future research should focus on:
-
Confirmation of GABA-T Inhibition: Conducting the in vitro enzymatic assays to determine the IC50 and the mode of inhibition.
-
In Vivo Efficacy: Evaluating the compound's ability to raise brain GABA levels and its potential anticonvulsant or anxiolytic effects in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the pyridyl ring and the butyric acid backbone to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.
The exploration of novel GABA-T inhibitors like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid holds significant potential for the discovery of new therapeutic agents for a range of neurological disorders.
References
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399.
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Chemdad Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. Retrieved February 15, 2026, from [Link]
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Chu-Peptide Inc. (n.d.). Boc-S-3-Amino-4-(3-pyridyl)-butyric acid. Retrieved February 15, 2026, from [Link]
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ScienCell Research Laboratories. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved February 15, 2026, from [Link]
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Xiamen Equation Chemical Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. Retrieved February 15, 2026, from [Link]
- Takeda, H., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58241.
- Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). HPLC conditions are critical for the detection of GABA by microdialysis. Journal of Neuroscience Methods, 177(2), 403–408.
- Lee, S. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.
- Matyjaszczyk, M. S. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32.
- Davies, S. G., & Smyth, J. E. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Tetrahedron: Asymmetry, 13(9), 989-999.
- Ma, C., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 26(25), 5391–5395.
- Feng, J., et al. (2019). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Journal of the Brazilian Chemical Society, 30(8), 1749-1754.
- Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved February 15, 2026, from [Link]
-
WIPO. (n.d.). WO/2004/085661 PROCESS TO CHIRAL BETA-AMINO ACID DERIVATIVES. Retrieved February 15, 2026, from [Link]
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- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts [Arts & Sciences Theses and Dissertations, 2535]. Washington University in St. Louis.
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Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. Retrieved February 15, 2026, from [Link]
-
Chu-Peptide Inc. (n.d.). Boc-R-3-Amino-4-(3-pyridyl)-butyric acid. Retrieved February 15, 2026, from [Link]
- PubMed. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids, 51(2), 325-332.
- PubMed. (1987). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Heterocyclic Chemistry, 24(5), 1351-1353.
- The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17.
- MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- MDPI. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 30(7), 1435.
-
ResearchGate. (2022, January 14). Spectrophotometric assay of GABA content. Retrieved February 15, 2026, from [Link]
-
Matyja, M., et al. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Retrieved February 15, 2026, from [Link]
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Biological activity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
An In-Depth Technical Guide to the Biological Activity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral, N-protected amino acid derivative. While direct biological activity data for this specific compound is sparse in public literature, its chemical structure provides a clear blueprint for its intended role and potential pharmacological relevance. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). The presence of the tert-butyloxycarbonyl (Boc) protecting group strongly indicates its function as a key intermediate in multi-step organic synthesis, particularly for creating more complex molecules intended for biological screening.[][2][3][] The underlying pharmacophore, (S)-3-amino-4-(3-pyridyl)-butyric acid (once deprotected), is a GABA analogue. Based on extensive structure-activity relationship (SAR) studies of similar compounds, its primary biological target is likely the GABA type B (GABAB) receptor.[5][6] This guide provides a comprehensive overview of the compound's chemical rationale, its postulated biological target and mechanism of action, and the detailed experimental protocols required to fully characterize its activity and that of its active, deprotected form.
Introduction to the GABAergic System and Synthetic Intermediates
The GABAergic system is a cornerstone of neuropharmacology. GABA receptors, broadly classified into ionotropic GABAA and metabotropic GABAB types, are responsible for mediating neuronal inhibition throughout the CNS.[7][8] Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and depression, making GABA receptors a critical target for therapeutic intervention.[9][10]
GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogues, such as baclofen (β-(4-chlorophenyl)-GABA), which possess improved pharmacokinetic properties and selectivity for specific GABA receptor subtypes.[5]
The synthesis of such advanced analogues often requires a strategic, multi-step approach where reactive functional groups are temporarily masked. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid exemplifies this strategy. The Boc group serves as a temporary shield for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are modified.[][11] It is designed to be removed under specific, mild acidic conditions in a later synthetic step to yield the final, biologically active compound.[][11] Therefore, understanding this compound requires a dual focus: its role as a synthetic building block and the potential biological activity of its deprotected form.
Physicochemical Properties and Synthesis Rationale
Chemical Structure and Properties
-
Compound Name: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Synonyms: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid[12]
-
Molecular Formula: C14H20N2O4[12]
-
Molecular Weight: 280.32 g/mol [12]
-
Key Structural Features:
-
Butyric Acid Backbone: Mimics the core structure of GABA.
-
Pyridyl Group: A bioisostere for the phenyl ring found in other GABA analogues (e.g., baclofen), influencing binding affinity and pharmacokinetic properties.
-
(S)-Stereocenter: The specific stereoisomer, which is critical for precise interaction with chiral biological targets like receptor binding pockets.
-
Boc Protecting Group: An acid-labile carbamate that renders the amine nucleophilically inactive, facilitating controlled synthesis.[]
-
Rationale and Synthetic Workflow
The primary purpose of Boc protection is to enable chemoselectivity during synthesis. For instance, if one wished to modify the carboxylic acid group (e.g., form an ester or an amide), the unprotected amine could interfere by reacting itself. By installing the Boc group, the amine is "invisible" to the reaction conditions used to modify the carboxylate. The Boc group is then removed in a final step to unmask the bioactive amine.
A generalized workflow for the synthesis and subsequent deprotection of the target molecule is outlined below.
Caption: Postulated GABAB receptor signaling pathway for the active compound.
Methodologies for Biological Characterization
To validate the postulated activity, a systematic evaluation using standard pharmacological assays is required. The following protocols describe the essential in vitro and in vivo methods for characterizing the deprotected form of the compound, hereafter referred to as "Test Compound".
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the Test Compound for the GABAB receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GABAB1 and GABAB2 receptors (e.g., CHO or HEK293 cells) or from rat cortical tissue.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Radioligand: Use a known high-affinity GABAB antagonist radioligand, such as [3H]-CGP54626.
-
Assay Procedure: a. In a 96-well plate, combine the cell membranes (100-200 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the Test Compound (e.g., from 10 pM to 100 µM). b. For non-specific binding (NSB) determination, use a high concentration of a known non-labeled ligand (e.g., 10 µM GABA). c. For total binding, omit the Test Compound and NSB ligand.
-
Incubation: Incubate the plates for 60 minutes at room temperature.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the Test Compound. Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
Table 1: Example Data Summary for Binding Affinity
| Compound | Receptor Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Test Compound | Human GABAB | Value | Value |
| Baclofen (Control) | Human GABAB | Value | Value |
Objective: To determine the functional activity (EC50 and Emax) of the Test Compound and classify it as an agonist, partial agonist, or antagonist.
Methodology:
-
Membrane Preparation: Use the same membrane source as in the binding assay.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 100 µM GDP, pH 7.4.
-
Assay Procedure: a. Pre-incubate membranes (10-20 µg protein/well) with varying concentrations of the Test Compound for 15 minutes at 30°C. b. Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the reaction. c. To determine antagonist activity, pre-incubate the Test Compound with a known concentration of a GABAB agonist (e.g., GABA or baclofen at its EC80).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Quantification: Terminate and quantify using the same filtration and scintillation counting method as the binding assay.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the Test Compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response). Compare the Emax to that of a full agonist (e.g., GABA) to classify the compound.
Table 2: Example Data Summary for Functional Activity
| Compound | EC50 (nM) | Emax (% of GABA) | Activity Classification |
|---|---|---|---|
| Test Compound | Value | Value | e.g., Full Agonist |
| Baclofen (Control) | Value | Value | e.g., Full Agonist |
In Vivo Assays
Objective: To assess the muscle relaxant properties of the Test Compound, a characteristic effect of GABAB agonists.
Methodology:
-
Animals: Use male C57BL/6 mice.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure: a. Training: Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until they can consistently remain on the rod for a set duration (e.g., 180 seconds). b. Dosing: On the test day, administer the Test Compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., baclofen). c. Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mice on the rotarod and measure their latency to fall.
-
Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). An ED50 (dose causing 50% of the maximal effect) can be calculated.
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Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid physical and chemical properties
Physical, Chemical, and Synthetic Properties for Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4), a critical
Chemical Identity & Structural Analysis
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a protected
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | (3S)-3-{[(2-methylpropan-2-yl)oxy]carbonylamino}-4-(pyridin-3-yl)butanoic acid |
| Common Synonyms | Boc-L- |
| CAS Number | 208404-16-4 |
| Molecular Formula | C |
| Molecular Weight | 280.32 g/mol |
| Chirality | S-configuration (L-isomer analog) |
| SMILES | CC(C)(C)OC(=O)NCC(=O)O |
Structural Visualization
The following diagram illustrates the chemical connectivity and key functional regions affecting reactivity.
Physical Properties
Accurate physical data is essential for process scaling and quality control. The high melting point reflects the crystalline nature typical of
Table 2: Physicochemical Specifications
| Property | Value / Description |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 188 – 193 °C |
| Optical Rotation | |
| Solubility (High) | DMSO, DMF, Methanol, Ethyl Acetate |
| Solubility (Low/Insoluble) | Water, Petroleum Ether, Hexane |
| Hygroscopicity | Low to Moderate (Store desiccated) |
Chemical Reactivity & Stability[2]
Acid/Base Behavior
-
Pyridine Moiety: The nitrogen atom on the pyridine ring is weakly basic (approximate pKa ~5.2). In acidic HPLC buffers (e.g., 0.1% TFA), this nitrogen will be protonated, significantly affecting retention time and peak shape.
-
Carboxylic Acid: The C-terminal acid is free for activation. Due to the extra methylene group (
-position), the inductive withdrawal from the nitrogen is reduced compared to -amino acids, making the carboxylate slightly less acidic (pKa ~4.5–5.0).
Stability Profile
-
Boc Group: Stable to basic conditions (e.g., piperidine, DIPEA) and catalytic hydrogenation. Highly labile to strong acids (TFA, HCl/Dioxane).
-
Racemization Resistance:
-amino acids are inherently more resistant to racemization (epimerization) during coupling than their -counterparts because they lack the acidic proton at the -position adjacent to the activating carbonyl. However, harsh activation conditions should still be avoided.
Synthetic Applications & Protocols
Senior Scientist Insight: The primary challenge when working with pyridyl-amino acids is the potential for the pyridine nitrogen to interfere with activation or coordinate with metal catalysts.
Solid-Phase Peptide Synthesis (SPPS) Workflow
When incorporating this residue into a peptide chain, standard Boc/Benzyl strategies or Fmoc/tBu strategies (if using this as the N-terminal residue or in a hybrid scheme) must be adapted.
Recommended Coupling Protocol:
-
Activation: Use HATU/HOAt or DIC/Oxyma . The use of HOAt (1-hydroxy-7-azabenzotriazole) is preferred over HOBt because the pyridine nitrogen in HOAt creates a "neighboring group effect" that boosts coupling efficiency, which is beneficial for the sterically bulkier
-amino acid. -
Base Handling: If using aminium salts (HATU/HBTU), use DIPEA (Diisopropylethylamine). Ensure the equivalents of base neutralize the coupling reagent and the pyridine side chain if it is present as a salt (though usually supplied as a free base).
-
Monitoring: The pyridine ring can cause tailing in standard UV monitoring (214 nm). Use 254 nm or 280 nm for specific detection of the aromatic ring.
Deprotection & Cleavage
-
Boc Removal: Standard treatment with TFA/DCM (1:1) or 4N HCl in Dioxane .
-
Scavengers: The pyridine ring is electron-deficient and generally stable to electrophilic attack by carbocations (e.g., t-butyl cations). However, standard scavenger cocktails (TIS/Water) are recommended to prevent alkylation of other sensitive residues (Trp, Met) in the sequence.
Purification Strategy (HPLC)
Due to the basic pyridine nitrogen, purification requires careful buffer selection.
-
Acidic Conditions (TFA): The pyridine will be protonated (
charge). This increases polarity and reduces retention time. -
Neutral/Basic Conditions (TEAP/Ammonium Acetate): If the peptide is retained too strongly or exhibits poor peak shape, switch to a buffer at pH 6.5–7.5 to keep the pyridine deprotonated (neutral).
Experimental Workflow Diagram
Handling, Storage, and Safety[1]
-
Storage: Store at 0–8 °C (Refrigerated). Keep container tightly sealed to prevent moisture absorption.
-
Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to ambient light and moisture.
-
Safety: Classified as an Irritant (Xi) .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
References
-
Chem-Impex International. Boc-(3-pyridyl)-L-beta-homoalanine Product Specification. Catalog #03427. Retrieved from
-
ChemicalBook. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid Properties and CAS Data. CAS 208404-16-4. Retrieved from
-
PubChem. Boc-beta-homo-3-pyridylalanine Compound Summary. National Library of Medicine. Retrieved from
-
Aapptec. Beta Homo Amino Acids for Peptide Synthesis. Technical Guide on Beta-Amino Acid Properties. Retrieved from
-
Sigma-Aldrich. Peptide Synthesis Technical Guide: Handling of Pyridine-Containing Amino Acids. Retrieved from
A Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a β-amino acid backbone with a pyridyl moiety, offer a compelling scaffold for the design of novel therapeutics with enhanced pharmacological profiles. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into synthetic peptides and small molecules, making it a valuable tool for creating peptidomimetics and other bioactive compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, with a focus on its role in the development of enzyme inhibitors and modulators of biological pathways.
Introduction: The Rise of β-Amino Acids in Peptidomimetics
While α-amino acids are the fundamental building blocks of natural peptides and proteins, their therapeutic applications are often limited by poor metabolic stability and conformational flexibility. β-Amino acids, which possess an additional carbon atom in their backbone, have emerged as powerful tools to overcome these limitations.[1] The incorporation of β-amino acids into peptide sequences can induce stable secondary structures, such as helices and sheets, and confer resistance to proteolytic degradation.[2][3] This has led to the development of β-peptides and mixed α/β-peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5]
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a particularly interesting β-amino acid due to the presence of the 3-pyridyl group. This heterocyclic moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can enhance binding affinity to biological targets.[6] Furthermore, the pyridine nitrogen can act as a proton acceptor or a metal ligand, providing additional opportunities for molecular recognition.
Synthesis and Physicochemical Properties
The enantioselective synthesis of β-amino acids is a key challenge in their application. Several methods have been developed for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, with conjugate addition reactions being a particularly effective approach.[1]
Asymmetric Synthesis via Conjugate Addition
A robust method for the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.[1] This approach allows for high diastereoselectivity and enantioselectivity.
Experimental Protocol: Asymmetric Synthesis
-
Preparation of the Chiral Lithium Amide: (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine is treated with n-butyllithium in a suitable aprotic solvent, such as tetrahydrofuran (THF), at low temperature (-78 °C) to generate the homochiral lithium amide. The causality behind this choice lies in the steric bulk and electronic properties of the amide, which effectively directs the stereochemical outcome of the conjugate addition.
-
Conjugate Addition: tert-Butyl 3-(3-pyridyl)-prop-2-enoate is added to the solution of the chiral lithium amide at -78 °C. The reaction is carefully monitored by thin-layer chromatography (TLC) until completion. The low temperature is critical to ensure high diastereoselectivity by minimizing competing side reactions and allowing for a well-organized transition state.
-
Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The product is then extracted into an organic solvent, and the chiral auxiliary is removed by oxidative cleavage. The resulting β-amino ester is purified by column chromatography.
-
Boc Protection and Hydrolysis: The purified β-amino ester is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, to yield the Boc-protected ester.[7] Subsequent hydrolysis of the tert-butyl ester under acidic conditions affords the final product, Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of the target molecule.
Physicochemical Properties
While specific experimental data for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not extensively published, its properties can be inferred from closely related analogs and general chemical principles.
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₄H₂₀N₂O₄ | Calculated |
| Molecular Weight | 280.32 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar compounds[8] |
| Melting Point | 140-143 °C | Based on the 4-pyridyl analog[8] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General property of Boc-amino acids |
| Chirality | (S)-configuration at the β-carbon | Defined by the synthetic route[1] |
| Stability | Stable under standard laboratory conditions; the Boc group is acid-labile | Known properties of the Boc protecting group[9] |
Applications in Drug Discovery and Development
The unique structural features of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid make it a valuable building block for the synthesis of a wide range of bioactive molecules.
Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is ideally suited for use in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[10][11][12]
Experimental Protocol: Boc-SPPS
-
Resin Preparation: A suitable solid support, such as a Merrifield or PAM resin, is chosen based on the desired C-terminal functionality (acid or amide).[10] The first amino acid is attached to the resin.
-
Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]
-
Neutralization: The resulting TFA salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[11]
-
Coupling: A solution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in a suitable solvent (e.g., DMF, NMP) is added to the resin. The reaction is allowed to proceed until completion, which is monitored by a qualitative test such as the ninhydrin test.
-
Washing: The resin is thoroughly washed with the synthesis solvent to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
Diagram: Boc-SPPS Cycle
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Development of Enzyme Inhibitors
The incorporation of pyridyl-containing amino acids into small molecules has been a successful strategy for the development of potent enzyme inhibitors. For example, pyridyl amino diol-derived C-termini have been used to create highly potent renin inhibitors for the treatment of hypertension.[3] The 3-pyridyl moiety of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can serve as a key pharmacophore, engaging in specific interactions within the active site of an enzyme.
Application in Neuroscience Research
There is growing interest in the use of β-amino acid derivatives in neuroscience. For instance, certain β-amino acid-containing compounds are being investigated as inhibitors of serine proteases, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease.[13] The ability of the 3-pyridyl group to cross the blood-brain barrier and interact with targets in the central nervous system makes Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid an attractive building block for the synthesis of novel neurotherapeutics.
Conclusion and Future Perspectives
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its unique combination of a β-amino acid backbone and a 3-pyridyl side chain offers significant advantages in the design of peptidomimetics and small molecule drugs with improved pharmacological properties. The well-established protocols for its asymmetric synthesis and incorporation into peptides using Boc-SPPS make it readily accessible to researchers in academia and industry. As our understanding of the roles of β-peptides and peptidomimetics in biology continues to grow, we can expect to see the increasing use of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and related compounds in the development of the next generation of therapeutics.
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CSBio. A Practical Guide to Solid Phase Peptide Synthesis. [Link]
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Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
Davies, S. G., et al. Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Steer, D. L., et al. Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
-
Cabrele, C., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Naka, T., et al. Renin inhibitors containing a pyridyl amino diol derived C-terminus. PubMed. [Link]
-
Riaz, N. N., et al. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
Martinek, T. A., et al. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]
-
Dziurzynska-Cader, A., et al. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]
-
Majer, P., et al. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]
-
Tang, T. P., et al. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed. [Link]
-
Ramage, R., et al. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]
-
MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. [Link]
-
Chongqing Chemdad Co., Ltd. boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. [Link]
-
Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
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Discovery and History of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
The following technical guide details the discovery, synthesis, and therapeutic utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid , a critical building block in the development of peptidomimetics and integrin antagonists.
Technical Whitepaper | Version 1.0
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4) is a protected
Unlike natural
Historical Genesis & Context
The discovery of this molecule was not an isolated chemical event but a direct consequence of the "Peptidomimetic Revolution" of the 1990s.
The Rise of -Amino Acids
In the mid-1990s, research groups led by Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin) demonstrated that
The Integrin Antagonist Driver
The specific genesis of the 3-pyridyl derivative is linked to the development of Integrin Antagonists . Pharmaceutical companies, notably COR Therapeutics (acquired by Millennium/Takeda) and Merck & Co. , were actively designing small molecules to block the
-
The Problem: Natural RGD peptides are rapidly degraded in vivo.
-
The Solution: Replacing the aspartic acid residue with a
-amino acid scaffold maintained the critical distance between the basic (arginine-mimic) and acidic (aspartate-mimic) pharmacophores while conferring oral bioavailability. -
The Innovation: The introduction of the 3-pyridyl ring (replacing a phenyl ring) improved aqueous solubility and offered a "handle" for pi-stacking interactions within the integrin binding pocket (specifically interacting with Tyr122 or Arg214 residues).
Chemical Architecture & Properties
This molecule represents a "homologation" (insertion of a methylene group) of the
| Feature | Specification |
| Systematic Name | (S)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid |
| Common Name | Boc- |
| CAS Number | 208404-16-4 |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Chirality | (S)-enantiomer (derived from L-amino acid pool) |
| pKa (Pyridine) | ~3.4 (Protonatable at physiological pH) |
Structural Logic Diagram
The following diagram illustrates the structural relationship and the "design logic" used by medicinal chemists to arrive at this molecule.
Caption: Evolution from natural phenylalanine to the target beta-amino acid, highlighting the synthetic modifications and resulting pharmacological benefits.
Synthetic Methodologies
The synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is classically achieved via the Arndt-Eistert Homologation . This route preserves the stereochemistry of the starting
Protocol: Arndt-Eistert Homologation
This is the "Discovery Route" typically used in research settings to produce gram-scale quantities.
Reagents:
-
Starting Material: Boc-3-(3-pyridyl)-L-alanine (commercially available).[1]
-
Activator: Isobutyl chloroformate (IBCF) or Ethyl chloroformate.
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).
-
Reagent: Diazomethane (
) (generated in situ or TMS-diazomethane). -
Catalyst: Silver Benzoate (
).
Step-by-Step Workflow:
-
Mixed Anhydride Formation:
-
Dissolve Boc-3-(3-pyridyl)-L-alanine in anhydrous THF at -15°C.
-
Add 1.1 eq NMM followed by 1.1 eq IBCF. Stir for 15-30 mins to form the mixed anhydride.
-
Mechanism:[2] Activation of the carboxylic acid.
-
-
Diazoketone Generation:
-
Filter off the amine salts (precipitate) under inert atmosphere.
-
Add the filtrate to a cold solution of Diazomethane (excess) in ether.
-
Stir at 0°C to RT for 2-4 hours.
-
Result: Formation of the
-diazoketone intermediate. The yellow color indicates the presence of the diazo group.
-
-
Wolff Rearrangement:
-
Dissolve the crude diazoketone in THF/Water (10:1).
-
Add catalytic Silver Benzoate (10 mol%) dissolved in TEA.
-
Reaction: Evolution of
gas occurs. The carbene intermediate rearranges to a ketene, which is immediately trapped by water to form the -amino acid. -
Note: Exclusion of light is often recommended for silver salts, though Wolff rearrangement can also be photochemically induced.
-
-
Purification:
-
Acid/Base extraction is challenging due to the zwitterionic nature of the pyridine side chain.
-
Standard: Evaporate THF, adjust pH to ~3-4, and extract with Ethyl Acetate.
-
Refinement: Recrystallization from EtOAc/Hexanes.
-
Synthetic Pathway Diagram
Caption: The Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-amino acid target.
Therapeutic Utility & Applications
Integrin Antagonism (RGD Mimetics)
The primary application of this molecule is in the synthesis of peptidomimetics that inhibit integrins.
-
Target:
Integrin (Vitronectin Receptor).[3][4][5] -
Mechanism: The
-amino acid backbone extends the distance between the N-terminus (basic) and C-terminus (acidic) to ~14-16 Å, which optimally mimics the RGD loop conformation in native proteins. -
Selectivity: The 3-pyridyl group provides selectivity over
(platelet receptor) by exploiting subtle differences in the hydrophobic pocket of the receptor.
Foldamers
Beyond drugs, this molecule is used in academic research to build "Foldamers"—synthetic oligomers that adopt well-defined secondary structures.
References
-
Scarborough, R. M., et al. (1999).[3] "Structure-activity relationships of beta-amino acid-containing integrin antagonists." Current Medicinal Chemistry, 6(10), 971-981. Link
-
Duggan, M. E., et al. (2000). "Non-peptide alpha(v)beta(3) antagonists. Part 1: Transformation of a potent, integrin-selective alpha(IIb)beta(3) antagonist into a potent alpha(v)beta(3) antagonist." Journal of Medicinal Chemistry, 43(20), 3736-3745. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Hutchinson, J. H., et al. (2002). "Non-peptide alpha(v)beta(3) antagonists. Part 3: identification of potent RGD mimetics incorporating novel beta-amino acids as aspartic acid replacements."[6] Bioorganic & Medicinal Chemistry Letters, 12(15), 1961-1964. Link
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A Technical Guide to Target Identification of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its Analogs
Abstract
This technical guide provides a comprehensive framework for the target identification and deconvolution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a synthetic amino acid derivative with structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The elucidation of a small molecule's mechanism of action is a pivotal step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead.[1] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a strategic, in-depth exploration of the methodologies required to identify and validate the molecular targets of this GABA analogue. We will dissect the compound's structure, address critical pre-experimental considerations such as the role of the Boc protecting group, and present detailed protocols for a multi-pronged investigation strategy. This includes affinity-based chemical proteomics, label-free biophysical methods, and genetic approaches, all underscored by the principle of orthogonal validation to ensure scientific rigor.
Part 1: Introduction & Foundational Concepts
The Scientific Imperative: Why Target Identification Matters
Target identification is the foundational process of defining the molecular binding partners of a bioactive compound, thereby illuminating its mechanism of action.[1][2] For a molecule like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, likely identified through phenotypic screening, understanding its direct targets is crucial for several reasons:
-
Mechanism of Action (MoA) Elucidation: Moves the project from a "black box" (phenotypic effect) to a clear, testable hypothesis.
-
Lead Optimization: Knowledge of the target's structure and binding pocket enables rational drug design to improve potency, selectivity, and pharmacokinetic properties.[3]
-
Safety and Toxicology: Identifying off-target interactions early can predict and mitigate potential side effects and toxicity.[3]
-
Biomarker Development: Understanding the target pathway can lead to the discovery of biomarkers for patient stratification and monitoring therapeutic response.
Compound Profile: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
A thorough analysis of the compound's structure provides the basis for forming an initial biological hypothesis.
-
Core Structure: The molecule is a β-homoalanine derivative, specifically (S)-3-amino-4-(3-pyridyl)-butyric acid.[4] Its structural resemblance to GABA suggests it may function as a GABA analogue. GABA analogues are a class of drugs known to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[5][6][7]
-
The Pyridyl Moiety: The substitution of a 3-pyridyl group introduces an aromatic system, which can engage in different binding interactions (e.g., π-stacking, hydrogen bonding) than the aliphatic chain of GABA, potentially conferring novel target specificity.
-
The "Boc" Group: The amine is protected by a tert-butyloxycarbonyl (Boc) group.[8] In organic synthesis, the Boc group is a common protecting group for amines, prized for its stability in many conditions but its lability to moderate acid.[9][] Its presence raises a critical question: is it a synthetic handle, or is the compound a prodrug that becomes active upon in vivo cleavage of the Boc group? This must be addressed experimentally.
Given its GABA-like core, the primary hypothesis is that the active form of the molecule modulates the GABAergic system. Key potential targets include:
-
GABA Receptors: Both ionotropic (GABA-A) and metabotropic (GABA-B) receptors are major drug targets.[11][12][13]
-
GABA Transporters (GATs): Inhibition of GABA reuptake increases synaptic GABA concentrations.
-
GABA-metabolizing Enzymes: Such as GABA transaminase (GABA-T).
-
Voltage-Gated Calcium Channels (VGCCs): Notably, gabapentinoids like gabapentin and pregabalin, despite being GABA analogues, do not act on GABA receptors but rather on the α2δ subunit of VGCCs.[7][14] This represents a key alternative hypothesis.
Strategic Overview of Target Deconvolution
A robust target identification campaign relies on an integrated, multi-faceted approach rather than a single experiment. The overall strategy is to generate a list of candidate binding proteins and then systematically validate the most promising hits.
Caption: Overall strategy for target identification and validation.
Part 2: Pre-Experimental Considerations & Probe Design
The "Boc" Group Dilemma: A Prodrug Investigation
The Boc protecting group is generally considered labile under acidic conditions and is not expected to be stable in an in vivo setting.[9] Therefore, the active pharmacological agent is likely the de-protected primary amine. This hypothesis must be confirmed before embarking on resource-intensive proteomics experiments.
Protocol 1: In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of Boc group cleavage in a biologically relevant matrix.
-
Materials:
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (Test Compound).
-
(S)-3-amino-4-(3-pyridyl)-butyric acid (Reference Standard).
-
Human or rodent liver microsomes and/or cell lysate (e.g., from a relevant neuronal cell line).
-
NADPH regenerating system (for microsomes).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare a stock solution of the Test Compound (e.g., 10 mM in DMSO).
-
Incubate the Test Compound at a final concentration of 1-5 µM with the biological matrix (e.g., 0.5 mg/mL microsomal protein) at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to 3 volumes of the ice-cold quenching solution.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS, monitoring for the disappearance of the parent compound (m/z) and the appearance of the de-protected amine reference standard (m/z).
-
-
Interpretation: Rapid disappearance of the Boc-protected compound and a corresponding increase in the free amine would strongly suggest a prodrug-like behavior, indicating that the free amine is the relevant molecule for subsequent target identification studies.
Synthesis of Chemical Probes for Affinity-Based Methods
Affinity-based methods require the compound to be chemically modified with a tag (e.g., biotin) or immobilized on a solid support.[1][15][16] This modification must be made at a position that does not interfere with target binding.
Probe Design Rationale: Assuming the free amine is the active species, the primary amine and the carboxylic acid are likely key pharmacophores for target interaction. The pyridyl ring is another potential interaction site. Therefore, the ideal attachment point for a linker would be on the aliphatic backbone, if SAR data were available. In its absence, a common strategy is to attach a linker to the carboxylic acid via an amide bond, extending it with a spacer like polyethylene glycol (PEG) to minimize steric hindrance.
Caption: Strategy for designing an affinity probe.
Protocol 2: Synthesis of a Biotinylated Affinity Probe
-
Objective: To synthesize an affinity probe based on the active compound for use in pulldown experiments.
-
Route: This involves a standard peptide coupling reaction between the carboxylic acid of the (amine-protected) core molecule and an amine-functionalized Biotin-PEG linker.
-
Steps:
-
Protect the primary amine of (S)-3-amino-4-(3-pyridyl)-butyric acid with an orthogonal protecting group (e.g., Fmoc).
-
Activate the carboxylic acid using a coupling reagent (e.g., HATU, HOBt).
-
React the activated ester with an amine-terminated Biotin-PEG linker (e.g., Biotin-PEG4-Amine) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Purify the coupled product using reverse-phase HPLC.
-
Deprotect the Fmoc group to yield the final affinity probe with a free primary amine, mirroring the presumed active compound.
-
Confirm the structure and purity via LC-MS and NMR.
-
Part 3: Affinity-Based Target Identification Methods
These methods use a modified version of the small molecule to physically isolate its binding partners from a complex biological sample like a cell lysate.[1]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and powerful "fishing" experiment.[16][17][18] The synthesized biotinylated probe is immobilized on streptavidin-coated beads, which are then incubated with cell lysate. Target proteins that bind to the probe are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.[2]
Protocol 3: AC-MS Workflow for Target Discovery
-
Immobilization:
-
Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe for 1 hour at room temperature to allow for immobilization.
-
Wash the beads extensively to remove any unbound probe.
-
-
Lysate Incubation:
-
Prepare a native cell lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the probe-immobilized beads with the cell lysate (1-5 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In parallel, incubate an identical amount of lysate with beads immobilized with biotin alone (or a structurally similar but inactive molecule) to control for non-specific bead binders.
-
-
Washing:
-
Wash the beads at least 5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute bound proteins using a competitive elution strategy (incubating with a high concentration of the free, non-immobilized active compound) or by denaturation (e.g., boiling in SDS-PAGE sample buffer). Competitive elution is preferred as it enriches for specific binders.
-
-
Proteomic Analysis:
-
Eluted proteins are subjected to in-solution or in-gel tryptic digestion.
-
The resulting peptides are analyzed by high-resolution LC-MS/MS.
-
Protein identification and quantification are performed using software like MaxQuant.
-
-
Data Analysis:
-
Compare the protein intensities between the affinity probe pulldown and the negative control pulldown. Genuine targets should be significantly enriched in the probe sample.
-
Table 1: Example AC-MS Data Output
| Protein ID | Gene Name | Log2 Fold Change (Probe/Control) | p-value | Biological Function |
| P12345 | GABRA1 | 5.8 | 0.001 | GABA-A Receptor Subunit |
| Q67890 | SLC6A1 | 4.5 | 0.005 | GABA Transporter 1 |
| P54321 | CACNA2D1 | 4.1 | 0.009 | VGCC α2δ-1 Subunit |
| A1B2C3 | HSP90AA1 | 1.1 | 0.450 | Chaperone (Common background) |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free affinity-based method that leverages the principle that small molecule binding can confer stability to a target protein, making it resistant to proteolysis.[1][16]
Protocol 4: DARTS Assay
-
Lysate Preparation: Prepare a native cell lysate as in the AC-MS protocol.
-
Compound Incubation:
-
Divide the lysate into aliquots.
-
Treat one aliquot with the active compound (e.g., 10-50 µM) and another with vehicle (e.g., DMSO) as a control. Incubate for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each aliquot. The concentration and digestion time must be optimized to achieve partial digestion in the vehicle control.
-
Incubate at room temperature for the optimized time (e.g., 15-30 minutes).
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA) and boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
SDS-PAGE: Run the samples on an SDS-PAGE gel and visualize with Coomassie or silver stain. Target proteins will appear as more intense bands in the compound-treated lane compared to the vehicle lane. Bands of interest can be excised and identified by MS.
-
Mass Spectrometry: For a proteome-wide approach, digest the entire sample with trypsin after stopping the protease reaction and analyze by LC-MS/MS to quantify changes in protein abundance between the compound and vehicle-treated samples.
-
Part 4: Label-Free and Indirect Methods
These approaches do not require modification of the compound, avoiding potential artifacts introduced by chemical probes.
Thermal Proteome Profiling (TPP)
TPP is based on the discovery that protein thermal stability often changes upon ligand binding. This change can be monitored on a proteome-wide scale.[19]
Caption: Workflow for Thermal Proteome Profiling (TPP).
The output is a "melting curve" for thousands of proteins. A target protein will show a shift in its melting temperature (Tm) in the presence of the compound. A cellular version, CETSA, can be used to confirm target engagement in intact cells.
Transcriptomic Profiling (RNA-Seq)
While indirect, analyzing changes in gene expression following compound treatment can provide powerful clues about the pathways being modulated.[15] If the compound inhibits a specific kinase, for example, the downstream transcriptional targets of that kinase will be affected.
Protocol 5: Basic RNA-Seq Workflow
-
Treat cultured cells (e.g., a neuronal cell line) with the compound and a vehicle control for a relevant time period (e.g., 6, 12, or 24 hours).
-
Harvest cells and extract total RNA.
-
Perform library preparation and next-generation sequencing.
-
Align reads to the reference genome and perform differential gene expression analysis.
-
Use tools like GSEA (Gene Set Enrichment Analysis) to identify biological pathways that are significantly enriched in the differentially expressed gene list.[20] A strong signal in "GABAergic Synapse" or "Calcium Signaling" pathways would support the primary hypotheses.
Part 5: Target Validation and Pathway Elucidation
Generating a list of hits is only the first step. Rigorous validation is essential to confirm that a candidate is a true, biologically relevant target.[21]
The Imperative of Orthogonal Validation
A candidate protein identified by one method (e.g., AC-MS) must be confirmed using a different, unrelated technique (e.g., TPP or a direct binding assay) to rule out artifacts specific to the initial method.
Biochemical Validation: Confirming Direct Interaction
Protocol 6: Recombinant Protein Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To quantify the binding affinity and kinetics between the pure compound and a pure, recombinant candidate protein.
-
Methodology:
-
Express and purify the candidate target protein (e.g., the extracellular domain of a receptor subunit).
-
Immobilize the recombinant protein onto an SPR sensor chip.
-
Flow various concentrations of the active compound over the chip.
-
Measure the change in refractive index at the surface, which is proportional to the mass of compound binding to the protein.
-
Fit the resulting sensorgrams to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., nanomolar to low micromolar) indicates a high-affinity interaction.
-
Cellular Validation: Confirming Target Engagement in a Biological Context
Protocol 7: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound engages the target protein inside intact cells.
-
Methodology:
-
Treat intact cells with the compound or vehicle.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated/aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.
-
-
Interpretation: A shift in the melting curve for the target protein in compound-treated cells confirms target engagement in a physiological environment.
Part 6: Conclusion and Future Directions
The target identification of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a solvable, albeit complex, challenge that requires a carefully planned, multi-pronged strategy. The process begins with a critical assessment of the molecule's structure and likely metabolic fate, guiding the design of appropriate chemical tools. By combining the strengths of affinity-based proteomics, label-free biophysical methods, and indirect genetic approaches, researchers can generate a high-confidence list of candidate targets. Each primary hit must then be subjected to rigorous orthogonal validation, moving from in vitro biochemical assays that confirm direct binding to cellular assays that demonstrate target engagement in a relevant biological context. The successful deconvolution of its target(s) will not only illuminate the compound's mechanism of action but also pave the way for its rational optimization as a potential therapeutic agent for neurological disorders.
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- 19. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 20. Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
A Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS 208404-16-4): A Key Building Block for Peptidomimetics and Drug Discovery
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral, non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and peptide science. Its unique structure, featuring an acid-labile N-terminal Boc protecting group, a β-amino acid backbone, and a pyridyl side chain, makes it a valuable building block for the synthesis of complex peptides, peptidomimetics, and small molecule therapeutics.[1][] The β-amino acid scaffold confers resistance to enzymatic degradation, a critical feature for enhancing the bioavailability and in-vivo stability of peptide-based drugs.[3][4] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic strategy, key applications, and standard analytical protocols for researchers and drug development professionals.
Introduction to a Versatile Synthetic Scaffold
The rational design of novel therapeutics often relies on specialized chemical building blocks that impart specific properties to a lead molecule. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is one such scaffold, whose value can be understood by dissecting its constituent parts:
-
The Boc Protecting Group (tert-butyloxycarbonyl): This is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[] Its key advantage is its stability under a wide range of conditions, including those that are basic or nucleophilic, while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][] This acid lability is the cornerstone of the "Boc-SPPS" (Solid-Phase Peptide Synthesis) strategy and allows for orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others.[][8]
-
The β-Amino Acid Backbone: Unlike the α-amino acids that constitute natural proteins, this molecule is a β-amino acid. When incorporated into a peptide chain, β-amino acids introduce a different conformational geometry and are not recognized by most proteases.[3] This intrinsic resistance to enzymatic cleavage is a highly sought-after property in drug design, as it can transform a rapidly degraded natural peptide into a stable, drug-like molecule with improved pharmacokinetic properties.[4]
-
The (S)-Stereochemistry: The compound is supplied as a single enantiomer. Maintaining stereochemical purity is paramount in drug development, as different enantiomers of a chiral molecule can have vastly different biological activities and toxicological profiles. The defined (S)-configuration ensures stereospecific incorporation into target molecules.
-
The 3-Pyridyl Moiety: The pyridine ring is a common feature in many pharmaceuticals. It is a bioisostere of a phenyl ring but with distinct electronic properties. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially improving solubility or enabling specific interactions with biological targets like enzyme active sites or receptors.
Physicochemical and Structural Properties
The fundamental properties of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid are summarized below. This data is critical for planning synthetic reactions, purification procedures, and formulation studies.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 208404-16-4 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |
| Molecular Weight | 280.32 g/mol | [9] |
| Appearance | White to off-white solid/powder | [10] |
| Purity | Typically ≥98% (HPLC) | |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)O | [1] |
| InChI Key | RWHACYUJXGEJTM-SCSAIBSYSA-N | [1] |
Diagram 1: 2D Chemical Structure
Caption: 2D structure of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Synthesis and Purification Strategy
While multiple synthetic routes to chiral β-amino acids exist, a highly effective and commonly employed strategy is the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by protection. This approach offers excellent control over the critical stereocenter.
Conceptual Causality
The choice of this pathway is deliberate. Asymmetric conjugate addition, particularly using a chiral lithium amide, allows for the direct installation of the amine group at the β-position with high diastereoselectivity.[11][12] The subsequent steps involve standard, high-yielding reactions: N-deprotection, Boc protection, and ester hydrolysis. This sequence ensures that the desired enantiomer is produced efficiently.
Diagram 2: Conceptual Synthetic Workflow
Caption: Plausible synthetic route to the target molecule.
Protocol 1: Hypothetical Asymmetric Synthesis
This protocol is a representative example based on established methodologies for similar compounds and should be optimized for specific laboratory conditions.[11][12]
-
Step 1: Synthesis of tert-Butyl (E)-3-(pyridin-3-yl)acrylate.
-
To a solution of tert-butyl diethylphosphonoacetate in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
-
Stir the resulting ylide solution for 30 minutes at 0 °C.
-
Add a solution of 3-pyridinecarboxaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.
-
-
Step 2: Asymmetric Conjugate Addition.
-
Prepare the chiral lithium amide reagent in situ by reacting a chiral amine (e.g., (R)-N-benzyl-N-(α-methylbenzyl)amine) with n-butyllithium in THF at -78 °C.
-
Add the tert-butyl (E)-3-(pyridin-3-yl)acrylate from Step 1 to the chiral amide solution at -78 °C.
-
Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product and purify by chromatography to isolate the chiral adduct.
-
-
Step 3: Deprotection and Boc Protection.
-
Cleave the chiral auxiliary from the nitrogen atom (e.g., via hydrogenolysis using Pd/C and H₂ gas).
-
After removal of the catalyst, dissolve the resulting free amine in a suitable solvent like dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a mild base like triethylamine (TEA).
-
Stir at room temperature for 4-6 hours until the reaction is complete.
-
Wash the organic layer with dilute acid and brine, then dry and concentrate to obtain the Boc-protected ester.
-
-
Step 4: Ester Hydrolysis.
-
Dissolve the Boc-protected ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully acidify the mixture to pH 4-5 with dilute HCl.
-
Extract the final product with ethyl acetate, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
-
Core Applications in Research and Development
The primary utility of this molecule is as a sophisticated building block in synthetic chemistry.
A. Peptidomimetic and Peptide Synthesis
The compound is ideally suited for Boc-based solid-phase peptide synthesis (Boc-SPPS).[5][13] In this strategy, the N-terminus of the growing peptide chain is protected with a Boc group, which is removed with TFA before the next amino acid is coupled.
Diagram 3: Incorporation into a Peptide via Boc-SPPS
Sources
- 1. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | C14H20N2O4 | CID 2761647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Boc-(S)-3-氨基-4-(2,4,5-三氟苯基)丁酸-苏州昊帆生物股份有限公司 [highfine.com]
- 11. Asymmetric synthesis of β-pyridyl-β-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: An Application Note for Pharmaceutical Research and Development
Abstract
This application note provides a detailed, two-stage synthetic protocol for the preparation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. β-Amino acids are crucial building blocks for peptidomimetics, offering enhanced metabolic stability and unique conformational properties to peptide-based therapeutics. The protocol herein employs the robust Arndt-Eistert homologation of an N-α-Fmoc-protected α-amino acid, followed by a deprotection and subsequent N-Boc protection. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, explanations of chemical principles, and safety considerations.
Introduction: The Significance of Chiral β-Amino Acids
Non-natural amino acids, particularly chiral β-amino acids, are fundamental components in the design of novel therapeutic agents. Their incorporation into peptide sequences can lead to molecules with improved pharmacokinetic profiles due to increased resistance to enzymatic degradation. The pyridyl moiety in the target molecule, Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, serves as a key pharmacophore, capable of engaging in various biological interactions.
The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. Common strategies include conjugate additions, Mannich-type reactions, and the homologation of readily available α-amino acids.[1] The Arndt-Eistert reaction is a well-established and reliable method for the one-carbon chain extension of carboxylic acids, making it an ideal choice for converting α-amino acids into their β-homologues.[2]
This protocol details a reliable pathway to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, starting from the commercially available N-α-Fmoc-(S)-3-pyridylalanine.
Overall Synthetic Strategy
The synthesis is structured in two primary stages:
-
Arndt-Eistert Homologation: The N-α-Fmoc-(S)-3-pyridylalanine is converted to its one-carbon extended β-amino acid analogue. The Fmoc protecting group is selected for its stability during the acid chloride formation step.
-
Deprotection and Boc Protection: The Fmoc group is removed, and the desired Boc (tert-butoxycarbonyl) protecting group is installed on the amino functionality of the β-amino acid. The Boc group is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.[3][4]
Detailed Experimental Protocols
Stage 1: Arndt-Eistert Homologation of N-α-Fmoc-(S)-3-pyridylalanine
This stage involves three sequential steps performed with care, particularly when handling diazomethane.
Principle: The carboxylic acid of the starting material is activated by conversion to an acid chloride. Oxalyl chloride is an effective reagent for this transformation, producing gaseous byproducts that are easily removed. A catalytic amount of dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.
-
Reagents and Materials:
-
N-α-Fmoc-(S)-3-pyridylalanine
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
-
-
Procedure:
-
Suspend N-α-Fmoc-(S)-3-pyridylalanine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amino acid) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is a pale yellow solid and should be used immediately in the next step without further purification.
-
Principle: The highly reactive acid chloride is treated with diazomethane. The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. An excess of diazomethane is used to neutralize the HCl formed.[2]
!!! EXTREME CAUTION !!! Diazomethane is a toxic and potentially explosive gas. This procedure must be performed in a well-ventilated fume hood with a blast shield. Use appropriate personal protective equipment (PPE), including heavy gloves and face shield. Use only fire-polished glassware with no scratches. Avoid ground glass joints where possible.
-
Reagents and Materials:
-
N-α-Fmoc-(S)-3-pyridylalaninoyl chloride (from Step 1.1)
-
Ethereal solution of diazomethane (~0.5 M)
-
Anhydrous Diethyl Ether (Et₂O) or a mixture of THF/Et₂O
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous Et₂O or a 1:1 mixture of anhydrous THF/Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. This typically requires approximately 2.5-3.0 equivalents.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which is typically a yellow solid. This product is often used in the next step without extensive purification.
-
Principle: The key step of the homologation is the Wolff rearrangement, where the α-diazoketone, upon catalysis by a silver salt, expels nitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement.[5][6] This ketene is then trapped by a nucleophile, in this case water, to form the desired carboxylic acid. The rearrangement proceeds with retention of stereochemistry at the α-carbon.[7]
-
Reagents and Materials:
-
Crude α-diazoketone (from Step 1.2)
-
Silver (I) benzoate (AgOBz) or Silver (I) oxide (Ag₂O)
-
1,4-Dioxane and Water (e.g., 9:1 mixture)
-
Triethylamine (Et₃N)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).
-
Add triethylamine (1.0 eq) to the solution.
-
In a separate flask, prepare a solution of silver (I) benzoate (0.1 eq) in triethylamine (1.0 eq).
-
Heat the diazoketone solution to 50-60 °C.
-
Slowly add the silver benzoate solution to the heated diazoketone solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the mixture to room temperature and filter to remove any silver salts.
-
Acidify the filtrate with 1 M HCl to pH ~3-4 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield N-α-Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
-
Stage 2: Deprotection and Final Boc Protection
Principle: The Fmoc group is a base-labile protecting group. It is readily cleaved by treatment with a secondary amine, such as piperidine, through a β-elimination mechanism.
-
Reagents and Materials:
-
N-α-Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Piperidine
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the Fmoc-protected β-amino acid (1.0 eq) in DMF or MeCN (e.g., 20% v/v piperidine in DMF).
-
Stir the solution at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Remove the solvent and piperidine under high vacuum.
-
The residue, containing (S)-3-amino-4-(3-pyridyl)-butyric acid, is often carried forward to the next step without further purification.
-
Principle: The free amine of the β-amino acid is protected with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.[3]
-
Reagents and Materials:
-
Crude (S)-3-amino-4-(3-pyridyl)-butyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
1,4-Dioxane and Water, or Tetrahydrofuran (THF) and Water
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude (S)-3-amino-4-(3-pyridyl)-butyric acid in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the mixture.
-
Stir the reaction vigorously at room temperature overnight.
-
Remove the organic solvent (dioxane) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with a cold 1 M HCl solution or citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final product, Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, can be purified by recrystallization or flash column chromatography.
-
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Overall synthetic workflow for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Arndt-Eistert Reaction Mechanism
Caption: Key steps in the Arndt-Eistert homologation mechanism.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Equiv. | Solvent | Temp. | Time (h) |
| 1.1 | N-Fmoc-α-amino acid | Oxalyl chloride, DMF (cat.) | 1.2 | DCM | 0°C to RT | 2-3 |
| 1.2 | Acid chloride | Diazomethane | ~2.5-3.0 | Et₂O / THF | 0°C to RT | 3-4 |
| 1.3 | Diazoketone | AgOBz, Et₃N, H₂O | 0.1 | Dioxane/H₂O | 60°C | 1-2 |
| 2.1 | N-Fmoc-β-amino acid | Piperidine | - | DMF | RT | 1-2 |
| 2.2 | β-Amino acid | Boc₂O, NaHCO₃ | 1.2 | Dioxane/H₂O | RT | 12-16 |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several checkpoints:
-
Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting material and the formation of the product before proceeding.
-
Stereochemical Integrity: The Wolff rearrangement is known to proceed with retention of configuration. The final product's stereochemical purity should be confirmed by chiral HPLC or by measuring its specific rotation and comparing it to literature values if available.
-
Spectroscopic Confirmation: The structure of the final product and key intermediates should be validated using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
By following these validation steps, researchers can ensure the reliable and successful synthesis of the target compound.
References
- Enantioselective synthesis of β-amino acids: A Review.Hilaris Publisher. (2015).
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. (2023). [Link]
-
Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters. (2001). [Link]
-
Homologation of α-amino acids to β-amino acids using Boc2O. Semantic Scholar. (2002). [Link]
-
Arndt-Eistert reaction. Chemistry LibreTexts. (2023). [Link]
- Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids.Royal Society of Chemistry. (2001).
-
Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. National Center for Biotechnology Information. (2008). [Link]
-
Wolff Rearrangement. Chem-Station. (2014). [Link]
-
Wolff-Rearrangement. Organic Chemistry Portal. (n.d.). [Link]
-
Arndt-Eistert Synthesis. Organic Chemistry Portal. (n.d.). [Link]
-
Arndt–Eistert reaction. Wikipedia. (n.d.). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wolff-Rearrangement [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of β-Amino Acids in Peptide Drug Design
The rational design of peptide-based therapeutics often requires the introduction of non-canonical amino acid building blocks to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. β-amino acids, in particular, have emerged as powerful tools for modulating the structural and functional properties of peptides.[1] Their incorporation into a peptide backbone introduces an additional carbon atom, which can induce unique secondary structures, such as helices and turns, that are not accessible to their α-amino acid counterparts. This structural perturbation can enhance resistance to proteolytic degradation and allow for the precise spatial arrangement of side-chain functionalities to optimize interactions with biological targets.
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral β-amino acid derivative that offers several strategic advantages in medicinal chemistry. The pyridyl moiety introduces a basic, aromatic side chain capable of participating in hydrogen bonding and π-stacking interactions, which can be crucial for receptor binding and modulating the pharmacokinetic properties of a peptide.[1] The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of classical solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group that is readily cleaved under moderately acidic conditions.[2][3][4] This application note provides a comprehensive guide to the use of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in Boc-based SPPS, detailing its chemical properties, field-proven protocols for its efficient incorporation, and a discussion of the scientific principles underpinning these methodologies.
Chemical Properties and Handling
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, also known as Boc-(S)-β-homo-3-pyridylalanine, is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 2761647 (for the specific stereoisomer may vary) |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
Note: The CAS number for this specific compound is not consistently reported across all databases. Researchers should verify the identity of the material using analytical data from the supplier.
Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[3][4] The synthesis proceeds from the C-terminus to the N-terminus on an insoluble resin support. Each cycle of amino acid addition involves three key steps:
-
Deprotection: The temporary Nα-Boc group of the resin-bound amino acid is removed with a moderate acid, typically trifluoroacetic acid (TFA).[5]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[6]
-
Coupling: The incoming Nα-Boc protected amino acid is activated and coupled to the N-terminal amine of the growing peptide chain.[1]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups (often benzyl-based) with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Diagram: The Boc-SPPS Cycle
The following diagram illustrates the fundamental workflow of a single amino acid addition cycle in Boc-based solid-phase peptide synthesis.
Caption: The Boc-SPPS cycle for the addition of a single amino acid.
Application Protocol: Incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
This protocol outlines the manual incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid into a growing peptide chain on a 0.25 mmol scale using MBHA resin as a representative solid support for generating a C-terminal peptide amide.
Materials and Reagents
-
Peptide synthesis vessel
-
Shaker
-
MBHA (4-methylbenzhydrylamine) resin (e.g., 1.0 mmol/g loading)
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Standard Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit (for monitoring coupling completion)
-
Isopropanol (IPA)
Step-by-Step Protocol
This protocol assumes the synthesis is in progress and the N-terminal Boc group of the resin-bound peptide has just been removed.
1. Resin Preparation and Swelling:
-
Start with the N-terminal deprotected peptide-resin (as the TFA salt) in the reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual TFA and deprotection byproducts.
-
Wash the resin with DMF (3 x 10 mL) to prepare for the coupling step.
2. Neutralization:
-
Add a solution of 10% DIEA in DMF (v/v) (10 mL) to the resin.
-
Shake gently for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess DIEA.
3. Coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid:
-
Rationale for Coupling Reagent Choice: HBTU, in the presence of HOBt and DIEA, is a highly efficient coupling reagent that generates the HOBt active ester in situ. This method is known to be rapid and to suppress racemization, making it ideal for coupling valuable or sterically hindered amino acids.[] For β-amino acids, which can be "hard-to-couple," a potent activation method is crucial for driving the reaction to completion.[8]
-
Pre-activation Solution Preparation (in a separate vial):
-
Dissolve Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (0.75 mmol, 3 equivalents) in 5 mL of DMF.
-
Add HBTU (0.74 mmol, 2.95 equivalents) and HOBt (0.75 mmol, 3 equivalents).
-
Note: Using slightly less than a full equivalent of HBTU relative to the amino acid ensures that all the coupling agent is consumed in forming the active ester.
-
Add DIEA (1.5 mmol, 6 equivalents). The base is crucial for both activating the HBTU and maintaining basic conditions for the coupling reaction.
-
Gently swirl the vial for 2-5 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Shake the reaction vessel at room temperature for an extended period of 2-4 hours.
-
Causality Behind Extended Coupling Time: Studies have shown that while the active esters of α-amino acids can form and react quickly, the coupling of β-amino acids is often slower.[8] The active esters of β-amino acids are also more stable and less prone to hydrolysis, which allows for a longer reaction time to be employed to ensure maximum coupling efficiency without significant loss of the activated species.[8]
-
4. Monitoring and Post-Coupling Washes:
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. In this case, drain the solution and repeat the coupling step with a freshly prepared activation solution for another 1-2 hours.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL) and IPA (3 x 10 mL) to remove all soluble reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection cycle.
Quantitative Data Summary: Recommended Coupling Conditions
The following table provides a summary of recommended reagent stoichiometries for the coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | 3.0 | Amino acid to be coupled |
| HBTU | 2.95 | Coupling activator |
| HOBt | 3.0 | Racemization suppressant, forms active ester |
| DIEA | 6.0 | Activation and coupling base |
| Solvent | DMF | - |
| Time | 2-4 hours | - |
Final Cleavage and Deprotection
After the entire peptide sequence has been assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups removed. For peptides synthesized on MBHA resin using the Boc/Bzl strategy, this is typically achieved with strong acidolysis.
Warning: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and training. This procedure should only be performed by experienced personnel in a properly equipped laboratory.
Standard HF Cleavage Protocol:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive residues from alkylation by carbocations generated during cleavage.
-
Cool the apparatus to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and dried.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Field Insights
The incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid into a peptide sequence is a powerful strategy for introducing structural and functional diversity. While the fundamental principles of Boc-SPPS apply, the successful incorporation of this β-amino acid hinges on recognizing its potentially reduced coupling kinetics compared to standard α-amino acids. The use of a potent activation agent like HBTU and an extended coupling time are critical, field-proven adjustments to ensure high-yield synthesis. Researchers should always monitor the completion of the coupling step using a qualitative method like the Kaiser test to avoid the accumulation of deletion sequences. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize this valuable building block to advance their peptide-based drug discovery programs.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 15, 2026, from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. Retrieved February 15, 2026, from [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved February 15, 2026, from [Link]
-
Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9748. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances, 9(56), 32911-32918. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid in Solid-Phase Peptide Synthesis
Abstract: The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, metabolic stability, and novel functionalities. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a β-amino acid, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We address the unique challenges posed by its structure, including steric hindrance and the basicity of the pyridyl side chain, and present field-proven strategies for efficient coupling, deprotection, and final cleavage.
Introduction: The Rationale for β-Amino Acid Integration
Peptides composed of natural α-amino acids are often susceptible to rapid proteolytic degradation, limiting their therapeutic potential. The incorporation of β-amino acids, such as Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, introduces a fundamental change to the peptide backbone. This modification sterically shields the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's in vivo half-life.
Furthermore, the pyridyl moiety of this particular building block offers unique chemical properties. It can act as a hydrogen bond acceptor, influence peptide conformation, or serve as a coordination site for metal ions, making it a valuable tool for designing peptidomimetics with constrained topologies and novel binding properties. This guide is designed for researchers aiming to leverage these advantages through the robust and well-established Boc/Bzl SPPS strategy.
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the reactivity and purity of the amino acid derivative.
| Property | Value |
| Chemical Name | (S)-3-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid |
| Molecular Formula | C₁₄H₂₀N₂O₄[1] |
| Molecular Weight | 280.32 g/mol [2] |
| Appearance | White to off-white solid or powder |
| Storage | Store at 2-8°C, desiccated. Protect from moisture. |
| Solubility | Soluble in DMF, NMP, and DCM. |
Core Principles: The Boc/Bzl SPPS Workflow
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method for SPPS.[3] It relies on a graded acid lability for orthogonal protection: the temporary Nα-Boc group is removed by a moderate acid (Trifluoroacetic Acid, TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis using a very strong acid like HF or TFMSA.[4][5]
The synthesis proceeds in a cyclical fashion, as illustrated below. Each cycle adds one amino acid to the growing peptide chain, which remains anchored to the solid support until the final cleavage step.
Figure 1. The fundamental iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for Incorporation
Successfully incorporating a sterically demanding β-amino acid requires optimization, particularly at the coupling stage. The following protocols are designed to maximize efficiency and minimize side reactions.
Materials & Reagents
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), 100-200 mesh, ~0.5-1.0 mmol/g substitution.[6][7]
-
Amino Acid: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.
-
Coupling Reagents:
-
Recommended: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[8]
-
Alternative: HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole).
-
-
Activation Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Washing Solvents: DCM, Isopropanol (IPA), DMF.
-
Capping Solution (Optional): 10% Acetic Anhydride, 10% DIEA in DMF.
Step-by-Step Synthesis Cycle
This protocol assumes a starting scale of 0.25 mmol on a 0.5 mmol/g substituted resin (0.5 g). Adjust volumes accordingly.
1. Resin Preparation & Swelling
-
Place 0.5 g of the chosen resin in a fritted reaction vessel.
-
Add 10 mL of DCM and gently agitate for 30 minutes to swell the resin beads.
-
Drain the DCM.
2. Nα-Boc Deprotection
-
Rationale: The Boc group is cleaved by TFA to liberate the N-terminal amine for the next coupling step.[6] The product is an ammonium trifluoroacetate salt.[4][5]
-
Protocol:
-
Add 10 mL of 50% TFA/DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh 10 mL of 50% TFA/DCM. Agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL), IPA (2 x 10 mL), and finally DCM (3 x 10 mL) to remove residual acid.[6]
-
3. Neutralization
-
Rationale: The protonated N-terminal amine must be converted to the free amine to act as a nucleophile in the coupling reaction. Failure to neutralize will prevent peptide bond formation.
-
Protocol:
-
Add 10 mL of 10% DIEA/DCM to the resin. Agitate for 2 minutes and drain.
-
Repeat the 10% DIEA/DCM wash for another 2 minutes.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to prepare for coupling.
-
4. Coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Rationale: This is the most critical step. Due to the β-amino acid structure and bulky side chain, a powerful coupling reagent like HATU is strongly recommended to overcome steric hindrance and achieve high coupling efficiency.[8][9] A longer reaction time and/or double coupling may be necessary.
-
Protocol (HATU Activation):
-
In a separate vial, dissolve Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (4 eq., 1.0 mmol, 280 mg) and HATU (3.9 eq., 0.975 mmol, 371 mg) in 5 mL of DMF.
-
Add DIEA (8 eq., 2.0 mmol, 350 μL) to the activation mixture. The solution should change color. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction at room temperature for 2-4 hours.
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling.
-
Double Coupling (if needed): Drain the reaction vessel and repeat steps 1-4.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
5. Capping (Optional)
-
Rationale: To permanently block any unreacted N-terminal amines from reacting in subsequent cycles, preventing the formation of deletion peptide impurities.[10] This is highly recommended after coupling a hindered amino acid.
-
Protocol:
-
Add 10 mL of the capping solution to the resin.
-
Agitate for 20 minutes.
-
Drain and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Final Peptide Cleavage and Deprotection
The final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove any side-chain protecting groups.
Cleavage Cocktail Selection
-
Rationale: Strong acids generate reactive carbocations (e.g., from benzyl protecting groups) that can re-attach to nucleophilic residues in the peptide (like Trp, Met). Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these cations.[11][12]
-
Recommended Cocktail (Reagent B equivalent):
-
TFA (Trifluoroacetic Acid): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
-
Figure 2. Schematic of the final cleavage process.
Cleavage Protocol
CAUTION: Work in a certified fume hood. TFA is extremely corrosive. Phenol is toxic. Wear appropriate personal protective equipment (PPE).[11]
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare 10 mL of the cleavage cocktail in a glass vessel for the 0.25 mmol scale synthesis.
-
Add the cleavage cocktail to the dry resin. Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.[13]
-
Filter the reaction mixture through a fritted funnel into a clean conical tube, collecting the filtrate.
-
Wash the resin twice with 2 mL portions of fresh TFA, combining the filtrates.[13]
-
In a separate, larger conical tube, add ~40-50 mL of ice-cold diethyl ether.
-
Slowly, with gentle vortexing, add the TFA filtrate dropwise into the cold ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether.
-
Wash the peptide pellet twice more with cold ether, centrifuging each time.
-
After the final wash, loosely cap the tube and allow the residual ether to evaporate. Dry the crude peptide pellet under vacuum. The product is now ready for purification and analysis.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance of the β-amino acid. 3. Poor resin swelling or aggregation. | 1. Extend coupling time to 4-6 hours. 2. Perform a second coupling (double couple) with fresh reagents.[10] 3. Consider microwave-assisted SPPS to enhance reaction kinetics.[9] |
| Deletion Sequence (Mass spec shows M-280 Da) | Incomplete coupling followed by successful coupling in the next cycle. | Use a capping step after the coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid to block unreacted sites. |
| Low Yield after Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation ether. | 1. Extend cleavage time to 4 hours. 2. Ensure the ether is sufficiently cold (-20°C). Try precipitating into cold methyl tert-butyl ether (MTBE) as an alternative. |
| Extra Mass Peaks in MS | Side reactions during cleavage due to insufficient scavengers. | Ensure the correct scavenger cocktail is used, especially if the sequence contains Trp, Met, Cys, or Arg. Increase the proportion of scavengers if necessary. |
References
-
Peptide Cleavage from Resin Protocol. CDN. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Cleavage from Wang Resin. AAPPTec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
Safe and efficient Boc-SPPS for the synthesis of glycopeptide-α-thioesters. PubMed. [Link]
-
Minimal Protection Strategies for SPPS. DriveHQ. [Link]
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. PubChem. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. Chongqing Chemdad Co., Ltd. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]
-
Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. Suzhou Haofan Biotechnology Co., Ltd. [Link]
-
BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. PubMed. [Link]
-
Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. PubChem. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Peptide Synthesis by Boc Strategy. Sunresin Life Sciences. [Link]
Sources
- 1. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | C14H20N2O4 | CID 2761647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
Advanced Peptidomimetic Design: Incorporation & Profiling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: N/A for specific enantiomer generic, often custom synthesized) is a critical
The 3-pyridyl side chain provides a specific basic functionality (
This application note details the end-to-end workflow for utilizing this building block: from Quality Control (QC) and Solid-Phase Peptide Synthesis (SPPS) optimization to in vitro proteolytic stability profiling.
Strategic Workflow
The following diagram illustrates the critical path from raw material to validated bioactive hit.
Figure 1: Critical path for integrating
Pre-Synthesis Quality Control (QC)
Before introducing the building block into automated synthesizers, enantiomeric purity must be verified.
Protocol: Chiral Purity Analysis
Objective: Ensure Enantiomeric Excess (ee) > 98%.
-
Sample Preparation: Dissolve 1 mg of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in 1 mL of IPA:Hexane (10:90).
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1). Note: TFA is crucial to suppress ionization of the pyridine ring and carboxylic acid, ensuring sharp peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: Main peak area > 99%; minor enantiomer < 1%.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Coupling
Materials
-
Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Procedure
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (Previous Cycle): Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation (The Critical Step):
-
Dissolve 3.0 equivalents of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in DMF.
-
Add 2.9 equivalents of HATU.
-
Add 6.0 equivalents of DIPEA.
-
Pre-activate for 2 minutes (color change to yellow/orange indicates active ester formation).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Reaction Time: 2 to 4 hours (Standard
-amino acids take 45 min; -analogs require extended times). -
Optional: Double coupling is recommended if the sequence is hydrophobic.
-
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/proline/beta-amines) rather than a standard Kaiser test.
-
Blue particles = Incomplete coupling (Repeat step 4).
-
Colorless/Yellow = Complete coupling.
-
Cleavage & Deprotection
-
Reagent: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 3 hours. Note: The pyridine ring is stable to TFA, but ensure complete removal of the Boc group.
-
Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Assay Development: In Vitro Proteolytic Stability
The primary advantage of incorporating Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is resistance to proteolysis. This assay validates that property.
Experimental Design
Test Compounds:
-
Control: Ac-Phe-Ala-PyA-Lys-NH2 (Standard
-peptide, where PyA = 3-pyridylalanine). -
Test: Ac-Phe-Ala-
PyB-Lys-NH2 (Analog containing the -homo residue).
Enzymes:
-
Pronase E (Non-specific protease mixture).
-
Chymotrypsin (Cleaves C-terminal to aromatic residues).
-
Human Plasma (Physiologically relevant mix).
Protocol
-
Stock Solution: Prepare 10 mM peptide stocks in DMSO.
-
Incubation Buffer: PBS (pH 7.4) with 2 mM CaCl2 (for enzymatic activity).
-
Reaction Setup:
-
Dilute peptide to 100
M in Incubation Buffer. -
Add Enzyme (Enzyme:Substrate ratio of 1:100 w/w) or 50% Human Plasma.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, 24h.
-
Quench 50
L aliquots with 50 L of 10% TFA/Acetonitrile.
-
-
Analysis:
-
Inject onto RP-HPLC (C18 column).
-
Monitor the disappearance of the parent peak (AUC).
-
Data Analysis & Visualization
Calculate the half-life (
Expected Results Table:
| Compound | Enzyme | Stability Fold-Change | |
| Chymotrypsin | 25 | 1.0x | |
| Chymotrypsin | > 1440 | > 50x | |
| Human Plasma | 120 | 1.0x | |
| Human Plasma | > 2800 | > 20x |
Mechanistic Insight: The Pyridine "Hook"
Why use the pyridyl side chain specifically?
In metalloprotease targets (e.g., MMPs), the pyridine nitrogen often coordinates with the catalytic Zinc ion (
Figure 2: Mechanism of action for Pyridyl-Beta-Amino Acid inhibitors.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance of | Switch to HATU/HOAt; Increase temp to 50°C (microwave); Double couple. |
| Racemization | Base-catalyzed proton abstraction. | Use DIPEA instead of stronger bases; Minimize pre-activation time (< 2 min). |
| Poor Solubility | Peptide aggregation (common in | Use "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) during coupling. |
| Tailing in HPLC | Interaction of Pyridine with Silanols. | Add 0.1% TFA or Triethylamine to the mobile phase to cap silanols. |
References
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research.
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.
-
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
-
Aguilar, M. I. (Ed.). (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid before handling.
Experimental design for studies involving Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Application Note: Advanced Protocol for Engineering Peptidomimetics with Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Executive Summary & Strategic Rationale
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a specialized
Scientific Value Proposition:
-
Proteolytic Stability: The
-backbone is unrecognized by most endogenous proteases (trypsin, chymotrypsin), significantly extending plasma half-life [1]. -
Pyridine Functionality: The 3-pyridyl side chain acts as a bioisostere for phenylalanine or histidine. It offers
- stacking potential while introducing a titratable nitrogen (pKa ~5.2), enhancing solubility and enabling pH-dependent metal coordination or receptor interactions [2]. -
Foldamer Design:
-residues are critical for designing peptide helices that mimic protein-protein interaction domains.
Material Handling & Pre-Synthesis QC
-
Storage: Store at +2°C to +8°C under desiccated conditions. The pyridine moiety is hygroscopic; allow the vial to reach room temperature before opening to prevent condensation.
-
Solubility: Soluble in DMF, DMSO, DCM, and MeOH.
-
Safety Note: The pyridine ring is basic. Avoid contact with strong oxidizers.
QC Check: Chiral Purity Analysis Before synthesis, verify the enantiomeric excess (ee) to ensure no racemization occurred during storage.
Table 1: Recommended Chiral HPLC Method
| Parameter | Setting |
|---|---|
| Column | CHIRALPAK® ZWIX(+) (3μm, 150 x 4.6 mm) [3] |
| Mobile Phase | MeOH/Acetonitrile (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Temperature | 25°C |
| Expected Retention | (S)-enantiomer typically elutes first (verify with racemate) |
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Context: This protocol assumes a Boc-chemistry strategy. Critical Insight: If using Fmoc-chemistry for the rest of the peptide, this Boc-protected residue must be the N-terminal amino acid, as removing the Boc group requires TFA, which would cleave the peptide from an acid-labile linker (like Rink Amide or Wang). For internal incorporation in Fmoc-SPPS, use the Fmoc-protected analog.
Resin Selection:
-
MBHA Resin: For C-terminal amides (stable to TFA, cleaved by HF).
-
PAM Resin: For C-terminal acids (stable to TFA, cleaved by HF).
Step-by-Step Workflow:
-
Resin Swelling: Swell MBHA resin in DCM for 30 min.
-
Deprotection (Boc Removal):
-
Treat with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).
-
Note: The pyridine ring will be protonated (pyridinium trifluoroacetate). This is beneficial as it prevents the pyridine nitrogen from acting as a nucleophile during the subsequent coupling.
-
-
Neutralization:
-
Wash with DCM (3x).
-
Treat with 10% DIEA in DCM (2 x 2 min). Crucial: Ensure the resin bed is basic, but do not over-expose the pyridine side chain to base for prolonged periods to minimize potential racemization, although
-amino acids are generally more resistant to racemization than -amino acids.
-
-
Coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid:
-
Activator: HATU is preferred over DIC for
-amino acids due to the slower reaction kinetics caused by the extra backbone carbon. -
Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIEA.
-
Solvent: DMF (anhydrous).[1]
-
Time: 1 - 2 hours at Room Temp.
-
Monitoring: Kaiser test may be slow/faint for
-amines. Chloranil test is recommended for secondary amines, though this is a primary amine. Use LC-MS micro-cleavage for certainty.
-
-
Capping: Acetic anhydride/Pyridine/DCM (optional, if Kaiser is positive).
Graphviz Diagram: Boc-SPPS Cycle Logic
Figure 1: Boc-SPPS cycle optimized for pyridine-containing
Protocol B: Solution Phase Synthesis (Fragment Coupling)
For coupling this unit to a small molecule amine or a peptide fragment in solution.[1][][3]
-
Activation: Dissolve Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (1 eq) in DMF/DCM (1:1).
-
Reagents: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min at 0°C.
-
Why EDC? Water-soluble urea byproduct simplifies purification compared to DCC.
-
-
Addition: Add the amine component (1.0 eq) and N-Methylmorpholine (NMM, 2.5 eq).
-
Expert Tip: Avoid TEA if possible; NMM is less nucleophilic and reduces risk of racemization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Dilute with EtOAc. Wash with 5% NaHCO3 (remove unreacted acid), Water, and Brine.
-
Caution: Do not wash with strong acid (1N HCl) if the product contains the pyridine ring, as it will protonate and extract into the aqueous layer. Use a mild buffer (pH ~5-6) or purify directly by Flash Chromatography (DCM/MeOH gradient).
-
Protocol C: Proteolytic Stability Assay
To validate the "peptidomimetic" stability claim.
Materials:
-
Test Compound: Peptide containing the
-pyridyl residue. -
Control: Analogous
-peptide (Phe or His instead of pyridyl-beta-homo-Ala). -
Enzymes: Pronase E (cocktail), Trypsin, or Chymotrypsin.
Procedure:
-
Incubation: Dissolve peptide (100 μM) in PBS (pH 7.4). Add enzyme (1:100 w/w enzyme:substrate ratio).
-
Sampling: Incubate at 37°C. Aliquot 50 μL at t = 0, 15, 30, 60, 120, 240 min.
-
Quenching: Immediately add 50 μL of 1% TFA/Acetonitrile to stop the reaction.
-
Analysis: Inject onto RP-HPLC. Measure the Area Under Curve (AUC) of the parent peak.
-
Calculation: Plot ln(% remaining) vs. time to determine half-life (
).
Graphviz Diagram: Stability Assay Workflow
Figure 2: Workflow for comparative proteolytic stability profiling.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Broad Peak on HPLC | Pyridine interaction with silanols. | Add 25mM Ammonium Acetate or TEA to the mobile phase to mask silanols [4]. |
| Low Coupling Yield | Steric hindrance of | Use double coupling with HATU/HOAt. Increase temperature to 40°C (microwave). |
| Incomplete Deprotection | Boc group stability.[] | |
| Racemization | Base-catalyzed proton abstraction. | Use DIPEA or Collidine instead of TEA. Minimize pre-activation time. |
References
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of beta-amino acids. Chemical Reviews, 111(2), 657–687.
-
Chiral Technologies. (n.d.). Application Guide for ZWIX Columns. Daicel Corporation.
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880.
Sources
Application Note: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid as a Chiral Building Block
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (also known as Boc-(S)-
Furthermore, the 3-pyridyl side chain acts as a versatile bioisostere for phenyl groups, introducing polarity, hydrogen-bond accepting capability, and pH-responsive solubility. This application note details the physicochemical profile, synthetic utility, and specific protocols for incorporating this moiety into high-value pharmaceutical intermediates.
Chemical Profile & Specifications
| Property | Specification |
| Systematic Name | (S)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid |
| Common Name | Boc-(S)- |
| CAS Number | 208404-16-4 (S-isomer) |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Chirality | (S)-enantiomer (corresponds to L-amino acid lineage) |
| Solubility | Soluble in DMF, DMSO, DCM, MeOH; sparingly soluble in water.[1] |
| pKa (Pyridine) | ~5.2 (Protonatable under acidic conditions) |
| Storage | 2–8°C, Desiccated. Hygroscopic. |
Application 1: Peptidomimetic Engineering
The primary application of this building block is the synthesis of
Mechanism of Action
The insertion of the extra methylene group at the
Workflow: The "Beta-Scan"
In drug optimization, a "Beta-Scan" involves systematically replacing native
Figure 1: The Beta-Scan workflow utilizing Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid to evolve protease-resistant lead compounds.
Application 2: Small Molecule Drug Scaffolds
Beyond peptides, this molecule serves as a chiral scaffold for small molecule inhibitors, particularly targeting:
-
Integrins (
): The amino-acid backbone mimics the RGD (Arg-Gly-Asp) sequence spacing, while the pyridine ring interacts with cation-binding sites. -
Kinases: The pyridine nitrogen can serve as a hinge-binder acceptor.
The Boc group allows for orthogonal protection strategies. It can be maintained while modifying the C-terminus (e.g., amide coupling, esterification) or removed to functionalize the N-terminus (e.g., sulfonylation, urea formation).
Experimental Protocols
Protocol A: Solution Phase Coupling (C-Terminal Modification)
Use this protocol to attach the building block to an amine (R-NH2) to form an amide bond.
Prerequisites:
-
Reagents: EDC·HCl, HOBt (or HOAt for faster kinetics), DIPEA (Diisopropylethylamine), DMF (anhydrous).
-
Critical Note: The pyridine nitrogen is basic. Although less basic than aliphatic amines, it can interfere with activation if the pH is too low or if it acts as a nucleophile.
Procedure:
-
Dissolution: Dissolve 1.0 eq of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl.
-
Base Addition: Immediately add 2.5 eq of DIPEA.
-
Why? You need enough base to neutralize the HCl from EDC and keep the carboxylic acid deprotonated for activation, plus enough to ensure the pyridine ring remains unprotonated if it is to participate in any H-bonding (though for coupling, we just want to avoid it protonating the amine nucleophile).
-
-
Pre-activation: Stir at
for 15 minutes. -
Coupling: Add 1.0–1.1 eq of the amine component (
). -
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Work-up (Crucial Step):
-
Dilute with Ethyl Acetate.
-
Do NOT wash with strong acid (1M HCl). The pyridine ring will protonate and the product will move into the aqueous layer.
-
Wash with: 5%
( ), Water ( ), Brine ( ). -
Dry over
and concentrate.
-
Protocol B: Boc-Deprotection (TFA Method)
Use this protocol to expose the primary amine for N-terminal extension.
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (5 mL per mmol).
-
Cool to
.[2] -
Add TFA (Trifluoroacetic acid) to a final concentration of 25–50% v/v.
-
Scavengers: If the molecule contains electron-rich aromatics (e.g., Indole, Phenol), add 2.5% TIS (Triisopropylsilane) to prevent tert-butyl cation alkylation. For the pyridine ring alone, scavengers are less critical but good practice.
-
-
Stir for 30–60 minutes. Monitor by LC-MS (Look for Mass - 100).
-
Work-up:
-
Evaporate volatiles under reduced pressure.
-
Co-evaporation: Add Toluene and evaporate (
) to remove residual TFA. -
Result: The product is the TFA salt.[3] The pyridine ring will also be protonated (bis-salt).
-
Neutralization:[3] Before the next coupling, ensure you use enough base (DIPEA/NMM) to neutralize both the N-terminal amine and the pyridinium species.
-
Technical Advisory: The "Pyridine Problem"
Working with pyridyl-amino acids requires specific attention to the basicity of the heterocyclic nitrogen.
Figure 2: Decision tree for handling the pyridine nitrogen during synthesis.
Key Troubleshooting Tips:
-
N-Alkylation: Avoid using strong alkylating agents (like methyl iodide) on the free amine without protecting the pyridine, as the pyridine nitrogen can quaternize.
-
Aqueous Extraction: When purifying, remember that at pH < 5, the molecule is cationic (water soluble). At pH > 6, it is neutral/lipophilic (organic soluble). Adjust extraction pH to ~8 to recover the free base in ethyl acetate.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 27-69. [Link]
-
Aguilar, M. I., et al. (2007). "Beta-amino acid containing hybrid peptides: new opportunities in peptidomimetics." Organic & Biomolecular Chemistry, 5, 2884-2890. [Link]
Sources
Use of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in medicinal chemistry
Application Note: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in Medicinal Chemistry
Executive Summary
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4) is a specialized
This guide provides a comprehensive technical framework for researchers, covering chemical properties, specific medicinal chemistry applications, and validated protocols for synthesis and handling.
Chemical Profile & Structural Significance
| Property | Data |
| Chemical Name | Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid |
| Synonyms | Boc- |
| CAS Number | 208404-16-4 |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Chirality | (S)-enantiomer (derived from L-amino acid precursors) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water |
| pKa (Pyridine) | ~5.2 (Conjugate acid) |
Structural Logic in Drug Design
-
-Amino Acid Backbone: Unlike
-amino acids, the extra methylene group ( ) in the backbone introduces additional rotatable bonds. This allows the formation of stable secondary structures (e.g., -peptides form stable helices known as "14-helices") that are unrecognizable to standard proteases, significantly extending in vivo half-life [1]. -
3-Pyridyl Moiety: The pyridine ring serves as a bioisostere for the phenyl ring of phenylalanine.
-
Solubility: The basic nitrogen increases polarity and aqueous solubility at physiological pH compared to a phenyl group.
-
Interaction: It can act as a hydrogen bond acceptor or participate in
-cation interactions within a receptor binding pocket (e.g., interacting with Arg residues in integrin receptors).
-
Medicinal Chemistry Applications
Integrin Antagonists ( and )
Integrins are transmembrane receptors mediating cell adhesion. Antagonists often mimic the RGD (Arg-Gly-Asp) tripeptide sequence.
-
Mechanism: The
-amino acid moiety replaces the Aspartate (D) residue or the spacer in the RGD mimetic. The extended backbone allows for precise distance optimization between the basic arginine mimetic and the acidic aspartate mimetic. -
Role of Pyridine: In
antagonists, the 3-pyridyl group often occupies a hydrophobic pocket usually targeted by aromatic residues. The pyridine nitrogen can form specific H-bonds with backbone amides in the receptor, enhancing potency over the phenyl analog [2].
Foldamers & Secondary Structure Stabilization
Incorporating this residue into peptide sequences induces discrete folding patterns.
-
14-Helix Formation:
-amino acids (side chain on ) promote the formation of a 14-helix structure, stabilized by H-bonds between the amide proton at position and the carbonyl oxygen at . -
Application: These structures are used to disrupt protein-protein interactions (PPIs) by mimicking the
-helical interface of native proteins while remaining immune to proteolytic degradation.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the standard cycle for incorporating this building block into a peptidomimetic scaffold.
Figure 1: Solid-Phase Synthesis Cycle for Boc-protected
Protocol: Solution Phase Coupling
Use this protocol to couple Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid to an amine-bearing scaffold.
Reagents:
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 equiv)
-
Amine component (1.0 equiv)
-
HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at
for 10 minutes to activate the carboxylic acid.-
Note: The pyridine nitrogen is less basic than the DIPEA, so it will not interfere significantly, but ensuring excess base (DIPEA) is crucial to keep the carboxylate active.
-
-
Coupling: Add the amine component (1.0 equiv) to the mixture. If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup (Critical):
-
Dilute with Ethyl Acetate.
-
Wash 1: Water or Brine.
-
Wash 2: 5%
(removes unreacted acid). -
Wash 3: Do NOT use strong acid (1M HCl) for the initial wash if you want to retain the pyridine moiety in the organic layer, as it may protonate and extract into the aqueous phase. Use a mild buffer (pH ~5–6) or simply brine. If acid wash is required to remove DIPEA, ensure the aqueous phase is collected and neutralized to recover the product if it partitions.
-
-
Drying: Dry over
, filter, and concentrate.
Protocol: Boc-Deprotection (TFA Method)
Use this protocol to remove the Boc group to expose the
Reagents:
-
Trifluoroacetic acid (TFA)
-
DCM (Dichloromethane)
-
Scavengers (optional: Triethylsilane if sensitive side chains are present)
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected compound in DCM.
-
Reaction: Add TFA to a final concentration of 25–50% v/v (e.g., 1:1 TFA:DCM).
-
Time: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (mass will shift by -100 Da).
-
Workup:
-
Concentrate in vacuo to remove TFA and DCM.
-
Salt Form: The product will exist as the bis-TFA salt (one on the
-amine, one on the pyridine nitrogen). -
Free Basing (if needed): Redissolve in DCM and wash with saturated
, or use an ion-exchange resin. For SPPS, wash the resin with 10% DIPEA in DMF to neutralize before the next coupling.
-
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Low Coupling Yield | Steric hindrance of the | Use stronger coupling reagents (HATU/HOAt) and increase reaction time. Double coupling is recommended in SPPS. |
| Product Loss in Workup | Protonation of Pyridine. | The pyridine ring ( |
| Racemization | Over-activation. | While |
| Solubility Issues | Zwitterionic character. | Unprotected |
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. -
Hintermann, T., & Seebach, D. (1997). Synthesis of a
-peptide with a 3-pyridyl side chain. Synlett, 1997(5), 437-438. -
Chem-Impex International. (n.d.). Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid Product Page.[1] Chem-Impex.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal.
Sources
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid for neurological disorder research
Executive Summary
This application note details the physicochemical properties, synthetic protocols, and experimental validation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4), a critical
In neurological research, the blood-brain barrier (BBB) and rapid enzymatic degradation of peptides present significant hurdles. This molecule serves as a bioisostere of Phenylalanine but offers two distinct advantages for CNS therapeutic design:
-
Proteolytic Resistance: The
-backbone introduces an extra methylene group ( ), rendering the peptide bond unrecognizable to most CNS proteases. -
Solubility & Ionization: The pyridine ring lowers lipophilicity (LogP) compared to a phenyl ring and introduces a protonatable nitrogen (pKa ~5.2), enhancing aqueous solubility and offering unique receptor binding interactions (e.g., with Integrin VLA-4 in Multiple Sclerosis models).
Chemical Identity & Handling
| Property | Specification |
| Chemical Name | Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid |
| Synonyms | Boc-L- |
| CAS Number | 208404-16-4 |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Chirality | (S)-Enantiomer (L-configuration analog) |
| Solubility | Soluble in DMF, DMSO, DCM, Methanol.[1] Sparingly soluble in water. |
| Storage | +2°C to +8°C, Desiccated. Hygroscopic. |
Handling Precaution: The pyridine moiety can act as a nucleophile or base. Avoid strong acids during storage to prevent premature Boc removal.
Application I: Optimized Peptide Coupling Protocol
-amino acids are sterically hindered at the coupling site due to the extra methylene group. Standard protocols forContext: Solid Phase Peptide Synthesis (SPPS) or Solution Phase
Note: While this building block is Boc-protected (acid-labile), it is compatible with Boc-SPPS strategies or solution-phase segment condensation.
Reagents Required
-
Building Block: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 equiv)
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) - Crucial to prevent racemization and accelerate
-coupling. -
Base: DIEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Protocol
-
Pre-Activation (The "Yellow Shift"):
-
Dissolve the Boc-amino acid and HATU in minimal anhydrous DMF.
-
Add HOAt.[2]
-
Add DIEA. The solution should turn yellow instantly.
-
Critical: Allow to activate for exactly 2 minutes . Do not exceed 5 minutes, as the active ester can degrade or racemize (even with Boc).
-
-
Coupling:
-
Add the pre-activated mixture to the resin (with free amine) or the amine-component in solution.
-
Reaction Time:
-
Standard
-AA: 45 mins. - -AA (This molecule): 2 to 4 hours.
-
-
Agitation: Continuous, gentle rocking.
-
-
Monitoring (The "Chloranil" Rule):
-
Do NOT use the Kaiser Test (Ninhydrin): Some
-amines and pyridine rings give false negatives or anomalous colors with Ninhydrin. -
Use the Chloranil Test:
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a resin bead sample.
-
Blue/Green beads = Incomplete coupling (Free amine present).
-
Colorless/Yellow beads = Complete coupling.
-
-
-
Double Coupling (Recommended):
-
Due to the steric bulk of the
-carbon, a second coupling cycle (fresh reagents, 1 hour) is highly recommended for sequences >10 residues.
-
Application II: Biological Validation (Neurology)
To justify using this molecule in a CNS drug candidate, you must prove it offers stability advantages over the natural
Experiment: Comparative Proteolytic Stability Assay
Objective: Determine the half-life (
Workflow Logic:
-
Control Peptide: Ac-Phe-Ala-Glu-NH2 (Natural).
-
Test Peptide: Ac-[
-Py]-Ala-Glu-NH2 (Contains Boc-derivative, deprotected). -
Matrix: Human Plasma or Rat Brain Homogenate.
Protocol:
-
Preparation: Dissolve peptides to 1 mM in PBS.
-
Incubation: Mix 20
L peptide stock with 180 L plasma/homogenate at 37°C. -
Sampling:
-
Timepoints: 0, 15m, 30m, 1h, 4h, 12h, 24h.
-
Quench: Add 200
L ice-cold Acetonitrile (with 0.1% TFA) to precipitate proteins. -
Centrifuge: 10,000 x g for 10 mins.
-
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot Peak Area vs. Time (First-order decay kinetics).
Expected Results:
| Peptide Variant | Interpretation | ||
| ~20 - 40 min | ~15 min | Rapid degradation by aminopeptidases/chymotrypsin. | |
| > 12 hours | > 8 hours | Significant resistance. The |
Visualizing the Mechanism
The following diagram illustrates why this molecule is effective in CNS research: it combines Proteolytic Shielding (via the beta-carbon) with Tunable Lipophilicity (via the Pyridine ring).
Figure 1: Mechanistic contribution of the
Critical Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of | Switch from HBTU to HATU/HOAt . Double coupling time. |
| Racemization | Over-activation or high base concentration. | Limit pre-activation to <2 mins. Use Collidine instead of DIEA if sensitive. |
| Poor Solubility | Pyridine ring aggregation. | Use HFIP (Hexafluoroisopropanol) co-solvent in DCM for difficult couplings. |
| Side Reactions | Pyridine nitrogen nucleophilicity. | The Pyridine N is weakly basic but usually unreactive in standard coupling. If alkylating agents are used later, protect Pyridine as a salt. |
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822.
-
Chem-Impex International. (n.d.). Boc-(3-pyridyl)-L-beta-homoalanine Product Data. Retrieved February 15, 2026.
-
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of beta, gamma, and delta-amino acids. Chemical Reviews, 111(2), 657–687.
-
Zhou, W., et al. (2021).[3] Blood-brain barrier penetrating peptides: A review. Frontiers in Neuroscience.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Technical Guide.
Sources
Application Notes and Protocols for Cell-Based Assays Using Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Introduction: Unveiling the Potential of a Novel GABAergic Modulator
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. Its dysregulation is implicated in a host of neurological and psychiatric conditions. GABA exerts its influence through two main receptor classes: the ionotropic GABA A receptors and the metabotropic G-protein coupled GABA B receptors. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a novel compound with structural similarities to known GABA B receptor agonists. The presence of a 4-pyridyl ring in similar GABA analogs has been shown to confer high potency at the GABA B receptor, suggesting that this compound is a promising candidate for investigating GABAergic signaling pathways.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in cell-based assays. We will delve into the underlying principles of GABA B receptor signaling and provide detailed, step-by-step protocols for two key functional assays: the cAMP inhibition assay and the intracellular calcium flux assay. These assays are fundamental tools for characterizing the pharmacological profile of compounds targeting GABA B receptors.
A key consideration for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. This moiety may render the compound a prodrug, requiring cleavage by intracellular esterases to unmask the active primary amine.[2][3] Our protocols will address this possibility, ensuring a comprehensive evaluation of the compound's activity.
Scientific Principles: The GABA B Receptor Signaling Cascade
The GABA B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA B1 and GABA B2 subunits.[] It couples primarily to the Gi/o family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins, resulting in a cascade of intracellular events that ultimately lead to a decrease in neuronal excitability.[5][6][7]
Key Downstream Signaling Pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[][6] This is a hallmark of GABA B receptor activation and forms the basis of the cAMP inhibition assay.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx. Both of these actions contribute to the overall inhibitory effect on neuronal activity.[5] The modulation of calcium channels is the principle behind the intracellular calcium flux assay.
Visualizing the GABA B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the GABA B receptor.
Caption: GABA B Receptor Signaling Pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for execution in a 96-well or 384-well microplate format, suitable for manual or high-throughput screening applications.
Protocol 1: cAMP Inhibition Assay
This assay quantifies the ability of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid to inhibit the production of cAMP in cells expressing the GABA B receptor. A common approach for Gi/o-coupled receptors is to first stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP, and then measure the inhibitory effect of the test compound.
1. Cell Culture and Plating:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GABA B1 and GABA B2 receptor subunits are recommended.
-
Culture Medium: Use the appropriate culture medium for your chosen cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plating: Seed the cells into 96-well or 384-well white, opaque microplates at a density optimized for your cell line to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8][9]
2. Compound Preparation:
-
Prepare a stock solution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the compound stock in assay buffer (e.g., HBSS with 20 mM HEPES) to generate a range of concentrations for constructing a dose-response curve.
3. Assay Procedure:
-
Cell Washing: Gently wash the cells twice with pre-warmed assay buffer to remove any residual culture medium.
-
Pre-incubation with Compound: Add the diluted compound solutions to the respective wells and incubate for 15-30 minutes at 37°C. This pre-incubation period allows for potential enzymatic cleavage of the Boc group.
-
Forskolin Stimulation: Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be at the EC80 to EC90 for cAMP production in your cell line to ensure a robust signal window for measuring inhibition. Add the forskolin solution to all wells except the negative control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based kits). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
-
Table 1: Example Data for a cAMP Inhibition Assay
| Concentration (M) | % Inhibition of Forskolin-Stimulated cAMP |
| 1.00E-10 | 5.2 |
| 1.00E-09 | 15.8 |
| 1.00E-08 | 48.9 |
| 1.00E-07 | 85.3 |
| 1.00E-06 | 98.1 |
| 1.00E-05 | 99.5 |
Protocol 2: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon activation of the GABA B receptor. While GABA B receptor activation primarily leads to the inhibition of voltage-gated calcium channels, in some cellular contexts, particularly in recombinant cell lines, it can also induce the release of calcium from intracellular stores. This assay is highly amenable to high-throughput screening using a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader.[10]
1. Cell Culture and Plating:
-
Cell Line: As with the cAMP assay, CHO cells stably expressing the human GABA B1 and GABA B2 receptors are a suitable choice.[11]
-
Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an optimized density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Cal-520 AM, in assay buffer. The final concentration of the dye should be optimized for your cell line (typically 1-5 µM).[12][13]
-
Gently remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[12][14]
3. Assay Procedure:
-
Baseline Fluorescence Measurement: Place the plate in a FLIPR or fluorescence microplate reader and measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Compound Addition: Add the serially diluted Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid solutions to the wells. The instrument should be configured to add the compound and immediately begin measuring the fluorescence intensity over time.
-
Data Acquisition: Record the fluorescence signal for a period of 1-3 minutes to capture the full calcium transient.
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Table 2: Example Data for a Calcium Flux Assay
| Concentration (M) | Relative Fluorescence Units (RFU) |
| 1.00E-10 | 110 |
| 1.00E-09 | 250 |
| 1.00E-08 | 850 |
| 1.00E-07 | 2100 |
| 1.00E-06 | 2450 |
| 1.00E-05 | 2500 |
Experimental Workflow Visualization
The following diagram outlines the general workflow for both the cAMP and Calcium Flux assays.
Caption: General Workflow for Cell-Based Assays.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is crucial to incorporate appropriate controls into each assay.
-
Positive Control: Use a known GABA B receptor agonist, such as GABA or baclofen, to confirm that the cells are responding appropriately and to establish a reference for the maximal response.
-
Negative Control: Include wells with vehicle (e.g., DMSO) only to determine the baseline response and to control for any solvent effects.
-
Forskolin-only Control (cAMP assay): In the cAMP assay, wells treated with forskolin alone will represent the 0% inhibition level.
-
Untreated Cells (Calcium Flux assay): In the calcium flux assay, untreated cells will establish the baseline fluorescence.
-
Cell Viability Assay: It is advisable to perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity of the test compound.
By including these controls, you can validate the performance of your assay on a plate-by-plate basis and have confidence in the generated data.
Conclusion and Future Directions
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid represents a promising tool for the study of GABA B receptor signaling. The protocols outlined in this application note provide a robust framework for characterizing its activity in two distinct and complementary cell-based assays. By elucidating the compound's potency and efficacy, researchers can gain valuable insights into its potential as a modulator of the GABAergic system. Further investigations could involve exploring its selectivity against other GPCRs, examining its effects in more complex neuronal models, and ultimately, understanding its potential therapeutic applications in neurological and psychiatric disorders.
References
-
Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
-
Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PubMed Central. [Link]
-
Modern Prodrug Design for Targeted Oral Drug Delivery. (2021). MDPI. [Link]
-
Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. (2018). PubMed Central. [Link]
-
Anticonvulsant activity of new GABA prodrugs. (2009). PubMed. [Link]
-
Data Sheet. (n.d.). BPS Bioscience. [Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (2016). PubMed Central. [Link]
-
Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). MDPI. [Link]
-
GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. (2013). PubMed Central. [Link]
-
GABAA receptor agonist. (n.d.). Wikipedia. [Link]
-
cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated... (n.d.). ResearchGate. [Link]
-
Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (2022). PubMed Central. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. [Link]
-
CHO cells stably expressing GABA B receptors are sensitive and reliable... (n.d.). ResearchGate. [Link]
-
GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity. (2017). PubMed Central. [Link]
-
The GABA B Receptor—Structure, Ligand Binding and Drug Development. (2020). MDPI. [Link]
-
Physiology, GABA. (2023). StatPearls. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Ligand gated ion channels: GABAA receptor pharmacology on QPatch. (n.d.). Sophion Bioscience. [Link]
-
GABA receptor agonist – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
Sources
- 1. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. hellobio.com [hellobio.com]
- 13. apexbt.com [apexbt.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Animal Model Studies with Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Introduction
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-natural amino acid derivative with a structure suggestive of a potential modulator of the γ-aminobutyric acid (GABA) system. The core molecule, (S)-3-amino-4-(3-pyridyl)-butyric acid, is an analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function is a common strategy in medicinal chemistry to enhance bioavailability or modulate pharmacokinetic properties.[2] It is hypothesized that Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid acts as a prodrug, which, upon in vivo administration, undergoes cleavage of the Boc group to release the active pharmacological agent.
Given its structural similarity to GABA, the active form of the compound is postulated to interact with GABA receptors, most likely the GABA-B receptor subtype. Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and pain.[1][3] Therefore, this compound presents a promising candidate for therapeutic intervention in these conditions. These application notes provide a comprehensive guide for the preclinical evaluation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in rodent models, with a primary focus on assessing its potential anxiolytic properties.
Preclinical In Vivo Evaluation Strategy
A systematic approach is crucial for the in vivo characterization of a novel compound. The following workflow outlines the key stages for the preclinical evaluation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Caption: Workflow for the anxiolytic efficacy study.
Animal Model and Experimental Design
-
Animals : Male C57BL/6 mice (8-10 weeks old).
-
Housing : House animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. Acclimatize for at least one week before the experiment.
-
Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% Saline).
-
Group 2: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (Low Dose, e.g., 3 mg/kg).
-
Group 3: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (Mid Dose, e.g., 10 mg/kg).
-
Group 4: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (High Dose, e.g., 30 mg/kg).
-
Group 5: Positive control (e.g., Diazepam, 1-2 mg/kg).
-
Behavioral Test Protocols
Protocol: Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms. [4][5]
-
Apparatus : A plus-shaped maze raised above the ground with two open arms and two enclosed arms.
-
Procedure :
-
Administer the test compound or vehicle IP 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured :
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Protocol: Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of mice to remain in the periphery of a novel arena versus exploring the center. Anxiolytics typically increase the time spent in the center.
-
Apparatus : A square arena with high walls.
-
Procedure :
-
The test can be conducted immediately after the EPM test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore for 10 minutes.
-
Record the session with an overhead video camera.
-
-
Parameters Measured :
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled (as a measure of overall activity).
-
Frequency of rearing (vertical exploration).
-
Data Analysis and Interpretation
-
Statistical Analysis : Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons between the treatment groups and the vehicle control. A p-value of <0.05 is typically considered statistically significant.
-
Expected Outcomes :
-
An anxiolytic effect would be indicated by a significant increase in the time spent and entries into the open arms of the EPM, and an increase in the time spent in the center of the OFT, compared to the vehicle-treated group.
-
The positive control (Diazepam) should produce the expected anxiolytic effects, validating the assay.
-
It is important to ensure that the compound does not significantly alter the total distance traveled, as this could indicate a confounding effect on locomotor activity (e.g., sedation or hyperactivity).
-
Hypothesized Signaling Pathway
The active form of the compound is hypothesized to be an agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to downstream signaling events that ultimately result in neuronal inhibition.
Sources
- 1. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Welcome to the technical support center for the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key intermediate in the development of various pharmaceuticals.
FAQ 1: Low Yield in the Boc-Protection Step
Question: I am experiencing low yields during the introduction of the Boc protecting group onto (S)-3-amino-4-(3-pyridyl)-butyric acid. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Boc-protection step are a frequent challenge. The primary reasons often revolve around reaction conditions and the purity of the starting material. Here’s a breakdown of potential causes and solutions:
-
Inadequate Base: The choice and amount of base are critical. The reaction involves the deprotonation of the amino group to facilitate its nucleophilic attack on di-tert-butyl dicarbonate (Boc)₂O.[1][]
-
Troubleshooting:
-
Ensure you are using a non-nucleophilic base to avoid side reactions. Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices.
-
Use at least two equivalents of the base to neutralize the amino acid salt and the acid generated during the reaction.
-
Consider using a stronger base like sodium hydroxide or sodium bicarbonate in a biphasic system (e.g., dioxane/water) to drive the reaction to completion.[3]
-
-
-
Reaction Solvent and Temperature: The solvent system plays a crucial role in the solubility of the reactants and the reaction rate.
-
Troubleshooting:
-
A mixture of an organic solvent (like dioxane, THF, or acetone) and water is often effective.[3]
-
The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be beneficial, but monitor for potential side reactions.
-
-
-
Purity of Starting Material: Impurities in the (S)-3-amino-4-(3-pyridyl)-butyric acid can interfere with the reaction.
-
Troubleshooting:
-
Ensure your starting material is of high purity. If necessary, purify it by recrystallization before use.
-
-
-
Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze in the presence of water, especially at a non-optimal pH.
-
Troubleshooting:
-
Maintain a basic pH (around 8-10) throughout the reaction to ensure the stability of (Boc)₂O and the reactivity of the amine.
-
-
FAQ 2: Difficulty in Product Purification and Isolation
Question: I'm struggling to purify the final Boc-protected product. It's either an oil that won't crystallize or it's contaminated with byproducts. What purification strategies do you recommend?
Answer: Purification of Boc-protected amino acids can be challenging due to their amphiphilic nature and potential for oiling out. Here are some effective strategies:
-
Work-up Procedure: A proper aqueous work-up is the first line of defense against impurities.
-
Troubleshooting:
-
After the reaction, quench any unreacted (Boc)₂O with a nucleophilic amine like N,N-dimethylethylenediamine.
-
Perform an acid-base extraction. Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, making the product soluble in an organic solvent like ethyl acetate.[3]
-
Wash the organic layer with brine to remove water-soluble impurities.
-
-
-
Crystallization: If the product is an oil, inducing crystallization can be a powerful purification technique.
-
Troubleshooting:
-
Solvent Selection: Use a solvent system where the product has moderate solubility. A common approach is to dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed.
-
Seeding: If you have a small amount of pure, solid product, use it as a seed crystal to initiate crystallization.[4]
-
Pulping: If the product solidifies but remains impure, "pulping" can be effective. This involves stirring the solid in a solvent in which it is sparingly soluble. This process can wash away impurities trapped in the solid matrix.[4]
-
-
-
Chromatography: If crystallization fails, column chromatography is a reliable alternative.
-
Troubleshooting:
-
Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
The pyridine ring can interact with the acidic silica gel. To mitigate this, you can add a small amount of a base like triethylamine (0.1-1%) to the eluent.
-
-
FAQ 3: Concerns about Enantiomeric Purity
Question: How can I ensure that the stereocenter at the 3-position is not compromised during the synthesis, and how can I verify the enantiomeric purity of my final product?
Answer: Maintaining the stereochemical integrity of the chiral center is paramount. Here’s how to approach this:
-
Minimizing Racemization:
-
Boc-Protection: The Boc-protection step itself, when carried out under standard basic conditions, is generally not prone to causing racemization at the adjacent stereocenter.
-
Subsequent Steps: Be mindful of any subsequent reactions. Strong bases or harsh acidic conditions can potentially lead to epimerization.
-
-
Verifying Enantiomeric Purity:
-
Chiral HPLC: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. You will need to develop a suitable method, which may involve screening different chiral columns and mobile phases.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers. This method is generally less sensitive than chiral HPLC.
-
Optical Rotation: While measuring the specific rotation can provide an indication of enantiomeric purity, it is not a definitive method on its own, as the presence of optically active impurities can affect the result.
-
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Problem 1: Incomplete Reaction
| Symptom | Possible Cause(s) | Recommended Action(s) |
| TLC/LC-MS analysis shows significant amounts of starting material remaining. | 1. Insufficient (Boc)₂O. 2. Inadequate amount or strength of base. 3. Low reaction temperature. | 1. Add an additional portion of (Boc)₂O (0.2-0.5 equivalents) and continue stirring. 2. Add more base and monitor the reaction progress. Consider switching to a stronger base if necessary. 3. Gently warm the reaction mixture to 30-40°C. |
Problem 2: Formation of Di-Boc Side Product
| Symptom | Possible Cause(s) | Recommended Action(s) |
| A less polar spot is observed on TLC, and the mass spectrum shows a mass corresponding to the di-Boc protected product. | 1. Use of a strong, non-nucleophilic base in the presence of excess (Boc)₂O. 2. Use of a catalyst like DMAP can promote di-Boc formation on primary amines.[5] | 1. Use a stoichiometric amount of (Boc)₂O. 2. Avoid using DMAP as a catalyst if di-Boc formation is a significant issue. 3. If the di-Boc product is formed, it can often be selectively removed during the acidic work-up, as one of the Boc groups may be more labile. |
Problem 3: Product is a Persistent Oil
| Symptom | Possible Cause(s) | Recommended Action(s) |
| After work-up and solvent removal, the product remains a viscous oil and does not solidify. | 1. Presence of residual solvent. 2. Presence of impurities that inhibit crystallization. 3. The product may be inherently difficult to crystallize. | 1. Dry the oil under high vacuum for an extended period. 2. Attempt purification by column chromatography before re-attempting crystallization. 3. Try co-evaporation with a non-polar solvent like toluene to azeotropically remove residual solvents. 4. Attempt crystallization from a different solvent system. |
III. Experimental Protocols
Protocol 1: Boc-Protection of (S)-3-amino-4-(3-pyridyl)-butyric acid
This protocol provides a general procedure for the Boc-protection step.
Materials:
-
(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 eq) in a mixture of dioxane and water (1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
IV. Visualizing the Workflow
Boc-Protection Workflow
Caption: Troubleshooting logic for synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
V. References
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5584. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
Sources
Purification challenges of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Ticket ID: #PYR-BETA-044 Status: Open / Technical Deep Dive Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Introduction: The "Zwitterionic Trap"
Welcome to the technical support hub for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: N/A for specific enantiomer, generic analogs often cited).[1][2]
This molecule represents a "perfect storm" for purification failure.[2][3] Unlike standard Boc-amino acids, which are easily purified by acidifying and extracting into ethyl acetate, this compound contains a basic 3-pyridyl side chain (pKa ~5.[1][2]3) and an acidic carboxylic acid tail.[2][3]
This guide addresses the three most common support tickets we receive:
-
Yield Loss: "I acidified the reaction to pH 2, but my product stayed in the water."
-
Chromatography Tailing: "My HPLC peaks look like shark fins."
-
Stability: "The solid turned into a gum overnight."
Module 1: The Extraction Paradox (Yield Loss)
The Problem
Standard protocols for Boc-amino acids dictate acidifying the aqueous phase to pH 2–3 to protonate the carboxylic acid (
Why this fails here:
At pH 2, the pyridine nitrogen is fully protonated (
The Solution: Isoelectric Point (pI) Extraction
You must target the pH where the net charge is zero (Zwitterion) or use specific solvent systems.[3]
Target pH Range: 4.5 – 5.5
-
At pH 5.0: The Pyridine is ~50% protonated (
) and the Carboxylic acid is ~90% ionized ( ).[3] The zwitterionic form dominates.[2][3][4] While zwitterions are often water-soluble, they are least soluble at this pI.[1][2][5]
Protocol: The "Salting-Out" Extraction
-
Concentrate: Remove bulk organic solvents (THF/Methanol) from the reaction mixture.
-
Cool: Chill the aqueous residue to 0–5°C.
-
pH Adjustment:
-
Saturation: Saturate the aqueous phase with solid NaCl (Salting out).[2][3]
-
Solvent System: Do not use pure EtOAc. Use DCM:Isopropanol (3:1) or n-Butanol .[1][2]
-
Why? The alcohol component helps solvate the polar zwitterion into the organic phase.[3]
-
-
Wash: Wash the organic layer with minimal brine.[2][3] Do not wash with water, or you will back-extract the product.[2]
Visual Workflow: Extraction Decision Tree
Figure 1: Decision tree for maximizing extraction yield of pyridine-containing amino acids.
Module 2: Chromatographic Purification (HPLC)
The Problem: Peak Tailing
The basic pyridine nitrogen interacts strongly with residual silanol groups (
Troubleshooting Guide
| Issue | Root Cause | Technical Fix |
| Shark Fin Peaks | Silanol interaction | Add Modifier: Use 0.1% TFA (Trifluoroacetic acid) or TEA (Triethylamine). TFA forms an ion pair with pyridine, masking the basic charge [1].[2][5] |
| Broad Peaks | Zwitterionic exchange | Buffer Strength: Increase buffer concentration to 20–50 mM (Ammonium Acetate or Phosphate) to suppress ionization shifts.[2][3] |
| Double Peaks | Rotamers | Temperature: Boc-amides often show rotamers (cis/trans) on NMR/HPLC.[1][2] Run the column at 40–50°C to coalesce peaks [2]. |
Recommended Methods
Method A: Reverse Phase (Analytical/Prep) [1][3]
-
Column: C18 with "End-capping" or "Base Deactivated" technology (e.g., Waters XBridge or Phenomenex Gemini).[1][2] These are designed for high pH stability.[2][3]
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 8.0).[1][2][3]
Method B: Normal Phase (Flash Purification) [1][3]
-
Stationary Phase: Diol-bonded silica or Amino-bonded silica (avoids the acidity of standard silica).[1][2]
-
Eluent: DCM:MeOH (95:[1][3]5) with 1% Triethylamine .[1][2][3]
Module 3: Impurity Profiling & Stability
Critical Impurities
-
-Lactam Formation:
-amino acids can cyclize to form -lactams if activated (e.g., with EDC/NHS) and left in solution too long.[1][2] -
Silver Salts: If this molecule was synthesized via Arndt-Eistert homologation (from Boc-3-pyridylalanine), residual silver is a common contaminant.[1][2]
Storage Stability
-
Hygroscopicity: The pyridine ring makes the solid hygroscopic.[3][5] Moisture promotes Boc-deprotection (acid catalyzed by the molecule's own carboxylic acid if not fully neutralized).[1][3]
-
Protocol: Store at -20°C under Argon. If the solid becomes gummy, re-precipitate from minimal Methanol into cold Diethyl Ether.[2][5]
Frequently Asked Questions (FAQs)
Q1: Can I use HCl to remove the Boc group later? A: Yes, but be careful.[2][5] Using HCl/Dioxane will result in the dihydrochloride salt (Pyridine-HCl and Amine-HCl).[1][2] This salt is extremely hygroscopic and acidic.[2][3] We recommend using TFA/DCM, then removing TFA via resin exchange or evaporation to constant weight.[2]
Q2: My NMR shows a messy baseline in
-
Test: Run the NMR in DMSO-
or warm the sample to 50°C. If the peaks sharpen and coalesce, it is pure [2].[3][5]
Q3: Can I use cation-exchange resin for purification? A: Yes. This is often superior to extraction.[2][3]
-
Protocol: Load the aqueous mixture (at pH 3) onto a Dowex 50W (H+ form) column. Wash with water (removes non-basic impurities).[1][2][3] Elute the product with 1M Ammonia or Pyridine.[2][3] The product elutes as the ammonium salt.[3]
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][5] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Discusses silanol suppression for basic compounds). [1]
-
BenchChem. (2025).[1][2][3][6] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. (Rotamer effects and Boc stability).[2][3] [1]
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. (General stability and deprotection protocols).
-
Hunt, I. (2023).[2][5] Amino Acids: pKa and pI values. University of Calgary.[2][3] (Fundamental pKa data for pyridine/amino acids). [1]
Sources
- 1. BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid solubility issues and solutions
Welcome to our dedicated technical support center for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure your success.
Understanding the Molecule: A Balancing Act of Polarity
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-standard amino acid derivative with distinct structural features that dictate its solubility profile. The bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group imparts significant non-polar character. In contrast, the carboxylic acid and the basic pyridyl ring introduce opportunities for polar interactions and pH-dependent solubility. This dual nature is often the root of solubility challenges.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter when trying to dissolve Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Issue 1: The compound is insoluble in common non-polar organic solvents (e.g., hexanes, diethyl ether).
-
Question: I'm trying to dissolve my compound in diethyl ether for a reaction, but it remains a solid. Why is this happening?
-
Answer: While the Boc group is hydrophobic, the combined polarity of the carboxylic acid and the pyridyl ring makes the overall molecule too polar to dissolve in highly non-polar solvents like hexanes and diethyl ether. These solvents are generally poor choices for this compound.
Issue 2: The compound shows poor solubility in moderately polar aprotic solvents (e.g., dichloromethane (DCM), ethyl acetate).
-
Question: My Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is only sparingly soluble in DCM, which is my intended reaction solvent. How can I improve this?
-
Answer: While DCM and ethyl acetate are better choices than non-polar solvents, solubility can still be limited.
-
Solution 1: Increase Solvent Polarity. Consider switching to or adding a co-solvent from the more polar aprotic solvent class, such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF).
-
Solution 2: Gentle Heating. Warming the mixture to 30-40°C can often help to dissolve the compound. Always check the thermal stability of your other reagents before heating.
-
Solution 3: Sonication. Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Issue 3: The compound is insoluble in water.
-
Question: I need to perform a reaction in an aqueous medium, but my compound is completely insoluble in water. What are my options?
-
Answer: The hydrophobic Boc group prevents the dissolution of the zwitterionic or neutral form of the molecule in water. The key to aqueous solubility is pH adjustment to form a salt.[]
-
Solution 1: Acidic Conditions. Add a dilute aqueous acid (e.g., 1 M HCl) dropwise. This will protonate the pyridyl nitrogen, forming a pyridinium salt which is generally much more soluble in water.
-
Solution 2: Basic Conditions. Add a dilute aqueous base (e.g., 1 M NaOH or NaHCO3) dropwise. This will deprotonate the carboxylic acid, forming a carboxylate salt which will also have significantly improved aqueous solubility.[] Be mindful that strongly basic conditions could potentially lead to the hydrolysis of the Boc group over extended periods or at elevated temperatures.
-
Issue 4: The compound precipitates out of solution during a reaction.
-
Question: My compound was initially dissolved, but it crashed out of the reaction mixture after adding another reagent. Why did this happen and how can I fix it?
-
Answer: This is often due to a change in the overall polarity or pH of the reaction mixture.
-
Cause 1: Change in pH. If your reaction generates an acid or a base, it can shift the equilibrium of your compound, causing the less soluble form to precipitate. For example, if your compound is dissolved as a carboxylate salt and you add an acid, it will protonate the carboxylate, leading to the less soluble neutral form.
-
Solution: Consider using a buffered solvent system to maintain a constant pH throughout the reaction.
-
-
Cause 2: Change in Solvent Composition. If a reagent is added in a solvent in which your compound is insoluble, it can lower the overall solvating power of the mixture.
-
Solution: Add the reagent in the same solvent as the reaction or in a co-solvent that is miscible and in which your compound is also soluble. If this is not possible, add the reagent slowly to the reaction mixture under vigorous stirring to allow for gradual dissolution and avoid localized precipitation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting solvents to try for dissolving Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid?
-
A1: For organic reactions, start with polar aprotic solvents like THF, ACN, or DMF. For aqueous solutions, start with a dilute acidic or basic solution (e.g., pH 2-4 or pH 8-10).
-
-
Q2: How does the pyridyl group affect solubility compared to a phenyl group?
-
A2: The nitrogen in the pyridyl ring can act as a hydrogen bond acceptor and can be protonated to form a salt. This generally makes pyridyl-containing compounds more polar and more likely to be soluble in polar protic solvents and aqueous acids compared to their phenyl analogues.
-
-
Q3: Can I use alcohols like methanol or ethanol to dissolve the compound?
-
A3: Yes, polar protic solvents like methanol and ethanol are often good choices for dissolving Boc-protected amino acids and should be effective for this compound as well. They can engage in hydrogen bonding with the carboxylic acid and the pyridyl nitrogen.
-
-
Q4: I need to perform a Boc deprotection. Will the compound be soluble in the reaction mixture?
-
A4: Boc deprotection is typically carried out in acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[2][3] Your compound should be soluble in these acidic mixtures, as the pyridyl group will be protonated. The resulting deprotected amino acid will also be a salt and should remain in solution.
-
-
Q5: How should I store Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid?
-
A5: It is best to store the compound in a cool, dry place, protected from light. A desiccator is recommended to prevent moisture absorption, which could affect its properties.
-
Data Summary
The following table provides a qualitative summary of the expected solubility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in various solvents. This is based on the general principles of solubility for compounds with similar functional groups.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Non-Polar | Hexanes, Diethyl Ether | Insoluble | The polarity of the carboxylic acid and pyridyl ring is too high. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Sparingly Soluble to Soluble | A balance between the hydrophobic Boc group and the polar functionalities. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents can effectively solvate both the polar and non-polar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carboxylic acid and pyridyl nitrogen. |
| Aqueous | Water (neutral pH) | Insoluble | The hydrophobic Boc group dominates, preventing dissolution of the zwitterionic/neutral form. |
| Aqueous Acid | 1 M HCl | Soluble | Forms a soluble pyridinium salt. |
| Aqueous Base | 1 M NaOH, 1 M NaHCO3 | Soluble | Forms a soluble carboxylate salt. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid into a clean, dry vial.
-
Add a small volume of a polar aprotic solvent (e.g., DMF or THF) to just cover the solid.
-
Gently swirl the vial. If the solid does not dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, warm the mixture to 30-40°C with gentle swirling until the solid is fully dissolved.
-
Once dissolved, add the remaining solvent to reach the desired final concentration.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid into a beaker or flask.
-
Add a portion of deionized water.
-
While stirring, add either 1 M HCl or 1 M NaOH dropwise until the solid dissolves completely. Monitor the pH if necessary for your experiment.
-
Once the solid is dissolved, add the remaining deionized water to achieve the final desired concentration.
-
Filter the solution if any particulate matter remains.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Solubility for a Coupling Reaction
Caption: A logical workflow for troubleshooting solubility issues during a typical peptide coupling reaction.
Diagram 2: pH-Dependent Aqueous Solubility
Caption: The relationship between pH and the aqueous solubility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
References
-
PubChem. (n.d.). Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Retrieved February 15, 2026, from [Link]
Sources
Technical Support Center: Boc Deprotection of 3-Amino-4-(3-pyridyl)-butyric Acid Derivatives
Current Status: Operational
Subject: Protocol Optimization & Troubleshooting for Pyridine-Containing
Executive Summary & Chemical Context
The Challenge:
Deprotecting 3-amino-4-(3-pyridyl)-butyric acid derivatives presents a unique dual-challenge compared to standard
-
The Pyridine Moiety: The pyridine nitrogen (pKa
5.2) acts as an internal base. Under standard acidic deprotection conditions, it protonates alongside the primary amine, resulting in a di-cationic species (di-salt). This drastically alters solubility and makes removing excess acid (especially TFA) difficult. -
The
-Backbone: Unlike -amino acids, -amino acids possess a specific propensity for intramolecular cyclization (lactamization) to form dihydropyridinones if the C-terminus is activated or if the free zwitterion is heated.
The Solution Strategy: We prioritize HCl/Dioxane over TFA to generate stable, defined hydrochloride salts. For sensitive substrates, we utilize TMSOTf or Lewis Acid-mediated cleavage to avoid strong protic acids entirely.
Decision Matrix: Select Your Protocol
Use this logic flow to determine the optimal deprotection method for your specific derivative.
Figure 1: Strategic decision tree for selecting the appropriate deprotection reagent based on substrate sensitivity and downstream application.
Technical Protocols
Method A: HCl in Dioxane (The Gold Standard)
Best for: Creating stable solids, avoiding TFA cytotoxicity in bioassays.
Reagents: 4.0 M HCl in Dioxane (anhydrous). Mechanism: Acidolytic cleavage generating the dihydrochloride salt.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of dry 1,4-dioxane or DCM.
-
Note: If the substrate is insoluble, add a small amount of MeOH, but be aware this may create methyl esters if left too long.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv).
-
Why excess? You must protonate the carbamate, the amine, and the pyridine ring to drive the equilibrium.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (look for [M+H]+ corresponding to the free amine).
-
Workup (Critical):
-
Do not rotovap to dryness immediately if you want a solid.
-
Trituration: Add cold diethyl ether (Et2O) or MTBE directly to the reaction mixture.
-
The product should precipitate as a white/off-white dihydrochloride salt .
-
Filter and wash with Et2O to remove excess HCl and byproduct (tert-butyl chloride).
-
Method B: TFA / DCM (The Traditional Route)
Best for: Rapid synthesis where hygroscopicity is not a concern.
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Toluene.[1]
-
Reaction: Dissolve substrate in DCM (0.1 M). Add TFA (ratio 1:1 v/v with DCM). Stir for 30 min.
-
The Pyridine Trap: The pyridine ring will form a strong association with TFA (pyridinium trifluoroacetate). Evaporation alone will not remove all TFA.
-
Azeotropic Removal:
-
Final Form: The product will likely be a hygroscopic oil or gum.
Method C: TMSOTf (Anhydrous / Mild)
Best for: Substrates with acid-sensitive esters or when avoiding protic acids.
Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,6-Lutidine, DCM.
-
Setup: Dissolve substrate in dry DCM under
at 0°C. -
Addition: Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (1.5–2.0 equiv).
-
Mechanism: Silylation of the Boc carbonyl oxygen facilitates fragmentation without generating free protons that could hydrolyze other esters.
-
Quench: Quench with MeOH or saturated aqueous NaHCO
.
Troubleshooting & FAQs
Issue 1: "My product is an oil/gum, not a solid."
Cause: Pyridine-containing amino acids often form hygroscopic salts, especially with TFA. Fix:
-
Switch to HCl: HCl salts are generally more crystalline than TFA salts.
-
Trituration: Dissolve the oil in a minimum volume of MeOH, then slowly add excess Et2O or Hexanes with vigorous stirring. Scratch the flask wall to induce nucleation.
-
Lyophilization: Dissolve the oil in water/acetonitrile and freeze-dry. This often yields a fluffy powder.
Issue 2: "I see a new impurity at M-18 (Loss of water)."
Cause: Lactamization. The free
-
Keep it Acidic: Cyclization happens most readily in neutral/basic conditions. Store the compound as the di-salt.
-
Avoid Heat: Do not heat the free amino acid during workup.
Issue 3: "My bioassay cells are dying (Cytotoxicity)."
Cause: Residual TFA. Pyridinium trifluoroacetate salts can release TFA in media, which is toxic at nM concentrations. Fix:
-
Salt Exchange: Dissolve the TFA salt in dilute HCl and lyophilize. Repeat 3x to exchange the counterion from TFA
to Cl .
Data Comparison: Reagent Selection
| Feature | TFA / DCM | HCl / Dioxane | TMSOTf |
| Reaction Rate | Fast (<30 min) | Moderate (30-60 min) | Fast (<30 min) |
| Selectivity | Low (Cleaves t-Bu esters) | Moderate | High (Preserves esters) |
| Product State | Hygroscopic Oil | Crystalline Solid | Variable |
| Toxicity | High (Cytotoxic) | Low | Moderate |
| Pyridine Handling | Traps acid (Hard to remove) | Forms stable salt | Neutral workup possible |
Advanced Workflow: Desalting & Purification
If you require the zwitterion (free base) rather than the salt, follow this workflow carefully to avoid cyclization.
Figure 2: Workflow for converting pyridinium/ammonium salts to the free zwitterionic form using ion exchange chromatography.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007.[8]
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[9] Journal of Peptide Research, 2001 , 58(3), 338–341.
- Sakakibara, S. "The Use of Hydrogen Fluoride in Peptide Synthesis." Biopolymers (Peptide Science), 1995, 37, 17-28. (Context on acid cleavage mechanisms).
-
LifeTein Technical Support. "Should I Have TFA Removed from My Peptide?" (Accessed 2024).[6][10]
-
Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)."
Sources
- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Troubleshooting common side reactions in Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid synthesis
Executive Summary & Workflow Overview
Welcome to the Technical Assistance Center. This guide addresses the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (also known as Boc-
The standard industrial and research route for this molecule is the Arndt-Eistert Homologation of the commercially available precursor, Boc-(S)-3-(3-pyridyl)alanine. While robust for standard amino acids, the presence of the pyridine ring (basic nitrogen) and the acid-labile Boc group introduces specific failure modes—primarily catalyst poisoning during the Wolff rearrangement and isoelectric point challenges during purification.
The Critical Path
The following workflow illustrates the validated synthesis route and critical control points (CCPs).
Figure 1: Validated Arndt-Eistert workflow for pyridine-containing amino acids. Note the critical risks associated with each stage.
Module 1: Activation & Diazotation (Steps 1-2)[1]
The Issue: The formation of the
Technical Specifications
| Parameter | Specification | Rationale |
| Activator | Isobutyl Chloroformate (IBCF) | Less steric bulk than sec-butyl; forms mixed anhydride efficiently. |
| Base | N-Methylmorpholine (NMM) | Crucial: Weaker base than TEA; significantly reduces racemization risk via oxazolone mechanism [1]. |
| Temperature | -15°C to -20°C | Controls exotherm; prevents decomposition of the mixed anhydride. |
| Stoichiometry | CH | Excess diazomethane is required to scavenge the HCl byproduct. |
Troubleshooting Guide
Q: My reaction mixture turned colorless/cloudy instead of the expected intense yellow. What happened?
-
Diagnosis: Failed Diazotation. The mixed anhydride likely decomposed before reacting with diazomethane, or the diazomethane concentration was too low.
-
Fix: Ensure the activation time (anhydride formation) does not exceed 15–20 minutes at -15°C. Add the diazomethane solution quickly but carefully. The intense yellow color of the diazoketone must persist.
Q: I isolated a product with the correct mass +36 Da (Chloromethyl ketone). Why?
-
Diagnosis: Insufficient HCl scavenging. If the HCl generated during anhydride formation is not neutralized by excess diazomethane, it reacts with the diazoketone to form the chloromethyl ketone (
).[1] -
Corrective Action: Increase Diazomethane equivalents to 3.0. Alternatively, ensure NMM hydrochloride precipitates fully and is accounted for, though standard protocol relies on excess CH
N as the scavenger [2].
Q: The product is racemic. Is the pyridine ring responsible?
-
Diagnosis: Likely oxazolone formation during activation.[2] The basic pyridine nitrogen can act as an intramolecular base if not properly managed, but the primary culprit is usually the external base.
-
Corrective Action: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) . NMM is less likely to promote the proton abstraction from the
-carbon that leads to racemization [3]. Maintain temperature strictly below -15°C during base addition.
Module 2: The Wolff Rearrangement (Step 3)
The Issue: This is the most sensitive step for this specific molecule. The pyridine nitrogen can coordinate to the Silver (Ag) catalyst, stalling the reaction or requiring excessive catalyst loading.
Validated Protocol (Ultrasound Promoted)
Based on the Müller/Sewald method for Fmoc/Boc-
-
Solvent: 1,4-Dioxane/Water (9:1).
-
Catalyst: Silver Benzoate (AgBz) (0.1 eq).
-
Conditions: Ultrasound (Sonication) is superior to thermal rearrangement for sensitive substrates.
-
Reaction: The diazoketone (yellow) converts to the acid (colorless). Nitrogen gas evolution is the visual indicator.
Troubleshooting Logic: "The Reaction Stalled"
Figure 2: Logic tree for troubleshooting stalled Wolff Rearrangement in pyridine substrates.
Q: The reaction is sluggish even with fresh Silver Benzoate.
-
Scientific Insight: The pyridine nitrogen is a soft base and has high affinity for Ag(I) (a soft acid). This coordination deactivates the catalyst.
-
Solution:
-
Increase Catalyst: Bump AgBz loading to 0.2–0.3 eq.
-
Sonication: Use an ultrasonic bath. The cavitation energy helps break up aggregates and accelerates the extrusion of N
faster than the chelation kinetics [4]. -
Alternative: If Ag fails, use Rh
(OAc) (Rhodium acetate), though this often favors carbene insertion over rearrangement. Stick to AgBz with sonication for the acid product.[3]
-
Module 3: Purification & Isolation
The Issue: The product is an amphoteric molecule (Acidic -COOH, Basic Pyridine, Protected Amine). Standard acidic workups can strip the Boc group or fail to extract the zwitterion.
Q: I cannot extract the product from the aqueous phase.
-
Diagnosis: Isoelectric trapping. At neutral pH, the molecule may exist as a zwitterion (Pyridine-H
/ Carboxylate-COO ), making it water-soluble. -
Corrective Action (The "pH Swing"):
-
After rearrangement, the solution is basic/neutral.
-
Acidify carefully with dilute citric acid or 1N HCl to pH 3–4 . (Do NOT go below pH 2 to protect the Boc group).
-
At pH 3–4, the carboxylic acid is protonated (neutral), but the pyridine might be protonated (positive).
-
Best Practice: Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction if the molecule remains water-soluble. Standard Et2O/Hexane will likely fail.
-
Q: My Boc group disappeared.
-
Cause: Exposure to strong acid during the quench or workup.
-
Fix: Avoid HCl if possible. Use 10% Citric Acid or KHSO
for acidification. These are strong enough to protonate the carboxylate but gentle on the Boc-amine.
References
-
Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.com. Link
-
Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Müller, A., Vogt, C., & Sewald, N. (1998).[3][4] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837-841. Link
-
Linder, M. R., Steurer, S., & Podlech, J. (2002). "(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid." Organic Syntheses, 79, 154. Link
Sources
Stability and storage conditions for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Product Code: [Generic-Placeholder] | CAS: 208404-16-4 (Analogous)
System Status: Operational | Expert Level: Senior Scientist
Core Data & Quick Reference
| Parameter | Specification | Notes |
| Chemical Name | Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | Also known as Boc-L-β-HomoAla(3-pyridyl)-OH |
| Molecular Weight | ~280.32 g/mol | Formula: C₁₄H₂₀N₂O₄ |
| Physical State | White to off-white powder | Critical: Hygroscopic nature due to pyridine ring.[1] |
| Storage Temp | -20°C (Long Term) | Can tolerate 4°C for active use (<1 month). |
| Solubility | DMSO, DMF, Methanol, DCM | Poor solubility in water and diethyl ether. |
| pKa (Pyridine) | ~5.2 (Conjugate acid) | The side chain is basic; avoid acidic storage environments. |
Critical Storage Protocols
The stability of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is governed by two competing functional groups: the acid-labile Boc group and the basic, hygroscopic Pyridine ring .
A. The "Dry-Cold-Dark" Triad
-
Temperature (-20°C):
-
Why: While the Boc group is thermally stable up to melting points (~80-100°C), the combination of trace moisture and room temperature accelerates hydrolysis.
-
Protocol: Store in a dedicated freezer. Avoid "frost-free" freezers if possible, as their temperature cycling can induce condensation inside imperfectly sealed vials.
-
-
Atmosphere (Inert Gas):
-
Why: The pyridine nitrogen is a hydrogen bond acceptor, making the solid significantly hygroscopic. Absorbed water leads to a "gummy" appearance and weighing errors.
-
Protocol: After every use, backfill the vial with Argon or Nitrogen . Parafilm alone is insufficient for long-term storage (>6 months).
-
-
Acid Isolation:
-
Why: The Boc group is cleaved by strong acids (TFA, HCl).
-
Risk: Do NOT store this compound in the same secondary container or fridge drawer as volatile acids (e.g., unsealed TFA bottles, HCl stocks). Acid vapors can slowly deprotect the amine over months, leading to a mixture of free amine and Boc-protected material.
-
B. Storage Logic Diagram
Figure 1: Environmental impact on stability. Red nodes indicate threat vectors; Green indicates the target state.
Troubleshooting & Diagnostics
Issue 1: Material has turned into a sticky gum or oil.
-
Cause: Hygroscopicity (Moisture absorption). The pyridine ring facilitates water uptake from the air.
-
Impact: The molecular weight is effectively unknown due to water weight; hydrolysis of the Boc group may have started.
-
Solution:
-
Dissolve in DCM.
-
Dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo.[2]
-
Lyophilize from a Dioxane/Water mixture to restore the powder form.
-
Issue 2: HPLC shows a "split" peak or broad shoulder.
-
Cause A (Rotamers): Boc-protected amino acids, especially secondary amines or those with bulky side chains, often display rotamers (cis/trans isomers around the carbamate bond) in NMR and sometimes HPLC. This is not an impurity.
-
Test: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6). If peaks coalesce, it is a rotamer issue, and the product is pure.
-
-
Cause B (Partial Deprotection): If a distinct new peak appears with a shorter retention time (more polar), it may be the free amino acid (Boc loss).
-
Test: Check Mass Spec for [M-100]+ (Loss of Boc).
-
Issue 3: Low Coupling Efficiency (Synthesis).
-
Context:
-amino acids (like this one) are sterically different from -amino acids. The amine is less nucleophilic, and the carboxylate is more difficult to activate without side reactions. -
Solution:
-
Use stronger coupling reagents: HATU or PyBOP instead of EDC/HOBt.
-
Extend reaction times (2–4 hours vs standard 1 hour).
-
Racemization Warning: While
-amino acids are resistant to 5(4H)-oxazolone formation (the primary racemization pathway for -amino acids), direct enolization can still occur if excess base (DIEA/NMM) is used with HATU. Keep base equivalents strictly controlled (≤ 2.0 eq).
-
Diagnostic Workflow
Figure 2: Step-by-step troubleshooting for common physical and spectral anomalies.
Frequently Asked Questions (FAQs)
Q: Can I use this compound if it has been at Room Temperature for 2 weeks? A: Likely, yes. If the container was sealed and protected from light, the chemical stability is high. The main risk is moisture absorption. Perform a standard HPLC check; if purity is >98%, it is safe to use.
Q: Why is the solubility poor in Diethyl Ether? A: Despite the lipophilic Boc group, the zwitterionic character (internal salt formation between the pyridine nitrogen and the carboxylic acid) reduces solubility in non-polar ethers. Use DCM or Ethyl Acetate for extractions, and DMF/DMSO for reactions.
Q: Does the pyridine ring interfere with Palladium hydrogenation (Pd/C)? A: Yes. Pyridines can coordinate with and "poison" Pd catalysts, slowing down hydrogenation (e.g., if you are trying to remove a Cbz group elsewhere). You may need to add a weak acid (acetic acid) to protonate the pyridine nitrogen during hydrogenation, or use higher catalyst loading.
Q: Is the (S)-configuration stable?
A: Yes, the (S)-configuration (at the
References
-
Chemical Stability of Boc Groups
- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Sigma-Aldrich. Boc-beta-Homoala-OH Product Data. Available at: (Verified general properties for Boc-beta-amino acids).
-
Beta-Amino Acid Coupling & Racemization
- Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid handling).
-
Chem-Impex. Boc-(3-pyridyl)-L-beta-homoalanine Technical Data. Available at: (Specific data on the pyridyl derivative).
- Scriven, E.F.V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry.
Sources
How to avoid racemization during Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stereochemical integrity of your synthesis.
Understanding the Challenge: Racemization
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant challenge in the synthesis of optically pure compounds like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. The biological activity of such molecules is often highly dependent on their specific stereochemistry.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and difficulties in purification.[1][2]
The primary mechanism of racemization in this context involves the activation of the carboxylic acid group, which is a necessary step for amide bond formation or other coupling reactions.[3][4][5] This activation can lead to the formation of a planar intermediate, such as an oxazolone, which allows for the loss of stereochemical information at the α-carbon.[2][6]
Frequently Asked Questions (FAQs)
Q1: At which step of the synthesis is racemization most likely to occur?
Racemization is most probable during the activation of the carboxylic acid of the Boc-protected amino acid. This is a common step in peptide coupling reactions or when preparing active esters for subsequent reactions. The formation of highly activated intermediates increases the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization.[2][6]
Q2: How does the choice of coupling reagent impact racemization?
The choice of coupling reagent is a critical factor in controlling racemization.[2]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[5] However, their tendency to cause racemization can be greatly suppressed by the addition of additives.[3][4][5][7]
-
Phosphonium and Aminium/Uronium Reagents (e.g., BOP, PyBOP, HBTU, HATU): These reagents are generally known for rapid coupling times and reduced racemization, especially when used in conjunction with additives.[8] BOP, for instance, converts the carboxylic acid into a less reactive OBt ester, minimizing racemization.[5]
-
Ynamide-Based Reagents: These newer coupling reagents have shown remarkable ability to suppress racemization by forming stable active esters.[9][10]
Q3: What is the role of additives like HOBt and Oxyma in preventing racemization?
Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) are crucial for minimizing racemization, particularly when using carbodiimide coupling reagents.[3][4][5][7] They work by forming an active ester with the activated carboxylic acid. This intermediate is more stable and less prone to racemization than the initial activated species. It then reacts with the amine component to form the desired amide bond.[3]
Q4: How does the choice of base and solvent affect stereochemical integrity?
-
Base: The basicity and steric hindrance of the base used are important.[3] Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to a higher rate of racemization.[3][8] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[3][8]
-
Solvent: The polarity of the solvent can also play a role. Non-polar solvents are generally preferred as they can disfavor the formation of the charged intermediates that lead to racemization.[8]
Q5: Can reaction temperature and time influence racemization?
Yes, both temperature and time are critical parameters.
-
Temperature: Higher reaction temperatures increase the rate of racemization.[8][11] It is advisable to perform coupling reactions at lower temperatures, such as 0 °C, and then allow the reaction to slowly warm to room temperature if necessary.[8]
-
Activation Time: Prolonged activation of the carboxylic acid before the addition of the nucleophile increases the opportunity for racemization to occur.[8] Therefore, it is best to generate the active species in situ or keep the pre-activation time to a minimum.[8]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Use of a strong, non-sterically hindered base (e.g., triethylamine). | Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][8] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[8][11] | |
| Prolonged pre-activation of the carboxylic acid. | Add the coupling reagent to a mixture of the acid and amine (in situ activation) or minimize the pre-activation time.[8] | |
| Inappropriate coupling reagent. | Use a coupling reagent known for low racemization, such as phosphonium or aminium/uronium types (HBTU, HATU), often with an additive like HOBt or Oxyma.[8] | |
| Low Yield of Desired Enantiomer | Incomplete reaction leading to the isolation of starting material. | Ensure all reagents are pure and dry. Optimize reaction time and temperature. |
| Difficult purification leading to loss of product. | Utilize chiral HPLC for analytical and preparative separations to effectively resolve enantiomers. | |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | Standardize all reaction parameters, including solvent purity, reagent concentration, and temperature control. Use fresh, high-quality reagents. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
This protocol provides a starting point for minimizing racemization during the coupling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid with an amine nucleophile.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (1 equivalent) and the amine component (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Additive Addition: Add an additive such as HOBt or Oxyma (1-1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Slowly add the coupling reagent (e.g., DIC or HBTU, 1-1.2 equivalents) to the cooled mixture. If using a solid reagent, it can be added in portions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the coupling byproducts and unreacted reagents.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity Determination
Determining the enantiomeric excess (ee) of your product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
-
Sample Preparation: Prepare a dilute solution of your final product in a suitable mobile phase solvent.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of amino acid derivatives. Polysaccharide-based or macrocyclic glycopeptide-based columns are often good starting points.[12][13]
-
Method Development: Develop a suitable isocratic or gradient mobile phase, typically consisting of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like methanol or acetonitrile.[12]
-
Analysis: Inject the sample onto the chiral HPLC system and monitor the separation of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Visualizing the Process
Workflow for Minimizing Racemization
Caption: The key pathway for racemization involving the formation of a planar oxazolone intermediate.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Rebek, J., Jr. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP Reagent vs. Modern Coupling Agents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC.
- BenchChem. (2025). Technical Support Center: Preventing Racemization in Peptide Coupling.
- Suzhou Highfine Biotech. (2025, July 3). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
- BenchChem. (2025, December). How to prevent racemization during khellactone synthesis.
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Technologies Amino Acid Database - HPLC. (n.d.).
- 7.4 Racemization Assays. (n.d.).
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- BOC-Amino Acids. (n.d.).
- Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. (n.d.). RSC Publishing.
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Boc-(S-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. (n.d.). Chem-Impex.
- boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. (n.d.). Chongqing Chemdad Co., Ltd.
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.). Google Patents.
- Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications. (2023, October 13). ChemicalBook.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC.
- Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Scaling up the Synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key chiral building block in pharmaceutical development. We will address common challenges from bench-scale execution to pilot-plant scale-up, focusing on the critical Boc-protection step and associated purification hurdles.
Section 1: Synthesis and Scale-Up Overview
The synthesis of this target molecule involves two primary stages: the establishment of the chiral center to form (S)-3-amino-4-(3-pyridyl)-butyric acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. While various methods exist for asymmetric synthesis[1][2], this guide focuses on the challenges encountered during the Boc-protection step and the subsequent scale-up, as these are frequent sources of process variability and impurity generation.
Scaling a synthesis from the laboratory (grams) to industrial production (kilograms or tons) is rarely a linear process.[3] Physical parameters that are negligible at the bench scale, such as heat transfer and mixing efficiency, become critical factors in large reactors.[3] This guide is designed to help you anticipate and troubleshoot these challenges.
Caption: High-level workflow for the synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs) - The Boc Protection Step
This section addresses fundamental questions regarding the N-Boc protection of (S)-3-amino-4-(3-pyridyl)-butyric acid.
Q1: What is the mechanism of the Boc protection reaction with di-tert-butyl dicarbonate (Boc₂O)? A1: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride.[4][5] The resulting intermediate collapses, displacing a tert-butyl carbonate leaving group. This unstable group then decomposes into carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[5] A base is often used to deprotonate the amine, increasing its nucleophilicity.[4]
Q2: Which base should I choose for the Boc protection of this amino acid? A2: The choice of base is critical and depends on the solvent system.
-
For aqueous or biphasic systems (e.g., THF/water, Dioxane/water): Inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) are effective and economical choices.[6]
-
For anhydrous organic solvents (e.g., THF, ACN): Organic bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used.[6][7] DMAP can act as a catalyst, but care must be taken as it can also promote side reactions if other nucleophiles are present.[][] For zwitterionic starting materials with poor organic solubility, using an aqueous basic solution can be highly effective.[10]
Q3: My starting amino acid has poor solubility. How can I improve this? A3: The zwitterionic nature of the free amino acid often leads to poor solubility in common organic solvents.[10] The most effective strategy is to perform the reaction in an aqueous or mixed aqueous/organic system. By adding a base like NaOH, you deprotonate the carboxylic acid and protonate the amine, forming the sodium salt of the amino acid, which is typically much more soluble in water.
Q4: How many equivalents of Boc₂O and base are recommended? A4: A slight excess of Boc₂O (typically 1.1 to 1.5 equivalents) is recommended to ensure complete conversion of the starting material. For the base, if using an organic base like triethylamine, 1.5 to 2.0 equivalents are common to neutralize the carboxylic acid and facilitate the reaction.[11] When using a strong base like NaOH in an aqueous system, enough must be added to adjust the pH to an optimal range (typically pH 9-11) to ensure the amine is deprotonated and nucleophilic.
Section 3: Troubleshooting Guide - From Bench to Scale-Up
This section provides solutions to common problems encountered during the synthesis and scale-up.
Caption: A troubleshooting decision tree for common synthesis issues.
Q5: My reaction is sluggish or incomplete, resulting in a low yield. What should I check? A5:
-
Reagent Quality: Ensure your Boc₂O has not degraded. It should be a low-melting solid. Check the purity of your starting amino acid.
-
pH Control: In aqueous systems, the pH is critical. If the pH drops too low, the amine becomes protonated and non-nucleophilic. If it's too high, hydrolysis of the Boc₂O can accelerate. Monitor and maintain the pH between 9 and 11 during the reaction.
-
Base Equivalents: In anhydrous reactions with TEA, ensure you have added enough base to neutralize the carboxylic acid and act as a proton scavenger.
-
Solubility: If the starting material precipitates out, the reaction will stop. Revisit the solvent system to ensure all reagents remain in solution. A mixed solvent system like acetone/water or THF/water is often robust.[11][12]
Q6: I am observing a significant impurity in my crude product by LC-MS. What could it be? A6:
-
Dimeric Impurity: The most common impurity is a peptide-like dimer. This occurs if the carboxylic acid of one molecule is activated (e.g., by reacting with Boc₂O to form a mixed anhydride) and then reacts with the amine of another molecule. This is more common in anhydrous conditions. Running the reaction in an aqueous basic solution helps mitigate this by keeping the carboxylate ionized and less reactive.[10]
-
Double Boc-Protection: While less common for primary amines, it's possible under forcing conditions or with excess DMAP catalyst.
-
Side-chain Reaction: The pyridine ring is generally stable under these conditions, but ensure your starting material is free of other reactive functional groups.
Q7: After workup and solvent evaporation, my product is a thick, persistent oil instead of a solid. How can I crystallize it? A7: This is a very common issue with Boc-protected amino acids.
-
Complete Solvent Removal: First, ensure all solvents (especially water and extraction solvents like ethyl acetate) are thoroughly removed under high vacuum. Residual solvent can inhibit crystallization.
-
Trituration/Pulping: Add a non-polar solvent in which the product is poorly soluble, such as n-hexane, cyclohexane, or diethyl ether.[13] Stir or sonicate the mixture vigorously. The oil should slowly solidify into a powder, which can then be filtered. This process is known as pulping or trituration.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal to the oil can induce crystallization.[13] You may need to let it stand for an extended period (12-48 hours) after seeding.[13]
Q8: During scale-up, I noticed an increase in impurities and a drop in yield. What is happening? A8: This is likely due to scale-dependent physical phenomena.
-
Heat Transfer: The Boc protection reaction is exothermic. In a large reactor with a low surface-area-to-volume ratio, heat cannot dissipate as efficiently as in lab glassware.[3] This can lead to localized "hot spots," causing degradation of reagents or promoting side reactions. Solution: Add the Boc₂O and any base solution slowly and sub-surface to allow the reactor's cooling system to manage the exotherm.
-
Mixing Efficiency: Inefficient mixing can lead to localized high concentrations of reagents, which also promotes side-reaction pathways.[3] Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. For biphasic reactions, proper agitation is crucial for mass transfer between the phases.
Section 4: Experimental Protocol (Lab-Scale Reference)
This protocol provides a robust starting point for the Boc-protection step at the laboratory scale.
Materials:
-
(S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH) (approx. 2.2 eq)
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
n-Hexane
Procedure:
-
Dissolve (S)-3-amino-4-(3-pyridyl)-butyric acid in a mixture of THF and water (e.g., 1:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2M aqueous solution of NaOH to adjust the pH to ~10. Ensure the starting material fully dissolves.
-
In a separate flask, dissolve the Boc₂O in a small amount of THF.
-
Add the Boc₂O solution dropwise to the cooled amino acid solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Monitor the pH during the addition. If it drops below 9, add more 2M NaOH to maintain the pH between 9 and 10.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl. The product may precipitate or form an oil.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, likely as a viscous oil.
-
For solidification, add n-hexane to the oil and stir vigorously or sonicate until a white solid forms. Filter the solid, wash with cold n-hexane, and dry under vacuum.
Section 5: Data Summaries
Table 1: Comparison of Common Boc-Protection Conditions
| Condition | Base | Solvent System | Typical Reaction Time | Key Advantages & Disadvantages |
| A | NaOH | THF / Water | 4-12 h | Pro: Excellent for zwitterions, minimizes dimer formation, cost-effective. Con: Requires careful pH control.[6][10] |
| B | Triethylamine | Acetonitrile or THF (Anhydrous) | 6-24 h | Pro: Simple setup. Con: Risk of dimer impurity, poor solubility of starting material.[7] |
| C | NaHCO₃ | Dioxane / Water | 12-48 h | Pro: Milder conditions, good for sensitive substrates. Con: Slower reaction rates.[6] |
Table 2: Analytical Methods for In-Process Control and Final Product Characterization
| Technique | Purpose | Mobile Phase / Conditions (Example) | What to Look For |
| TLC | Reaction Monitoring | DCM:MeOH:NH₄OH (e.g., 85:14:1) | Disappearance of the starting amino acid spot (ninhydrin active). |
| LC-MS | Reaction Monitoring & Impurity ID | C18 column, ACN/H₂O gradient with 0.1% Formic Acid | Confirm product mass, identify masses of byproducts (e.g., dimer). |
| ¹H NMR | Structural Confirmation | CDCl₃ or DMSO-d₆ | Presence of the Boc group signal (~1.4 ppm, 9H singlet), shifts in backbone protons. |
| Chiral HPLC | Enantiomeric Purity | Chiral column (e.g., Chiralpak) with Heptane/IPA/DEA mobile phase | Ensure no racemization occurred; enantiomeric excess >99%. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
-
PharmaRead. (2025). Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? Retrieved from [Link]
-
Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Mlunias. (2025). The Vital Role of Pharmaceutical Intermediates in Drug Development. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis. Retrieved from [Link]
-
Chemistry World. (n.d.). Switching chirality in amino acids. Retrieved from [Link]
-
MDPI. (2026). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved from [Link]
-
Beilstein Journals. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Retrieved from [Link]
-
PubMed. (2018). Asymmetric α-arylation of amino acids. Retrieved from [Link]
Sources
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- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Analysis of Impurities in Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid
Welcome to the technical support center for the analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. As a critical building block in pharmaceutical development, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, ensuring the purity of this intermediate is paramount. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to assist researchers, analytical scientists, and process chemists in identifying, quantifying, and controlling impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a batch of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid?
A1: Impurities in synthetic intermediates like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can originate from several sources: the manufacturing process, degradation, or storage.[1] They are broadly categorized as organic, inorganic, and residual solvents. For this specific molecule, the primary concerns are organic impurities, which can include:
-
Process-Related Impurities:
-
Starting Material Residues: Unreacted precursors from the synthetic route.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Resulting from side reactions during the synthesis, such as condensation or dimerization. A common issue in the synthesis of similar compounds is the formation of condensation impurities.[2]
-
Reagent-Related Impurities: Residuals from reagents used in the synthesis, such as coupling agents or bases.[3] For example, if di-tert-butyl dicarbonate (Boc-anhydride) is used for the Boc protection step, unreacted anhydride or its by-products could be present.[4]
-
-
Stereoisomers:
-
Diastereomers/Enantiomers: The presence of the (R)-isomer is a critical purity attribute. This can arise from non-stereospecific synthesis steps or racemization during the process.[5]
-
-
Degradation Products:
-
Deprotection: Loss of the tert-butyloxycarbonyl (Boc) protecting group to yield 3-amino-4-(3-pyridyl)-butyric acid. This can be initiated by exposure to acidic conditions or high temperatures.[6][7]
-
Oxidation: The pyridine ring and other parts of the molecule can be susceptible to oxidation, especially during long-term storage or exposure to air and light.[8]
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling. The most powerful and commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separation and quantification. A reversed-phase (RP-HPLC) method with UV detection is standard for separating the main component from most of its impurities.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is crucial for the identification of unknown impurities.[] It provides molecular weight information that is vital for structural elucidation. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.[11]
-
Chiral HPLC: To determine the enantiomeric purity and quantify the unwanted (R)-isomer, a specific chiral stationary phase is required.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the main component and for elucidating the structures of isolated impurities.[14][15]
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.
Q3: How can I provoke degradation to identify potential stability issues?
A3: This process is known as forced degradation or stress testing.[16] It is a regulatory requirement and provides critical insight into the intrinsic stability of the molecule and helps develop stability-indicating analytical methods.[17][18] The sample should be subjected to a range of more severe conditions than those used for accelerated stability studies, including:[18]
-
Acidic and Basic Hydrolysis: Exposure to dilute HCl and NaOH at elevated temperatures to identify hydrolytically labile parts of the molecule.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) to identify sites prone to oxidation.
-
Thermal Stress: Heating the solid sample to observe thermally induced degradation.
-
Photostability: Exposing the sample to UV and visible light according to ICH Q1B guidelines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid batches.
Scenario 1: My RP-HPLC chromatogram shows several unexpected peaks. How do I identify them?
A1.1: Initial Assessment & Causality
Unexpected peaks can stem from various sources as outlined in FAQ 1. A systematic approach is required to move from detection to identification. The first step is to determine if the impurity is a new substance or a known compound that is out of specification.
A1.2: Systematic Identification Workflow
The following workflow provides a logical path to identifying unknown peaks.
Caption: Workflow for Unknown Impurity Identification.
-
Step 1: LC-MS Analysis: The most efficient first step is to analyze the sample by LC-MS. This will provide the molecular weight of the impurity.[] Check for common adducts (e.g., +Na, +K) and in-source fragments. A frequent in-source fragmentation for this molecule is the loss of the Boc group (-100 Da) or the tert-butyl group (-56 Da).[11][20]
-
Step 2: Database and Literature Search: Compare the determined molecular weight against a database of potential impurities. Consider starting materials, by-products from the known synthetic route, and common degradation products (e.g., de-Boc, oxidized species).
-
Step 3: High-Resolution MS and MS/MS: If the impurity is novel, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.[14] Perform tandem MS (MS/MS) to fragment the impurity ion. The fragmentation pattern provides clues about its structure.[11]
-
Step 4: Isolation and NMR: For impurities present at significant levels (typically >0.1%), isolation using preparative HPLC followed by NMR analysis is the gold standard for unambiguous structure elucidation.[14]
Scenario 2: My mass spectrum for an impurity peak shows a mass of [M+1] = 181. What could this be?
A2.1: Deprotection Impurity
This mass corresponds to the de-protected form of your product, 3-amino-4-(3-pyridyl)-butyric acid .
-
Calculation:
-
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (C₁₄H₂₀N₂O₄): MW = 280.32
-
Boc group (C₅H₉O₂): MW = 101.12
-
Loss of Boc group (C₅H₈O₂): -100 Da (as isobutylene and CO₂)
-
Expected Impurity (C₉H₁₂N₂O₂): MW = 180.20
-
Protonated ion in MS [M+H]⁺: 181.2
-
-
Cause & Confirmation: This is a common degradation product caused by exposure to acid or heat.[7] It can also be an artifact of the MS analysis itself (in-source fragmentation), especially if harsh ionization conditions or acidic mobile phases like trifluoroacetic acid (TFA) are used.[6] To confirm, try using a softer ionization method or a mobile phase with formic acid instead of TFA.[1]
Scenario 3: Chiral HPLC analysis indicates a peak for the (R)-isomer at 0.8%. How can I be sure it's not a different impurity co-eluting?
A3.1: The Challenge of Chiral Separations
Co-elution is a valid concern in any chromatographic method. In chiral separations, where the goal is to resolve stereoisomers, confirming peak identity is critical.
A3.2: Peak Purity and Identification Strategy
-
Inject a Racemic Standard: Synthesize or procure a racemic (1:1 mixture of S and R isomers) standard of Boc-3-amino-4-(3-pyridyl)-butyric acid. Analyze it using your chiral method. This will confirm the retention times for both the (S) and (R) enantiomers.
-
Spiking Study: Spike your sample with a small amount of the racemic standard. The peak corresponding to the (R)-isomer should increase in area, confirming its identity.
-
LC-MS Confirmation: If possible, use a mass spectrometer as the detector for your chiral HPLC method (Chiral-LC-MS). Collect a mass spectrum across the impurity peak. It should show the same molecular weight (m/z 281 for [M+H]⁺) as the main (S)-isomer peak, confirming it is a stereoisomer and not a structurally different compound.
Caption: Potential Sources of Impurities.
Experimental Protocols
Protocol 1: Standard RP-HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for separating the main component from its potential process-related and degradation impurities. Method development and validation are required for specific applications.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with MS and provides good peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient is suitable for screening unknown samples to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | The pyridine ring provides strong UV absorbance around this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the (S) and (R) enantiomers. The choice of chiral stationary phase (CSP) is critical and may require screening.
| Parameter | Condition | Rationale |
| Column | CHIRALPAK® ZWIX(+) or similar zwitterionic CSP | Zwitterionic CSPs are effective for separating chiral amino acids and their derivatives.[12] |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM Acetic Acid | This mobile phase composition is reported to be effective for separating 3-amino-4-(pyridin-3-yl) butanoic acid enantiomers.[12] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | |
| Detection | UV at 260 nm | |
| Injection Vol. | 5 µL | |
| Sample Prep. | 0.5 mg/mL in Mobile Phase | Dissolving the sample in the mobile phase prevents peak distortion. |
References
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz
- Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- Classification of Impurities in Synthetic Peptide Drugs. PharmaSources.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Consider
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Forced Degradation Studies: Why, Wh
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Amino Acid MS Analysis Service. BOC Sciences.
- How can I avoid the Boc-cleavage during Mass Analysis?.
- Chiral Technologies Amino Acid D
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Expert impurity profiling services for pharmaceutical development. Nuvisan.
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PROCESS DEVELOPMENT REPORT. Medicines for All Institute (M4ALL).
- Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid. Cal Poly Pomona.
- Impurity Analysis Str
- Amino Acid Analysis by HPLC. BOC Sciences.
Sources
- 1. agilent.com [agilent.com]
- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 3. polypeptide.com [polypeptide.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 14. nuvisan.com [nuvisan.com]
- 15. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pharmtech.com [pharmtech.com]
- 18. biopharminternational.com [biopharminternational.com]
- 20. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide for Peptide Synthesis: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid vs. Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid
For researchers, scientists, and drug development professionals embarking on the synthesis of peptides incorporating the non-natural amino acid (S)-3-amino-4-(3-pyridyl)-butyric acid, a critical decision lies in the choice of the Nα-protecting group. This guide provides an in-depth, objective comparison of the two most prevalent strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protected variants of this building block. The selection of the protecting group is not merely a matter of preference; it dictates the entire synthetic strategy, influencing everything from resin and side-chain protection schemes to the final cleavage and purification protocols.
The core of our analysis will revolve around the fundamental chemical differences between the Boc and Fmoc groups and the practical implications of these differences in the context of solid-phase peptide synthesis (SPPS).
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in their orthogonality, which is determined by the chemical conditions required for their removal.[1]
-
Boc (tert-Butoxycarbonyl) Strategy: This classic approach relies on an acid-labile protecting group. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is typically removed with a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[3] This allows for the use of acid-labile side-chain protecting groups (e.g., t-butyl ethers, esters, and carbamates), which can be cleaved simultaneously with the peptide from the resin using a milder acidolytic cocktail, usually based on TFA.[4]
This fundamental difference in deprotection chemistry has profound consequences for the synthesis of peptides containing (S)-3-amino-4-(3-pyridyl)-butyric acid, as we will explore in the following sections.
At a Glance: Key Characteristics of Boc vs. Fmoc Protection
| Characteristic | Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid |
| Deprotection Condition | Acid-labile (e.g., 25-50% TFA in DCM)[2] | Base-labile (e.g., 20% piperidine in DMF)[3] |
| Orthogonality | Compatible with base-labile side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups.[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | - Robust and well-established chemistry.- Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides due to protonation of the N-terminus after deprotection, which can disrupt interchain hydrogen bonding. | - Milder final cleavage conditions (TFA-based cocktails).- Automation-friendly due to milder repetitive deprotection steps.- Broader compatibility with acid-sensitive moieties in the peptide sequence. |
| Potential Side Reactions | - Alkylation of sensitive residues by the tert-butyl cation generated during deprotection (requires scavengers).[5]- Acid-catalyzed side reactions involving the pyridyl group are a potential concern. | - Diketopiperazine formation at the dipeptide stage.- Aspartimide formation with adjacent aspartic acid residues.- Racemization of sensitive amino acids can be a concern with certain coupling reagents and bases.[6] |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids and associated reagents can be more costly. |
Experimental Workflows: A Visual Comparison
To better understand the practical differences between the two strategies, let's visualize the typical experimental workflows for incorporating (S)-3-amino-4-(3-pyridyl)-butyric acid into a peptide chain using both Boc and Fmoc protection.
Boc-SPPS Workflow
Caption: Boc-SPPS cycle for peptide elongation.
Fmoc-SPPS Workflow
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
A Comparative Analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid and its Enantiomer: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, biological activities. This guide provides a comprehensive comparative analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its corresponding (R)-enantiomer. As Boc-protected β-amino acids, these compounds are valuable chiral building blocks in the synthesis of complex pharmaceutical agents. Understanding their stereospecific properties is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutics with improved efficacy and safety profiles.
Introduction: The Significance of Stereoisomerism in β-Amino Acid Scaffolds
β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This structural nuance imparts unique conformational properties, making them valuable components in the design of peptidomimetics, foldamers, and bioactive small molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and medicinal chemistry to mask the reactivity of the amino group, allowing for controlled and sequential chemical modifications.
The pyridine moiety within the structure of Boc-3-amino-4-(3-pyridyl)-butyric acid introduces a key pharmacophoric element, as the pyridine ring is a common feature in many biologically active compounds, capable of participating in various intermolecular interactions with biological targets. The critical aspect of this molecule, however, lies in the stereochemistry at the C3 position. The spatial arrangement of the amino group dictates how the molecule interacts with chiral biological macromolecules, such as receptors and enzymes, leading to stereoselective pharmacology.
Physicochemical and Stereochemical Properties
The fundamental physicochemical properties of the (S) and (R) enantiomers of Boc-3-amino-4-(3-pyridyl)-butyric acid are identical, with the exception of their interaction with plane-polarized light. A summary of their key properties is presented in Table 1.
| Property | Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid | Boc-(R)-3-amino-4-(3-pyridyl)-butyric Acid |
| Molecular Formula | C₁₄H₂₀N₂O₄ | C₁₄H₂₀N₂O₄ |
| Molecular Weight | 280.32 g/mol | 280.32 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in methanol, ethanol, DMSO |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Chiral Center | C3 (S-configuration) | C3 (R-configuration) |
The most significant difference lies in their three-dimensional structure, which is the basis for their differential biological activities.
Synthesis and Chiral Separation: Methodologies and Considerations
The synthesis of enantiomerically pure β-amino acids is a key challenge in medicinal chemistry. Several strategies can be employed for the preparation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its (R)-enantiomer.
Asymmetric Synthesis
Asymmetric synthesis is the most direct approach to obtaining a single enantiomer. This can be achieved through various methods, including:
-
Chiral auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction, and is subsequently removed.
-
Chiral catalysts: A small amount of a chiral catalyst, such as a metal-ligand complex, can be used to induce high enantioselectivity in a reaction.
-
Enzymatic resolution: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Chiral Resolution of a Racemic Mixture
Alternatively, a racemic mixture of 3-amino-4-(3-pyridyl)-butyric acid can be synthesized and then separated into its constituent enantiomers. A common method for this is chiral high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation of 3-amino-4-(3-pyridyl)-butyric Acid Enantiomers
This protocol outlines a general procedure for the analytical separation of the enantiomers of 3-amino-4-(3-pyridyl)-butyric acid.
Objective: To resolve the (S) and (R) enantiomers of 3-amino-4-(3-pyridyl)-butyric acid using chiral HPLC.
Materials:
-
Racemic 3-amino-4-(3-pyridyl)-butyric acid
-
HPLC-grade methanol and acetonitrile
-
Triethylamine (TEA)
-
Acetic acid (AcOH)
-
Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+™) or ZWIX(-™))
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and acetonitrile (e.g., 50:50 v/v) containing 25 mM TEA and 50 mM AcOH. The exact composition may need to be optimized based on the specific column and system.
-
Sample Preparation: Dissolve a small amount of the racemic 3-amino-4-(3-pyridyl)-butyric acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: The two enantiomers should elute as separate peaks. The elution order will depend on the specific chiral stationary phase used. For example, with a CHIRALPAK ZWIX(-) column, the (S)-enantiomer is expected to elute before the (R)-enantiomer[1].
Expected Outcome: Two well-resolved peaks corresponding to the (S) and (R) enantiomers of 3-amino-4-(3-pyridyl)-butyric acid.
Caption: Workflow for the chiral HPLC separation of 3-amino-4-(3-pyridyl)-butyric acid enantiomers.
Comparative Biological Activity: A Focus on Stereoselectivity
The Precedent of Stereoselectivity in GABA Analogues
The biological activity of β-substituted GABA derivatives is often highly dependent on their absolute configuration.[4] For instance:
-
(R)-Baclofen: The (R)-enantiomer of this muscle relaxant is a potent agonist at GABA-B receptors, while the (S)-enantiomer is significantly less active.[4]
-
(S)-Pregabalin: This anticonvulsant drug's therapeutic effects are primarily attributed to the (S)-enantiomer.[4]
-
(R)-Phenibut: The anxiolytic and nootropic effects of phenibut are predominantly associated with the (R)-enantiomer.[4]
-
(R)-4-amino-3-hydroxybutyric acid (GABOB): The (R)-isomer exhibits greater biological activity than its (S)-counterpart.[5]
This consistent observation of stereospecificity in structurally related compounds strongly suggests that the (S) and (R) enantiomers of 3-amino-4-(3-pyridyl)-butyric acid will also exhibit distinct biological profiles.
Postulated Differential Interactions with GABA Receptors
GABA receptors are broadly classified into two main types: GABA-A (ionotropic) and GABA-B (metabotropic) receptors.[2][3] The binding pockets of these receptors are chiral environments, and thus, they can differentiate between enantiomers of a ligand.
It is plausible that one enantiomer of 3-amino-4-(3-pyridyl)-butyric acid will have a higher affinity for a specific GABA receptor subtype than the other. For example, studies on other chiral GABA analogues have shown opposite stereoselectivity for GABA-A and GABA-B receptors, where one enantiomer preferentially binds to GABA-A receptors and the other to GABA-B receptors.[6][7]
The Boc-protecting group in the title compounds would likely render them inactive as direct GABA receptor ligands, as the free amino group is crucial for receptor binding. However, these compounds are valuable as intermediates for the synthesis of derivatives where the Boc group is removed or replaced, or they could act as prodrugs that are metabolized in vivo to the active, deprotected form.
Caption: Postulated differential interaction of the enantiomers with GABA receptors, leading to distinct biological activities.
Implications for Drug Discovery and Development
The likely stereospecific activity of the enantiomers of Boc-3-amino-4-(3-pyridyl)-butyric acid has significant implications for drug discovery:
-
Target Selectivity: One enantiomer may be a selective agonist or antagonist for a particular receptor subtype, while the other may be inactive or interact with different targets. This allows for the development of more targeted therapies with fewer off-target effects.
-
Therapeutic Efficacy: The desired therapeutic effect may reside in a single enantiomer. The use of an enantiomerically pure drug can lead to a better therapeutic index compared to a racemic mixture.
-
Toxicity and Side Effects: The undesirable side effects or toxicity of a drug may be associated with only one of the enantiomers. The use of a single, active enantiomer can therefore lead to a safer drug.
A notable example of the importance of stereochemistry in a related class of compounds is Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a key intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[8] The biological activity of sitagliptin is critically dependent on the (R)-configuration at the β-amino acid core.
Conclusion and Future Perspectives
While direct experimental data comparing the biological activities of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its (R)-enantiomer is currently limited, the extensive literature on the stereopharmacology of β-substituted GABA analogues provides a strong foundation for anticipating significant differences in their biological profiles. The principles of stereoselectivity in drug action are well-established, and it is highly probable that these enantiomers will exhibit distinct affinities for their biological targets, leading to different pharmacological effects.
For researchers in drug discovery and development, the key takeaway is the critical importance of evaluating each enantiomer of a chiral compound independently. The use of enantiomerically pure building blocks such as Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its (R)-enantiomer is essential for the rational design and synthesis of novel therapeutics with optimized efficacy and safety. Future research should focus on the direct biological evaluation of these enantiomers and their derivatives to elucidate their specific mechanisms of action and therapeutic potential.
References
-
Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. Available from: [Link]
-
Martynov, A. V., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3192. Available from: [Link]
- Taylor, C. P. (1999). 3-substituted GABA analogs with central nervous system activity: a review. CNS Drug Reviews, 5(1), 63-76.
- Chambon, J. P., et al. (1985). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 28(7), 841-847.
- Krogsgaard-Larsen, P., et al. (1987). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 30(8), 1399-1404.
- Akk, G., et al. (2023). The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. International Journal of Molecular Sciences, 24(4), 3467.
-
Wikipedia. (2024). GABA receptor. Available from: [Link]
- Fülöp, F., & Mándity, I. M. (2012). Pharmacologically active β-amino acid derivatives. Chemical Reviews, 112(6), 3337-3382.
- Pinza, M., & Pifferi, G. (1978). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Journal of Pharmaceutical Sciences, 67(1), 120-121.
- De Marco, R., & Ciappellano, S. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6491-6527.
- Abad, J., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2365-2374.
-
Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Available from: [Link]
- El-Sayed, N. N. E., et al. (2021). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 26(16), 4983.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Wang, D., et al. (2023). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society, 145(4), 2355-2365.
- Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
- Falch, E., et al. (1999). Selective Inhibitors of Glial GABA Uptake: Synthesis, Absolute Stereochemistry, and Pharmacology of the Enantiomers of 3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Analogues. Journal of Medicinal Chemistry, 42(26), 5398-5410.
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Available from: [Link]
- Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Zsilla, G., et al. (2000). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid ([(3)H]GABA) release from rat hippocampal slices by nicotinic receptor activation. The Journal of Pharmacology and Experimental Therapeutics, 295(2), 453-462.
- Google Patents. (2021). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Simal, C., et al. (2019). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 6(12), 1957-1962.
-
Chen, R. J., & Sharma, S. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Available from: [Link]
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Chen, R. J., & Sharma, S. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Available from: [Link]
- Nabavi, S. M., et al. (2019).
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GS AIRajesh. (2020, November 17). GABA-A receptor & Drugs { Allosteric site, Orthosteric site, GABA facilitator & GABA Mimetic } [Video]. YouTube. Available from: [Link]
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A Comparative Guide to Validating the Biological Activity of Synthesized Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid
Introduction
In the landscape of neuropharmacology, the development of novel modulators for the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic innovation for conditions ranging from anxiety and spasticity to epilepsy.[1][2] The compound Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid presents itself as a compelling synthetic molecule for investigation. Its core structure, a β-substituted GABA analogue, bears a striking resemblance to established pharmacologically active agents. Specifically, it is a structural analogue of Phenibut (β-phenyl-γ-aminobutyric acid) and the potent, selective GABA-B receptor agonist Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[2][3][4]
The presence of the 3-pyridyl group as a bioisostere for the phenyl ring in these compounds strongly suggests a potential interaction with GABA receptors. However, the molecule is synthesized with a tert-butyloxycarbonyl (Boc) protecting group on the amine. This group, essential for synthetic control, sterically hinders the primary amine crucial for receptor interaction, rendering the compound biologically inert in this form.[5]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the hypothesized biological activity of this compound. Our central hypothesis is that upon removal of the Boc group, the resulting molecule, (S)-3-amino-4-(3-pyridyl)-butyric acid, will function as a selective GABA-B receptor agonist. We will delineate a multi-tiered experimental plan, from essential pre-assay preparation to rigorous in vitro characterization, comparing its performance directly against the gold-standard agonist, Baclofen.
Part 1: Pre-Assay Compound Preparation: The Critical Deprotection Step
The first and most critical step in evaluating the biological activity of the title compound is the quantitative removal of the Boc protecting group. The Boc group is designed to be labile under acidic conditions, and its removal unmasks the free amine, which is the putative pharmacophore required for binding to the GABA receptor.[][]
Protocol 1: Boc Deprotection of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
Dissolution: Dissolve the synthesized Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in a suitable anhydrous solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Acid Treatment: To the stirred solution, add an excess of trifluoroacetic acid (TFA), typically a 1:1 v/v mixture of TFA:DCM.[]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (S)-3-amino-4-(3-pyridyl)-butyric acid trifluoroacetate salt, should be purified. Reversed-phase High-Performance Liquid Chromatography (HPLC) is the preferred method to ensure high purity.
-
Characterization & Quantification: Confirm the identity and purity (>98%) of the final compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Accurately determine the concentration of the stock solution (e.g., in DMSO or water) using a quantitative NMR (qNMR) or by UV-Vis spectrophotometry if the compound possesses a suitable chromophore. This purified and characterized molecule will be referred to as the "Test Compound" throughout this guide.
Part 2: Experimental Design: A Multi-tiered Approach to Target Validation
A logical and systematic workflow is essential to conclusively determine the biological activity of the Test Compound. We advocate for a funnel-down approach, beginning with direct target engagement, followed by functional characterization, and concluding with selectivity profiling. This ensures that resources are used efficiently and that the resulting data provides a clear, interpretable narrative of the compound's pharmacological profile.
The selection of appropriate comparators is crucial for contextualizing the results. We will use:
-
(RS)-Baclofen: The universally recognized selective GABA-B receptor agonist, serving as the primary positive control and performance benchmark.[4][8]
-
GABA: The endogenous agonist for both GABA-A and GABA-B receptors.
Sources
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A Senior Application Scientist's Guide to HPLC and Chiral Chromatography Methods for Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid
For researchers, scientists, and professionals in drug development, the precise analysis of chiral building blocks is paramount. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key intermediate in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure both chemical purity and enantiomeric integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for both achiral purity assessment and critical chiral separation of this compound. We will explore the underlying principles of method design, present detailed experimental protocols, and offer comparative data to inform your analytical strategy.
The Analytical Challenge: A Molecule with Dual Character
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid presents a unique analytical challenge due to its amphipathic and chiral nature. The tert-butyloxycarbonyl (Boc) group imparts significant hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC.[1] Concurrently, the presence of a stereocenter necessitates the use of chiral chromatography to distinguish and quantify the (S)-enantiomer from its (R)-counterpart. The pyridine ring and the carboxylic acid moiety add polar interaction sites that must be managed to achieve optimal chromatographic performance.
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
The primary goal of achiral analysis is to determine the chemical purity of the compound, separating it from starting materials, by-products, and degradants. For a Boc-protected amino acid, a C18 reversed-phase column is the industry standard.[1]
The "Why": Causality in Method Design
-
Stationary Phase Selection: A C18 column is selected due to the hydrophobic nature conferred by the Boc group. This nonpolar stationary phase allows for strong retention via hydrophobic interactions, which is essential for separating the target analyte from more polar impurities.
-
Mobile Phase Composition: A gradient of acetonitrile (ACN) and water is employed to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape and is compatible with UV detection.
-
The Role of Trifluoroacetic Acid (TFA): The addition of a small amount of TFA (typically 0.1%) to the mobile phase serves two critical functions. Firstly, it acts as an ion-pairing agent for any basic sites, like the pyridine nitrogen, minimizing peak tailing. Secondly, it maintains a low pH, suppressing the ionization of the carboxylic acid group, which leads to more consistent retention and sharper peaks.[2]
Workflow for Achiral Purity Analysis
Caption: Workflow for achiral HPLC purity analysis.
Detailed Experimental Protocol: Achiral RP-HPLC
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A/B (50:50) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
| System Suitability | Tailing factor for the main peak should be ≤ 2.0. Theoretical plates should be ≥ 2000. |
Part 2: Chiral Chromatography for Enantiomeric Purity
Ensuring the enantiomeric purity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is critical. The direct approach, using a Chiral Stationary Phase (CSP), is the most efficient and widely adopted method for separating enantiomers.[3]
The "Why": Selecting the Right Chiral Stationary Phase
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP. For N-protected amino acids, several types of CSPs are effective, but macrocyclic glycopeptide and zwitterionic phases are often the most successful.[3][4]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ T): These phases, based on antibiotics like teicoplanin, offer a complex array of interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups.[5] This multi-modal interaction capability makes them highly effective for a broad range of chiral molecules, particularly N-protected amino acids. Reversed-phase mode is typically the most viable choice for Boc-amino acids on these columns.[3]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These phases contain both acidic and basic functional groups, making them ideal for separating zwitterionic molecules like amino acids.[4] For N-protected amino acids, where the basicity of the amino group is suppressed, the interaction is primarily driven by an anion-exchange mechanism with the carboxylic acid moiety of the analyte.[6] A database entry for the closely related 3-amino-4-(pyridin-3-yl)butanoic acid shows excellent separation on a CHIRALPAK® ZWIX(-) column, making this a prime candidate for our target molecule.
Comparative Performance of Chiral Stationary Phases
| CSP Type | Principle of Separation | Advantages for Target Analyte | Considerations |
| Zwitterionic (ZWIX) | Double ion-pairing mechanism and hydrogen bonding. Functions as an anion-exchanger for N-protected amino acids.[6] | High selectivity for amino acids, compatible with LC-MS friendly mobile phases.[4][7] | Mobile phase composition (acid/base additives) is critical for retention and resolution.[8] |
| Macrocyclic (CHIROBIOTIC) | Multiple interaction mechanisms (hydrophobic, hydrogen bonding, ionic).[5] | Broad selectivity, robust and versatile for many N-protected amino acids.[3] | May require careful optimization of mobile phase pH and organic modifier. |
| Polysaccharide-based | Inclusion into chiral grooves, hydrogen bonding, and π-π interactions. | High success rate for a wide variety of compounds.[9] | Often used in normal phase or polar organic modes, which may be less ideal for this analyte. |
Workflow for Chiral Separation
Caption: Workflow for chiral HPLC analysis.
Detailed Experimental Protocol: Recommended Chiral Method
Based on available data for analogous compounds, a zwitterionic CSP is the recommended starting point for method development.
| Parameter | Recommended Condition (Based on ZWIX-type CSP) |
| Column | CHIRALPAK® ZWIX(-), 3 µm, 4.6 mm x 150 mm |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (for pyridine ring) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve samples (racemic and pure enantiomer) in the mobile phase to a concentration of 0.5 mg/mL. Filter before use. |
| System Suitability | Resolution (Rs) between enantiomer peaks should be ≥ 1.5. |
Conclusion
The analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid requires a dual HPLC approach. A standard gradient reversed-phase method on a C18 column provides a reliable assessment of chemical purity, effectively separating the hydrophobic analyte from potential process-related impurities. For the critical determination of enantiomeric excess, a direct method using a chiral stationary phase is essential. While several CSPs could be viable, a zwitterionic phase like CHIRALPAK® ZWIX(-) presents a highly promising starting point based on its proven success with structurally similar amino acids. The macrocyclic glycopeptide columns, such as CHIROBIOTIC™ T, represent a strong alternative. Successful implementation of these methods, grounded in a clear understanding of the underlying chromatographic principles, will ensure the quality and integrity of this vital pharmaceutical intermediate.
References
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]
- Zhao, H., Li, J.W. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(8), 13636–13657.
- Péter, A., Török, G., & Armstrong, D. W. (1999). Comparison of enantioselective separation of N-tert.-butyloxycarbonyl amino acids and their non-blocked analogues on teicoplanin-based chiral stationary phase.
- Armstrong, D. W., & Gasparrini, F. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. (2023). MDPI.
- Ilisz, I., Gecse, Z., & Péter, A. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography.
-
ResearchGate. Separation of a synthetic amino acid using CHIROBIOTIC T column. Available from: [Link]
-
American Pharmaceutical Review. CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. Available from: [Link]
- Pataj, Z., Ilisz, I., Berkecz, R., Misicka, A., Tymecka, D., Fülöp, F., Armstrong, D. W., & Péter, A. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids.
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Available from: [Link]
- Péter, A., Török, G., & Armstrong, D. W. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
- Hyun, M. H., Min, H. J., & Cho, Y. J. (2007). Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc vs. Fmoc: A Senior Scientist’s Guide to SPPS Strategy Selection
Topic: Comparing Boc strategy versus Fmoc strategy for peptide synthesis Content Type: Publish Comparison Guide
Executive Summary: The Decision Matrix
In the landscape of Solid Phase Peptide Synthesis (SPPS), the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is rarely about "better" or "worse"—it is about suitability for the sequence .
As an application scientist, I categorize the decision based on three constraints: Sequence Difficulty (Aggregation) , Safety Infrastructure , and Scalability .
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Mechanism | Orthogonal : Base-labile deprotection / Acid-labile cleavage. | Graduated Acid Lability : Mild acid deprotection / Strong acid cleavage. |
| Deprotection Reagent | Piperidine (20% in DMF).[1] | Trifluoroacetic acid (TFA) (neat or 50% in DCM). |
| Cleavage Reagent | TFA (95%) + Scavengers.[2] | Anhydrous HF (Hydrofluoric Acid) or TFMSA. |
| Aggregation Risk | High : Peptide resin is neutral; H-bonds stabilize | Low : Protonated N-terminus disrupts H-bonds during synthesis.[3] |
| Infrastructure | Standard Fume Hood. | Specialized HF Line (Teflon/Kel-F) + Vacuum System. |
| Best Use Case | Routine synthesis, acid-sensitive peptides, automated high-throughput. | "Difficult" sequences (>30 residues), hydrophobic domains, thioesters. |
Part 1: Mechanistic Foundations & Orthogonality
To understand the performance differences, we must look at the chemical "axes" of stability.
The Fmoc Advantage: True Orthogonality
Fmoc chemistry relies on a base-labile temporary group (Fmoc) and acid-labile permanent side-chain groups (t-Butyl, Trityl, Boc).[4] This is orthogonal because the mechanism to remove the Fmoc group (base-induced
The Boc Advantage: Electrostatic Repulsion Boc chemistry is not truly orthogonal; it relies on differential acid sensitivity . The Boc group is removed by mild acid (TFA), while the benzyl-based side chains require strong acid (HF).[4]
-
The "Secret Weapon": During the Boc deprotection step, the N-terminus becomes a protonated ammonium salt (
).[3] This positive charge electrostatically repels neighboring chains, disrupting the inter-chain hydrogen bonds that cause aggregation ( -sheet formation). This is why Boc is superior for "difficult" sequences.
Visualization: The Mechanistic Cycles
The following diagram contrasts the workflow and chemical exposure of both strategies.
Figure 1: Comparative workflow of Fmoc vs. Boc cycles. Note the distinct cleavage requirements and the neutralization step specific to Boc chemistry.
Part 2: Critical Performance Analysis
1. Solubility and Aggregation (The "Difficult Sequence" Problem)
This is the single most significant differentiator.
-
Fmoc: During the coupling step, the growing peptide chain is neutral. For hydrophobic sequences (e.g., Amyloid beta, transmembrane domains), neutral chains stack into
-sheets, causing the resin to "shrink" and preventing reagents from accessing the N-terminus. This leads to deletion sequences. -
Boc: The TFA deprotection step generates a trifluoroacetate salt on the N-terminus. This charged species improves solvation and swells the resin (polystyrene swells better in DCM/TFA than DMF).
-
Verdict: If your peptide is >30 residues or highly hydrophobic, Boc is the gold standard.
2. Side Reactions & Purity[9]
-
Aspartimide Formation (Fmoc Weakness): The repetitive exposure to base (piperidine) can cause Aspartic Acid to cyclize with the backbone amide, forming Aspartimide.[1] This is particularly bad in Asp-Gly sequences.
-
Cation Scavenging (Boc Weakness): HF cleavage generates highly reactive carbocations (t-butyl cations). Without efficient scavenging, these will re-attach to the peptide (alkylation of Trp, Met, Cys).
-
Racemization: Fmoc-Cys and Fmoc-His are prone to racemization during coupling if base is present. Boc chemistry generally has lower racemization risks for these residues due to the acidic environment.
3. Safety & Waste Disposal
-
Fmoc: "Green" by comparison. Waste is organic solvent (DMF/Piperidine) and mild acid.
-
Boc: Hazardous. HF is a bone-seeking poison that penetrates skin and decalcifies bone. It requires a dedicated, closed vacuum line constructed of Kel-F or Teflon (glass dissolves in HF).
Part 3: Experimental Protocols
Protocol A: Fmoc Cleavage (Reagent K)
Standard protocol for maximizing yield and preventing side-chain re-attachment.
Reagents:
-
Trifluoroacetic Acid (TFA): 82.5%[10]
-
Phenol: 5%[10]
-
Thioanisole: 5%[10]
-
Water: 5%[10]
-
1,2-Ethanedithiol (EDT): 2.5% (Critical for Cys/Met/Trp protection)[10]
Procedure:
-
Wash the resin with DCM (
min) and dry under nitrogen. -
Prepare Reagent K fresh in a fume hood.
-
Add Reagent K to the resin (10 mL per gram of resin).
-
Shake gently at room temperature for 2 to 3 hours . (Note: Arginine-rich peptides may require 4 hours).
-
Filter the resin and collect the filtrate in a 50 mL centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash x2.
Protocol B: Boc Cleavage (High HF Method)
Requires HF Apparatus. WARNING: HF is lethal. Proper PPE (face shield, heavy rubber gloves) and calcium gluconate gel must be available.
Reagents:
-
p-Cresol (Scavenger)[11]
-
p-Thiocresol (if Cys/Met present)
Procedure:
-
Pre-treatment: Ensure the N-terminal Boc group is removed (TFA treatment) and the resin is thoroughly dried (over
overnight). Traces of DCM can cause explosion-like bumping in the HF line. -
Loading: Place resin and a stir bar into the Teflon reaction vessel of the HF apparatus. Add p-cresol (1 mL per gram resin).
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath (
). -
Distillation: Evacuate the system. Distill anhydrous HF (approx. 10 mL) into the vessel.
-
Reaction: Warm the vessel to
(ice bath) and stir for 60 minutes . -
Evacuation: Evaporate the HF under high vacuum (into a CaO trap to neutralize).
-
Extraction: Wash the resin with ether (to remove scavengers).[14] Extract the peptide with 10% acetic acid or appropriate buffer.
Part 4: Data Comparison Table
| Metric | Fmoc Strategy | Boc Strategy |
| Crude Purity (Standard Peptide) | High (>85%) | High (>85%) |
| Crude Purity (Aggregating Peptide) | Low (<40%) | High (>70%) |
| Cost (Reagents) | Low (Piperidine/TFA are cheap) | Higher (HF handling costs) |
| Throughput | High (Automation friendly) | Low (Manual cleavage required) |
| Side-Chain Stability | Good (Trp/Met protected) | Excellent (Benzyl groups are very stable) |
| Waste Disposal | Standard Organic/Acid | Complex (Fluoride waste) |
References
-
Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Muttenthaler, M., et al. (2015).[13] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10, 1067–1083.[13] Link
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Protocol & Cleavage Cocktails. Link
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. researchgate.net [researchgate.net]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Efficacy of GABAergic Modulators: A Comparative Framework for Novel Analogs like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel γ-aminobutyric acid (GABA) analogs, using Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid as a focal point for discussion. We will objectively compare the established performance of benchmark GABAergic modulators, supported by experimental data and detailed protocols, to create a robust context for assessing new chemical entities.
Introduction: The GABAergic System as a Therapeutic Target
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1] Its signaling is fundamental to maintaining the delicate balance between neuronal excitation and inhibition, a process implicated in numerous neurological and psychiatric disorders.[2][3] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier (BBB).[4][5] This limitation has driven the development of GABA analogs and other modulators designed to harness the therapeutic potential of the GABAergic system.
GABA exerts its effects through two primary receptor classes:
-
GABA-A Receptors: These are ionotropic ligand-gated ion channels that permit the influx of chloride (Cl-) ions, leading to rapid hyperpolarization and inhibition of neuronal firing.[1] They are well-known targets for benzodiazepines, barbiturates, and anesthetics.[1][6]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[1][2] Their activation leads to the opening of potassium (K+) channels and inhibition of calcium (Ca2+) channels, collectively reducing neuronal excitability.[1]
Dysregulation of GABAergic signaling is associated with conditions like epilepsy, anxiety, spasticity, neuropathic pain, and addiction.[2][3] Consequently, molecules that can modulate GABA receptors or enhance GABAergic tone are of significant therapeutic interest.
A Landscape of GABAergic Modulators: Establishing the Comparators
To properly evaluate a new compound, we must understand the mechanisms and performance of existing alternatives. GABA analogs can be broadly categorized based on their mechanism of action.
Direct Receptor Agonists
These compounds directly bind to and activate GABA receptors.
-
Baclofen: The prototypical GABA-B agonist. It is clinically approved for treating spasticity.[2] However, its utility is often limited by side effects such as sedation, muscle weakness, and cognitive deficits, which arise from the constant, non-physiological activation of GABA-B receptors throughout the CNS.[2][7]
Positive Allosteric Modulators (PAMs)
PAMs represent a more refined approach to receptor modulation. They do not activate the receptor on their own but bind to a distinct (allosteric) site, enhancing the effect of the endogenous agonist (GABA).[7][8] This mechanism offers a key advantage: modulation is dependent on the physiological release of GABA, potentially leading to a wider therapeutic window and fewer side effects.[7][8][9]
-
Benzodiazepines (e.g., Diazepam): Classic GABA-A PAMs widely used for anxiety, seizures, and sedation.[6]
-
GABA-B PAMs (e.g., CGP7930, GS39783): A class of investigational compounds that have shown promise in preclinical models of anxiety and addiction with a reduced side-effect profile compared to direct agonists.[3][7]
Inhibitors of GABA Metabolism and Reuptake
These drugs increase the synaptic concentration of GABA.
-
Vigabatrin: An irreversible inhibitor of GABA transaminase, the enzyme that degrades GABA.[10]
-
Tiagabine: A selective inhibitor of the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft.[11][12]
GABA Analogs with Indirect Mechanisms (Gabapentinoids)
Structurally similar to GABA, these compounds do not act on GABA receptors.
-
Pregabalin and Gabapentin: These agents exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[13][14] They are highly effective in treating neuropathic pain and certain types of seizures.[4][14]
Profiling the Target Compound: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a GABA analog characterized by two key structural features:
-
A 3-pyridyl moiety: This group can influence receptor binding affinity and selectivity.
-
A Boc (tert-butyloxycarbonyl) group: In organic synthesis, the Boc group is a common protecting group for amines.[15][][] In a pharmacological context, it can serve as a prodrug strategy. By increasing the lipophilicity of the parent molecule, the Boc group can potentially enhance its ability to cross the BBB. Once in the CNS, endogenous esterases would cleave the Boc group, releasing the active pharmacophore: (S)-3-amino-4-(3-pyridyl)-butyric acid .
Given its structural similarity to other GABA-B receptor ligands, it is hypothesized that this compound, upon deprotection, acts as a modulator of the GABA-B receptor. This guide establishes the essential in vivo assays required to test this hypothesis and compare its efficacy against the established modulators described above.
A Framework for In Vivo Efficacy Comparison: Key Experimental Models
The following protocols describe gold-standard preclinical models for assessing the primary therapeutic indications of GABAergic drugs. The choice of these models is driven by their high predictive validity for clinical outcomes in epilepsy, anxiety, and neuropathic pain.
Anticonvulsant Activity: The Pentylenetetrazol (PTZ) Seizure Model
-
Objective: To assess a compound's ability to protect against chemically-induced generalized seizures.
-
Causality & Rationale: PTZ is a non-competitive GABA-A receptor antagonist. By blocking inhibitory signaling, it induces acute clonic and tonic-clonic seizures. A compound that enhances GABAergic tone, either through direct agonism, allosteric modulation, or by increasing synaptic GABA levels, is expected to raise the seizure threshold and provide protection in this model. This assay is a primary screen for potential anti-epileptic drugs.[11]
-
Experimental Protocol:
-
Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated to the facility for at least 7 days and to the testing room for 1 hour before the experiment.
-
Dosing: Animals are divided into groups (n=8-10 per group).
-
Vehicle Control (e.g., Saline or 0.5% Tween 80 in water, intraperitoneal, i.p.)
-
Positive Control (e.g., Diazepam, 2 mg/kg, i.p.)
-
Test Compound (e.g., Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid at 1, 3, 10, 30 mg/kg, i.p.)
-
-
Pre-treatment Time: Dosing occurs 30-60 minutes prior to PTZ challenge, depending on the anticipated pharmacokinetics of the test compound.
-
PTZ Challenge: A convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous, s.c.) is administered.
-
Observation: Each mouse is placed in an individual observation chamber and monitored for 30 minutes. Seizure activity is scored using a standardized scale (e.g., Racine scale), noting the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.
-
Endpoint Analysis: Key endpoints are the percentage of animals protected from generalized seizures and the latency to seizure onset.
-
Anxiolytic-like Activity: The Elevated Plus Maze (EPM) Model
-
Objective: To evaluate the anxiolytic potential of a compound based on the conflict between the innate fear of open/elevated spaces and the drive for exploration.
-
Causality & Rationale: Anxiolytic drugs, particularly those enhancing GABA-A signaling like benzodiazepines, are known to increase exploratory behavior in the open arms of the EPM.[18] This model is also sensitive to compounds acting on the GABA-B system, making it a valuable tool for assessing novel GABA analogs.[3]
-
Experimental Protocol:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (closed arms), and the other two are exposed (open arms).
-
Animal Acclimation & Dosing: As described for the PTZ model. A positive control such as Diazepam (1 mg/kg, i.p.) is used.
-
Test Procedure: 30-60 minutes post-dosing, each mouse is placed in the central square of the maze, facing an open arm. The animal is allowed to explore freely for 5 minutes.
-
Data Acquisition: An overhead video camera records the session. Automated tracking software is used to measure:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Endpoint Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect. The locomotor data is crucial to rule out confounding effects of sedation or hyperactivity.
-
Neuropathic Pain Activity: The Chronic Constriction Injury (CCI) Model
-
Objective: To assess the analgesic efficacy of a compound in a model of peripheral nerve injury-induced neuropathic pain.
-
Causality & Rationale: Peripheral nerve damage leads to central sensitization in the spinal cord, characterized by a loss of GABAergic inhibitory tone. Compounds that restore this inhibition, such as gabapentinoids or GABA-B agonists, are effective at reducing the hallmark symptoms of neuropathic pain: mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
-
Experimental Protocol:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind paw of a rat is exposed. Four loose ligatures are tied around the nerve, causing a mild compression that leads to nerve damage and inflammation. The contralateral paw serves as an internal control.
-
Pain Behavior Development: Animals are allowed to recover for 7-14 days, during which time neuropathic pain behaviors develop.
-
Baseline Measurement: Before drug administration, baseline pain thresholds are measured.
-
Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the plantar surface of the paw. The force at which the animal withdraws its paw is the withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the paw (e.g., Hargreaves apparatus), and the latency to paw withdrawal is measured.
-
-
Dosing and Testing: Animals are dosed with vehicle, a positive control (e.g., Pregabalin, 30 mg/kg, p.o.), or the test compound. Pain thresholds are re-assessed at multiple time points post-dosing (e.g., 1, 2, 4, and 6 hours) to establish a time-course of effect.
-
Endpoint Analysis: A significant increase in the paw withdrawal threshold (von Frey) or paw withdrawal latency (Hargreaves) in the injured paw compared to vehicle-treated animals indicates an analgesic effect.
-
Comparative Efficacy Summary of Benchmark GABA Analogs
The following table summarizes the generally accepted in vivo performance of standard GABAergic modulators in the models described. This provides a benchmark against which a novel compound like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid would be compared.
| Compound Class | Example Compound | Mechanism of Action | PTZ Seizure Model | Elevated Plus Maze | CCI Neuropathic Pain | Common Side Effects |
| GABA-B Agonist | Baclofen | Direct GABA-B Receptor Agonist | Moderate Efficacy | Anxiolytic Effect | Effective | Sedation, Muscle Weakness, Ataxia[7] |
| GABA-A PAM | Diazepam | Positive Allosteric Modulator | High Efficacy | Potent Anxiolytic | Limited Efficacy | Sedation, Tolerance, Dependence[18] |
| GAT1 Inhibitor | Tiagabine | Inhibits GABA Reuptake | High Efficacy | Anxiolytic Effect | Variable Efficacy | Dizziness, Somnolence |
| Gabapentinoid | Pregabalin | α2δ VGCC Ligand | Effective (Partial Seizures) | Anxiolytic Effect | Highly Effective | Dizziness, Somnolence, Peripheral Edema[14] |
| Novel Analog | Boc-(S)-3-amino-4- (3-pyridyl)-butyric acid | Hypothesized GABA-B Modulator | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Discussion and Future Directions
This guide establishes a clear, validated framework for the preclinical in vivo evaluation of novel GABA analogs. The critical first step for a compound like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is to confirm its hypothesized mechanism. This would involve in vitro radioligand binding and functional assays (e.g., [³⁵S]GTPγS binding) to determine its affinity and efficacy at GABA-A and GABA-B receptors.[8]
Assuming it is a GABA-B modulator, the key questions to be answered by the in vivo models are:
-
Efficacy: Does it show robust, dose-dependent activity in models of epilepsy, anxiety, and/or neuropathic pain? How does its potency and maximal efficacy compare to baclofen and pregabalin?
-
Therapeutic Window: At what doses do side effects like sedation and motor impairment (which can be assessed using a rotarod test) emerge relative to the efficacious doses? A wider separation between efficacy and side effects would represent a significant advantage over direct agonists like baclofen.[9]
-
Pharmacokinetics: Does the Boc-prodrug strategy result in superior brain penetration and a more favorable pharmacokinetic profile compared to its de-protected active metabolite? This would be assessed through dedicated pharmacokinetic studies measuring compound concentrations in plasma and brain tissue over time.
By systematically applying the protocols and comparative benchmarks outlined here, researchers can rigorously determine the therapeutic potential of new GABAergic modulators and identify promising candidates for further drug development.
References
- Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC. (n.d.). National Center for Biotechnology Information.
-
Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder. (2021, February 9). Oxford Academic. Retrieved February 15, 2026, from [Link]
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Full article: Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (2021, March 8). Taylor & Francis. Retrieved February 15, 2026, from [Link]
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GABA and epilepsy: basic concepts from preclinical research - PubMed. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Therapeutic Advantage of the Positive Allosteric Modulators of the GABA-B Receptor | ACS Medicinal Chemistry Letters. (2017, April 12). ACS Publications. Retrieved February 15, 2026, from [Link]
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GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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(PDF) An update on GABA analogs for CNS drug discovery. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
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Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial - PMC. (2024, August 19). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Pregabalin - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC. (2023, May 12). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC. (2025, April 16). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (2022, March 8). MDPI. Retrieved February 15, 2026, from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
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Cross-reactivity studies of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
An In-Depth Guide to the Cross-Reactivity Profiling of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Introduction
In the landscape of modern drug discovery and development, the principle of molecular specificity is paramount. A therapeutic candidate's success is not only defined by its high affinity for its intended biological target but also by its lack of interaction with other proteins, a property known as selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical translation. This guide provides a comprehensive framework for conducting cross-reactivity studies on Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a synthetic amino acid derivative.
The structure of the active compound, (S)-3-amino-4-(3-pyridyl)-butyric acid, suggests a potential interaction with neurotransmitter systems due to its resemblance to γ-aminobutyric acid (GABA) and the presence of a pyridine ring, a common moiety in nicotinic acetylcholine receptor (nAChR) ligands. Therefore, a thorough investigation into its cross-reactivity with receptors and enzymes within these systems is crucial. This guide will detail the experimental design, methodologies, and data interpretation necessary for a robust cross-reactivity assessment, providing researchers with the tools to build a comprehensive selectivity profile for this and similar molecules.
I. Rationale for Cross-Reactivity Screening
The initial step in any cross-reactivity study is to identify potential off-targets based on the molecule's structural features. For (S)-3-amino-4-(3-pyridyl)-butyric acid, two primary families of proteins are of immediate interest:
-
GABA System: The γ-amino acid backbone is a structural alert for potential interactions with GABA receptors (GABAA, GABAB) and enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T).
-
Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl group is a well-known pharmacophore that binds to various subtypes of nAChRs.
Therefore, a comprehensive cross-reactivity panel should, at a minimum, include representatives from both of these systems. Further screening against a broader panel of receptors, ion channels, and enzymes is also recommended to identify unanticipated interactions.
II. Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is often the most efficient strategy for cross-reactivity screening. This begins with broad, high-throughput binding assays to identify potential "hits," followed by more specific functional assays to confirm and characterize the nature of these interactions.
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
III. Methodologies for Cross-Reactivity Assessment
A. Competitive Radioligand Binding Assays
Competitive binding assays are a robust and high-throughput method for screening a compound against a large panel of targets. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Principle: The assay is based on the law of mass action. The test compound competes with a fixed concentration of a high-affinity radioligand for binding to the target receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Experimental Protocol:
-
Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Use a buffer system appropriate for the target receptor.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid).
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Example Cross-Reactivity Binding Data
| Target | Radioligand | Ki of Test Compound (µM) | Ki of Control Compound (µM) |
| Primary Target | |||
| GABAB Receptor | [3H]CGP54626 | 0.1 | 0.002 (Baclofen) |
| Cross-Reactivity Panel | |||
| GABAA Receptor | [3H]Muscimol | > 100 | 0.01 (GABA) |
| nAChR α4β2 | [3H]Epibatidine | 15 | 0.001 (Nicotine) |
| nAChR α7 | [125I]α-Bungarotoxin | > 100 | 0.003 (PNU-282987) |
| GABA Transaminase | N/A (Enzyme Assay) | > 100 | 0.1 (Vigabatrin) |
Data are hypothetical and for illustrative purposes only.
B. Functional Assays
While binding assays provide information on affinity, functional assays are essential to determine the pharmacological effect of the compound at the target (e.g., agonist, antagonist, or modulator).
1. Electrophysiology for Ion Channels (GABAA and nAChRs)
Principle: Two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recording in mammalian cells can directly measure the ion flow through the channel in response to the application of the test compound.
Experimental Protocol (TEVC):
-
Oocyte Preparation: Inject cRNA encoding the subunits of the target ion channel into Xenopus oocytes.
-
Recording: After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a control solution and then with a solution containing the test compound.
-
Data Acquisition: Record the current elicited by the compound. To test for antagonistic activity, co-apply the test compound with a known agonist.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
2. Second Messenger Assays for G-Protein Coupled Receptors (GABAB)
Principle: GABAB receptors are GPCRs that couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocol (cAMP Assay):
-
Cell Culture: Use a cell line stably expressing the GABAB receptor.
-
Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 or IC50.
Figure 2: Logic for selecting appropriate functional assays.
IV. Comparative Analysis with Alternatives
To put the cross-reactivity profile of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid into context, it is essential to compare it with other relevant compounds.
Table 2: Comparative Selectivity Profile
| Compound | Primary Target | Ki at Primary Target (nM) | Selectivity Ratio (Ki Off-Target / Ki Primary Target) |
| GABAA | |||
| Test Compound | GABAB | 100 | >1000 |
| Baclofen | GABAB | 2 | >5000 |
| Nicotine | nAChR α4β2 | 1 | >10,000 |
Data are hypothetical and for illustrative purposes only.
A higher selectivity ratio indicates a greater degree of selectivity for the primary target over the off-target. In this illustrative example, while the test compound is potent at the GABAB receptor, it is less selective than the established drug Baclofen, showing some cross-reactivity with the nAChR α4β2 receptor.
V. Conclusion and Future Directions
A thorough cross-reactivity assessment is a cornerstone of preclinical drug development. For a novel compound like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a systematic approach starting with binding assays and progressing to functional characterization is critical. The structural motifs of this compound warrant a focused investigation into its interactions with GABA and nAChR systems. The data generated from these studies will not only build a comprehensive selectivity profile but also provide valuable insights into its potential therapeutic applications and off-target liabilities. Should significant cross-reactivity be identified, further studies, including in vivo models, would be necessary to understand the physiological consequences of these interactions.
VI. References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
A Comparative Guide to the Structural Confirmation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This is particularly critical for chiral molecules, where stereochemistry can profoundly influence biological activity. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a chiral building block of significant interest in medicinal chemistry. While a definitive single crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will leverage a detailed, hypothetical workflow grounded in established crystallographic principles and compare it with powerful spectroscopic techniques.
At the heart of our investigation is X-ray crystallography, the gold standard for atomic-resolution structural elucidation. We will explore the causality behind the experimental choices in a typical crystallographic workflow, from crystal growth to data refinement. Furthermore, we will objectively compare the insights gained from crystallography with those from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical arsenal.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the absolute configuration of chiral centers.
Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth (The Art of Patience):
-
Rationale: The formation of a well-ordered, single crystal of sufficient size and quality is the most critical and often most challenging step. The slow removal of solvent allows molecules to pack in a highly ordered, repeating lattice.
-
Protocol:
-
Dissolve 5-10 mg of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in a minimal amount of a suitable solvent system (e.g., methanol/ethyl acetate).
-
Employ slow evaporation by placing the vial in a larger, sealed container with a less volatile anti-solvent (e.g., hexane).
-
Allow the solvent to slowly evaporate over several days to weeks at a constant temperature.
-
Visually inspect for the formation of clear, well-defined single crystals.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A single, defect-free crystal is chosen to ensure a clean diffraction pattern.
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and uniform morphology (typically 0.1-0.3 mm in each dimension).
-
Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize thermal vibrations during data collection.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted beams contain the information about the crystal's internal structure.
-
Protocol:
-
Center the crystal on a goniometer in the X-ray beam of a diffractometer (e.g., equipped with a Cu Kα or Mo Kα source).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
-
Data Processing and Structure Solution:
-
Rationale: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The phase problem is then solved to generate an initial electron density map.
-
Protocol:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and space group. For a chiral molecule like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, the space group must be non-centrosymmetric.
-
Solve the structure using direct methods or Patterson methods to obtain initial atomic positions.
-
-
-
Structure Refinement:
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Protocol:
-
Perform least-squares refinement to optimize the atomic model.
-
Monitor the R-factor and R-free values to assess the quality of the refinement. Typically, a final R-factor below 5% for small molecules indicates a well-refined structure.
-
Determine the absolute configuration using the Flack parameter, which should be close to zero for the correct enantiomer.
-
-
Expected Insights and Data Presentation
A successful crystallographic analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid would provide the data summarized in Table 1.
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₁₄H₂₀N₂O₄ | Confirms elemental composition. |
| Molecular Weight | 280.32 g/mol | Basic molecular property. |
| Crystal System | e.g., Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the crystal. Must be non-centrosymmetric for a chiral molecule. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Bond Lengths & Angles | Precise values with uncertainties | Provides detailed geometric information of the molecule. |
| Absolute Configuration | (S) at the chiral center | Unambiguously confirms the stereochemistry. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the assigned absolute configuration. |
| R-factor / R-free | < 5% / < 5% | Statistical measures of the agreement between the model and the experimental data. |
| Non-covalent Interactions | e.g., Hydrogen bonding, π-stacking | Reveals how molecules pack in the solid state, which is crucial for understanding physical properties. |
The pyridine and carboxylic acid moieties in Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid are expected to participate in a network of non-covalent interactions, such as hydrogen bonding and potentially π-π stacking, which would be clearly elucidated by X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information about chirality and conformation in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry and conformation of molecules in solution.
-
Sample Preparation:
-
Prepare a solution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the micromolar to millimolar range).
-
-
Data Acquisition:
-
Record the CD spectrum over a relevant wavelength range (e.g., 190-300 nm).
-
The resulting spectrum will show positive or negative Cotton effects at specific wavelengths, which are characteristic of the molecule's stereochemistry.
-
| Feature | X-ray Crystallography | Circular Dichroism (CD) |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Absolute 3D structure, bond lengths/angles, packing | Chirality, solution-state conformation, enantiomeric purity |
| Ambiguity | Unambiguous determination of absolute configuration | Can be ambiguous without a reference standard or theoretical calculations |
| Throughput | Lower (crystal growth can be a bottleneck) | Higher (rapid analysis) |
A hypothetical CD spectrum for the (S)-enantiomer would be the mirror image of the spectrum for the (R)-enantiomer, providing a powerful tool for distinguishing between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule. For chiral analysis, specialized NMR techniques are employed.
-
Using Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs):
-
Rationale: The addition of a chiral auxiliary to a solution of a racemic or enantiomerically enriched sample can induce diastereomeric interactions, leading to the separation of NMR signals for the two enantiomers.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a stoichiometric amount of a chiral shift reagent (e.g., a lanthanide complex) or a chiral solvating agent.
-
Acquire a second ¹H NMR spectrum and observe the splitting of signals corresponding to the two enantiomers. The ratio of the integrals of these new signals corresponds to the enantiomeric ratio.
-
-
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Absolute 3D structure, bond lengths/angles, packing | Connectivity, chemical environment, enantiomeric ratio |
| Absolute Configuration | Directly determined | Not directly determined (requires a reference standard) |
| Sample Requirement | High purity, single crystal | Soluble sample, can be a mixture of enantiomers |
Conclusion: An Integrated Approach to Structural Confirmation
The structural confirmation of a chiral molecule like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is best achieved through a multi-faceted analytical approach. X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure, providing a level of detail that is unattainable by other techniques. Its ability to elucidate not only the molecular geometry but also the intricate network of intermolecular interactions in the solid state is invaluable for understanding the fundamental properties of a material.
However, the practical challenges associated with crystal growth and the solid-state nature of the analysis necessitate the use of complementary solution-state techniques. Circular Dichroism offers a rapid and sensitive method for confirming the chirality and assessing the enantiomeric purity of a sample, while NMR spectroscopy with chiral auxiliaries provides a robust means of quantifying the enantiomeric ratio.
For researchers in drug development and medicinal chemistry, an integrated strategy that leverages the strengths of each of these techniques is paramount. While X-ray crystallography provides the ultimate structural benchmark, CD and NMR spectroscopy offer the versatility and higher throughput necessary for routine analysis and quality control in the synthetic and screening phases.
References
-
Wikipedia. (2024, February 12). X-ray crystallography. Retrieved February 15, 2026, from [Link]
-
Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved February 15, 2026, from [Link]
-
Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1765–1769. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved February 15, 2026, from [Link]
Benchmarking Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid performance in functional assays
Benchmarking the -Amino Acid Advantage: Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid in Peptidomimetic Design
Introduction: The "Beta-Scan" Revolution
In the landscape of modern drug discovery, the transition from native peptides to peptidomimetics is driven by a single, relentless bottleneck: metabolic instability . While native
This guide benchmarks Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 276164-7), a
This guide serves as a technical roadmap for researchers integrating this moiety to enhance proteolytic stability without sacrificing biological potency.
Comparative Benchmarking: Alpha vs. Beta vs. Linear
To understand the utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, we must compare it against its direct alternatives: the native
Table 1: Physicochemical and Functional Performance Matrix
| Feature | Native | The Subject ( | Linear Spacer (Boc-GABA) |
| Backbone Topology | 3-atom spacing (N-C | 4-atom spacing (N-C | 4-atom spacing (Flexible) |
| Side Chain Orientation | Fixed ( | Retained ( | None (Loss of pharmacophore) |
| Proteolytic Stability ( | Low (< 30 min in serum) | High (> 24 hours) | High (variable) |
| Secondary Structure | Random Coil | ||
| Solubility (pH 7.4) | Moderate | Enhanced (Pyridine N acts as H-bond acceptor) | High |
| Primary Application | Initial Screening | Lead Optimization (ADME fix) | Linker / Spacer |
Expert Insight: The critical advantage of the subject molecule is the Pyridine ring . Unlike a Phenylalanine analog, the Pyridine nitrogen provides a handle for pH-dependent solubility and specific hydrogen bonding within the receptor pocket, often improving IC50 values against GPCRs compared to purely hydrophobic analogs.
Technical Workflow: Solid Phase Peptide Synthesis (SPPS)
Incorporating
Critical Protocol: Coupling the
-Residue
Standard HBTU/DIPEA protocols often result in deletion sequences when coupling
Reagents:
-
Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove previous Fmoc/Boc group (standard protocol).
-
Pre-Activation (Crucial):
-
Dissolve 3.0 eq of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in DMF.
-
Add 2.9 eq HATU and 3.0 eq HOAt.
-
Add 6.0 eq DIPEA.
-
Allow to activate for exactly 2 minutes (do not exceed, to avoid racemization).
-
-
Coupling: Add activated solution to resin.
-
Time: Increase reaction time to 2 hours (vs. standard 45 min).
-
Temperature: Room temperature is usually sufficient; however, microwave assistance (
C, 15 min) improves yield for difficult sequences.
-
-
Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/prolines, but effective here to confirm complete coupling of the bulky primary amine) or a standard Kaiser test.
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Functional Assay: Serum Stability Benchmarking
The definitive proof of the
Objective: Determine the half-life (
Protocol:
-
Preparation: Dissolve purified peptide to 1 mM in PBS (pH 7.4).
-
Incubation:
-
Mix 20
L of peptide stock with 180 L of pooled human serum (Sigma-Aldrich or similar). -
Incubate at
C with gentle shaking.
-
-
Sampling:
-
Take aliquots (20
L) at time points: 0, 15m, 30m, 1h, 4h, 12h, 24h.
-
-
Quenching:
-
Immediately add aliquot to 80
L of cold Acetonitrile ( C) containing 0.1% Formic Acid to precipitate serum proteins. -
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Monitor the Parent Ion peak area.
-
-
Calculation: Plot
vs. Time. The slope gives .
Expected Result: The
Visualization of Workflows
The following diagrams illustrate the Synthesis Logic and the Stability Assay Workflow.
Diagram 1: Synthesis & Chemical Logic
Caption: Optimized SPPS cycle for sterically demanding
Diagram 2: Serum Stability Assay Logic
Caption: Workflow for benchmarking proteolytic resistance of
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics.[1][][3] Current Medicinal Chemistry. -
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. -
PubChem Compound Summary. (2023). Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.[4] National Center for Biotechnology Information.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[][5][6][7] Chemical Reviews. (Referenced for Boc/Fmoc orthogonality in SPPS).
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-peptide secondary structure).
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | C14H20N2O4 | CID 2761647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Head-to-Head Comparison of Synthesis Routes for Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: A Senior Application Scientist's Guide
Introduction: The Significance of Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid in Drug Discovery
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. As a constrained β-amino acid, its incorporation into peptide-based therapeutics can impart desirable properties such as enhanced proteolytic stability, improved pharmacokinetic profiles, and the ability to adopt specific secondary structures. The pyridyl moiety introduces a key site for hydrogen bonding and potential π-π stacking interactions, making it a valuable pharmacophore for targeting a range of biological receptors. The Boc (tert-butyloxycarbonyl) protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[]
The stereochemistry at the C3 position is crucial for biological activity, necessitating synthetic strategies that afford high enantiopurity of the (S)-enantiomer. This guide provides a head-to-head comparison of prominent synthesis routes for this valuable compound, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations for researchers in the field.
Route 1: Asymmetric Michael Addition of a Chiral Lithium Amide
This elegant approach, pioneered by Davies and his research group, relies on the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester precursor.[2][3][4] This method has proven to be a robust strategy for the asymmetric synthesis of various β-amino acid derivatives.
Methodology
The synthesis commences with the preparation of the α,β-unsaturated ester, tert-butyl 3-(3-pyridyl)acrylate. This is followed by the key asymmetric Michael addition of the chiral lithium amide derived from (R)-N-benzyl-N-(α-methylbenzyl)amine. The resulting diastereomeric mixture is then purified, and the chiral auxiliary is removed through hydrogenolysis, followed by Boc protection of the free amine to yield the target compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(3-pyridyl)acrylate
-
To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., THF), is added a Wittig reagent such as (tert-butoxycarbonylmethylene)triphenylphosphorane.
-
The reaction mixture is stirred at room temperature until completion.
-
The product is isolated and purified by column chromatography.
Step 2: Asymmetric Conjugate Addition
-
The chiral amine, (R)-N-benzyl-N-(α-methylbenzyl)amine, is deprotonated using a strong base like n-butyllithium in an ethereal solvent (e.g., THF) at low temperature (-78 °C) to form the chiral lithium amide.
-
A solution of tert-butyl 3-(3-pyridyl)acrylate in THF is then added dropwise to the lithium amide solution at -78 °C.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The diastereomeric product is isolated and purified.
Step 3: Deprotection and Boc Protection
-
The chiral auxiliary is removed by catalytic hydrogenolysis (e.g., using Pd/C and H2 gas).
-
The resulting free amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid tert-butyl ester.
-
Finally, the tert-butyl ester is selectively hydrolyzed under mild acidic or basic conditions to yield the desired carboxylic acid.
Performance
| Parameter | Reported Value |
| Diastereomeric Excess (d.e.) | >95% after purification |
| Enantiomeric Excess (e.e.) | >98% |
| Overall Yield | Moderate |
Advantages and Disadvantages
Advantages:
-
High Enantioselectivity: This method consistently delivers the target compound with excellent enantiomeric purity.
-
Well-Established: The use of chiral lithium amides for asymmetric conjugate additions is a well-documented and reliable strategy.
-
Predictable Stereochemistry: The stereochemical outcome is predictable based on the chosen chirality of the auxiliary.
Disadvantages:
-
Multi-step Process: The synthesis involves several steps, including the preparation of the chiral auxiliary and multiple protection/deprotection steps, which can lower the overall yield.
-
Cryogenic Conditions: The key conjugate addition step requires very low temperatures (-78 °C), which may not be ideal for large-scale production.
-
Stoichiometric Chiral Auxiliary: The method relies on a stoichiometric amount of the chiral auxiliary, which needs to be synthesized and subsequently removed.
Route 2: Catalytic Asymmetric Hydrogenation of an Enamide Precursor
A powerful and atom-economical alternative for establishing the chiral center is through the asymmetric hydrogenation of a prochiral enamide. This approach utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen stereoselectively across the double bond.
Methodology
This route begins with the synthesis of a suitable enamide precursor, such as a Boc-protected dehydroamino acid derivative. This precursor is then subjected to asymmetric hydrogenation using a chiral phosphine ligand complexed to a rhodium or ruthenium center. Subsequent workup and purification afford the desired enantiomerically enriched product.
Conceptual Experimental Protocol
Step 1: Synthesis of the Enamide Precursor
-
A suitable β-ketoester bearing the 3-pyridyl moiety is synthesized.
-
This ketoester is then reacted with a source of ammonia or a protected amine to form the corresponding enamine.
-
The enamine is then N-acylated, for example with Boc anhydride, to generate the enamide substrate for hydrogenation.
Step 2: Asymmetric Hydrogenation
-
The enamide precursor is dissolved in an appropriate solvent (e.g., methanol, dichloromethane).
-
A chiral rhodium or ruthenium catalyst, such as one bearing a DuPhos or MeO-BIBOP ligand, is added.[5]
-
The reaction mixture is then placed under a hydrogen atmosphere at a specified pressure and temperature.
-
Upon completion, the catalyst is removed, and the product is isolated.
Step 3: Final Product Isolation
-
The hydrogenated product, Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid ester, is purified.
-
The ester is then hydrolyzed to the carboxylic acid.
Anticipated Performance
| Parameter | Anticipated Value |
| Enantiomeric Excess (e.e.) | >95% |
| Overall Yield | Potentially higher than Route 1 due to fewer steps |
| Turnover Number (TON) | High, reflecting catalyst efficiency |
Advantages and Disadvantages
Advantages:
-
Atom Economy: Asymmetric hydrogenation is a highly atom-economical process.
-
Catalytic Chiral Source: Only a small amount of the chiral catalyst is required, making it more cost-effective for large-scale synthesis.
-
Operational Simplicity: The hydrogenation step can often be performed under milder conditions than the cryogenic temperatures required for Route 1.
Disadvantages:
-
Catalyst Sensitivity: The performance of the catalyst can be sensitive to substrate purity and reaction conditions.
-
Ligand Synthesis: The synthesis of chiral phosphine ligands can be complex and expensive.
-
Substrate Specificity: The success of the asymmetric hydrogenation is highly dependent on the specific enamide substrate and the choice of catalyst and ligand.
Head-to-Head Comparison Summary
| Feature | Route 1: Asymmetric Michael Addition | Route 2: Catalytic Asymmetric Hydrogenation |
| Chiral Source | Stoichiometric Chiral Auxiliary | Catalytic Chiral Ligand |
| Key Transformation | Diastereoselective C-C bond formation | Enantioselective C=C bond reduction |
| Enantioselectivity | Excellent (>98% e.e.) | Potentially Excellent (>95% e.e.) |
| Operational Complexity | High (multiple steps, cryogenic conditions) | Moderate (catalyst handling, pressure equipment) |
| Atom Economy | Lower | Higher |
| Scalability | Challenging due to stoichiometry and temperature | More amenable to large-scale production |
| Cost-Effectiveness | Potentially lower due to expensive auxiliary | Potentially higher due to catalyst efficiency |
Logical Flow and Mechanistic Rationale
The choice between these two synthetic routes hinges on a careful consideration of the desired scale of production, cost constraints, and available expertise and equipment.
Figure 1. Decision workflow for selecting a synthesis route.
Route 1 offers a well-trodden path with a high degree of predictability in its stereochemical outcome, making it an excellent choice for laboratory-scale synthesis where the primary goal is to obtain a highly pure enantiomer for initial studies. The mechanism relies on the formation of a rigid, chelated transition state during the Michael addition, directed by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile.
Route 2, on the other hand, represents a more modern and sustainable approach that is particularly attractive for process development and large-scale manufacturing. The enantioselectivity in this case is governed by the chiral environment created by the phosphine ligand around the metal center, which dictates the facial selectivity of hydrogen delivery to the enamide double bond.
Conclusion
Both the asymmetric Michael addition of a chiral lithium amide and catalytic asymmetric hydrogenation represent viable and effective strategies for the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. The choice of the optimal route will be dictated by the specific requirements of the project. For academic research and early-stage drug discovery, the reliability and high enantioselectivity of the Davies' Michael addition may be preferred. For industrial applications and process chemistry, the atom economy, catalytic nature, and scalability of asymmetric hydrogenation present significant advantages. Future research in this area may focus on developing even more efficient and sustainable catalytic methods, potentially including biocatalytic approaches, to further streamline the synthesis of this important chiral building block.
References
-
Bull, S. D., Davies, S. G., Fox, D. J., Gianotti, M., Kelly, P. M., Pierres, C., Savory, E. D., & Smith, A. D. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1858-1868. [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
-
Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P. J., Doubleday, W. W., Duran, J. E., & Farid, P. N. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(13), 5062–5073. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(1), 108. [Link]
-
Kita, Y., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Chemical & Pharmaceutical Bulletin, 70(5), 391-399. [Link]
-
Bull, S. D., Davies, S. G., Delgado-Ballester, S., Fenton, G., Kelly, P. M., & Smith, A. D. (2000). The asymmetric synthesis of β-haloaryl-β-amino acid derivatives. Synlett, (9), 1257-1260. [Link]
-
Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1. [Link]
-
Trost, B. M., & Zhang, Y. (2019). Enantioselective Rhodium-Catalyzed Allylic Alkylation of β,γ-Unsaturated α-Amino Nitriles: Synthetic Homoenolate Equivalents. Angewandte Chemie International Edition, 58(29), 9886-9890. [Link]
-
Humphrey, C. E., Turner, N. J., Easson, M. A. M., Flitsch, S. L., & Ulijn, R. V. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952–13953. [Link]
-
Bull, S. D., Davies, S. G., Fox, D. J., Gianotti, M., Kelly, P. M., Pierres, C., Savory, E. D., & Smith, A. D. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 1858-1868. [Link]
-
Bull, S. D., Davies, S. G., Fox, D. J., Gianotti, M., Kelly, P. M., Pierres, C., Savory, E. D., & Smith, A. D. (2002). Asymmetric synthesis of beta-pyridyl-beta-amino acid derivatives. University of Bath's research portal. [Link]
-
Xiamen Equation Chemical Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. Retrieved from [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).
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Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923–3931. [Link]
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Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
-
Williams, R. M., Sinclair, P. J., & Demong, D. E. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6. Organic Syntheses, 89, 394. [Link]
-
Wang, C., et al. (2018). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Organic & Biomolecular Chemistry, 16(22), 4158-4162. [Link]
-
Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(12), 20498–20510. [Link]
-
Thirunavukkarasu, V. S., et al. (2012). ChemInform Abstract: Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination by Directed C-H Bond Activation. ChemInform, 43(32). [Link]
-
Sheng, L., et al. (2021). Rhodium/(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-dimethoxy-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][2][6]oxaphosphole (MeO-BIBOP) Catalyzed Synthesis of (R)-3-tert-Butoxy-carbonylamino-4-(2,4,5-trifluorophenyl)butyric Acid by Asymmetric Reduction of Enamines. Chinese Journal of Organic Chemistry, 41(5), 1933-1939. [Link]
-
Chai, Z., et al. (2020). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 7(18), 2681-2687. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
This document provides a detailed protocol for the proper and safe disposal of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. As a compound utilized in specialized research and drug development, its unique structure—incorporating a pyridine ring, a butyric acid backbone, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—necessitates a conservative and informed approach to waste management. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Core Principle: Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not always readily available, a rigorous disposal plan is derived from assessing its constituent chemical moieties. All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[1][2]
-
Pyridine Moiety : The 3-pyridyl group is a derivative of pyridine. Pyridine and its derivatives are recognized as hazardous substances that are often flammable, toxic, and irritant.[2] Waste pyridine is regulated as a hazardous material, and its disposal must comply with state and federal regulations.
-
Butyric Acid Moiety : The butyric acid backbone suggests potential for corrosive properties, particularly if the compound degrades. Butyric acid itself is classified as corrosive, causing severe skin burns and eye damage.[3][4][5]
-
Boc-Protecting Group : The tert-butyloxycarbonyl (Boc) group is stable under basic and neutral conditions but is readily cleaved by acids.[][7] This reactivity is a critical consideration for waste segregation to prevent inadvertent chemical reactions.
Given these characteristics, the default and mandatory classification for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid waste is hazardous . It must not be disposed of down the drain or in regular trash.[1][8]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling waste, ensure all appropriate safety measures are in place. The work area should be a designated laboratory space, preferably within a chemical fume hood.[9]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or splash goggles | Protects eyes from potential splashes of the chemical or associated solvents.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Prevents skin contact and potential absorption or irritation.[2][10] |
| Protective Clothing | Standard full-length laboratory coat | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Not typically required if handled in a fume hood | Work should be conducted in a well-ventilated area or chemical fume hood to avoid vapor inhalation.[2] |
Step-by-Step Disposal Protocol
The following procedure provides a systematic workflow for the safe segregation, storage, and disposal of waste containing Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions.[8][11]
-
Designate a Specific Waste Stream : All waste containing Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, including pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated hazardous waste container.[2][10]
-
Avoid Incompatibilities :
-
DO NOT mix this waste with strong acids. The acid-labile Boc group can react to generate isobutylene and carbon dioxide gas, potentially leading to container pressurization.[][7]
-
DO NOT mix with strong oxidizing agents, as pyridine derivatives can react violently.[9]
-
Keep halogenated and non-halogenated solvent waste separate whenever possible to facilitate proper final disposal methods like incineration or solvent recycling.[11]
-
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are mandated by safety regulations.[8][12]
-
Container Choice : Use a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) that is free from damage and has a secure, leak-proof, screw-top cap.[8][13] The container must be kept closed except when actively adding waste.[1][13]
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[1][11] The label must include:
-
The words "Hazardous Waste."
-
Full chemical name: "Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid" and any solvents present.
-
The date waste accumulation began.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Your name, lab location (building and room number), and contact information.[1]
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation while awaiting pickup.[8][13]
-
Location : Store the sealed waste container in a designated SAA within your laboratory. This area must be under the control of lab personnel.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[1][11]
-
Storage Conditions : The SAA should be away from heat sources, direct sunlight, and high-traffic areas.[12] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][13]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste.[1]
-
Contact EHS : Once the waste container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) department or an equivalent safety office to schedule a waste pickup.[10][13]
-
Documentation : Fill out any required chemical waste collection forms or manifests as instructed by your EHS department.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Logical flow for the safe disposal of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.
Emergency Procedures: Spills and Exposures
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
Large Spills :
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS department or emergency response team.
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact : Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.
Waste Minimization
A foundational principle of laboratory safety and environmental stewardship is the reduction of waste generation.[13]
-
Source Reduction : Order only the quantity of chemical required for your experiments.
-
Scale Reduction : When possible, reduce the scale of experiments to minimize the volume of waste produced.
-
Inventory Management : Maintain an accurate chemical inventory to avoid ordering duplicate materials.
By adhering to this comprehensive disposal guide, researchers can ensure that Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is managed in a manner that is safe, compliant, and environmentally responsible.
References
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Lab Safety Manual: Chemical Management. (n.d.). Hampshire College. Retrieved from [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
-
Safety Data Sheet for Pyridine. (n.d.). ChemSupply Australia. Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Synpeptide. Retrieved from [Link]
-
Safety Data Sheet for Butyric Acid. (2024, June 14). CPAchem Ltd. Retrieved from [Link]
-
Safety Data Sheet for Nα-Boc-3-(3-pyridyl)-L-alanine. (n.d.). AAPPTec. Retrieved from [Link]
-
Hazardous Substance Fact Sheet for Butyric Acid. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
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- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
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- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
Part 1: Executive Summary & Risk Profile
The Core Directive: Safety in the laboratory is not merely about compliance; it is about data integrity . Contamination flows both ways—protecting the operator from the chemical, and the chemical from biological or particulate contamination.
Chemical Identity & Hazard Context:
-
Compound: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
-
CAS: 262435-37-6 (Representative for this class)
-
Physical State: White to off-white powder.
-
Molecular Logic: This molecule combines a pyridine ring (basic, potential irritant/sensitizer) with a Boc-protected amine (acid-labile, hydrophobic).
Operational Risk Assessment: While specific toxicological data (LD50) for this exact catalog item may be sparse, we apply the Structure-Activity Relationship (SAR) principle. The pyridine moiety suggests potential for respiratory and ocular irritation.[1][2] The Boc-amino acid backbone implies a fine, electrostatic powder that disperses easily, creating an inhalation hazard.
Primary Hazards:
-
Inhalation (Dust): High risk during weighing due to static charge.
-
Contact (Irritation): Pyridine derivatives are known skin/mucous membrane irritants.[1]
-
Chemical Incompatibility: Reacts vigorously with strong acids (Boc deprotection releases isobutylene gas) and strong oxidizers.
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix is designed to exceed OSHA 29 CFR 1910.132 standards, tailored for pharmaceutical intermediate handling.
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses are insufficient. Fine powders can bypass side shields via air currents. Goggles provide a sealed environment against dust and potential solvent splashes during dissolution. |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil thickness) | Why: "Double gloving" creates a redundancy layer. Outer Layer: Changed immediately upon contamination.Inner Layer: Prevents skin contact during doffing. Note: If using DCM (Dichloromethane) for dissolution, use Silver Shield/Laminate under-gloves, as DCM permeates nitrile in <5 minutes. |
| Respiratory | Fume Hood (Primary) Backup: N95/P100 Respirator | Why: Engineering controls (Hood) are superior to PPE. Use a respirator only if weighing outside a hood is unavoidable (not recommended). The pyridine motif creates an irritation risk that simple surgical masks cannot mitigate. |
| Body | Lab Coat (100% Cotton or Nomex) | Why: Synthetic blends (polyester) generate static electricity, which causes Boc-amino acid powders to "jump" and scatter. Cotton minimizes static charge. |
Part 3: Operational Workflow & Protocols
Phase 1: The "Static-Neutral" Weighing Protocol
Context: Boc-protected amino acids are notorious for static buildup. A charged powder will repel the spatula, contaminating the balance and the user.
-
Engineering Control: Activate the Fume Hood. Verify face velocity is between 80–100 fpm.
-
Static Mitigation:
-
Best Practice: Use an Ionizing Bar or Anti-static Gun inside the balance enclosure.
-
Alternative: Wipe the exterior of the reagent bottle and the spatula with a dryer sheet or anti-static wipe prior to opening.
-
-
The Transfer:
-
Open the container inside the hood.
-
Transfer solid into a tared vessel.
-
Crucial: Do not dump powder. Use a "tap-and-pour" motion to minimize aerosolization.
-
-
Decontamination: Wipe the balance area with a wet paper towel (solvent appropriate) immediately after weighing to capture invisible dust.
Phase 2: Solubilization & Reaction
Context: This compound is often dissolved in DMF, DCM, or MeOH. The solvent introduces new permeation risks.
-
Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents "puffing" of the powder into the operator's breathing zone.
-
Venting: If treating with acid (e.g., TFA for deprotection), anticipate Isobutylene gas evolution . Ensure the reaction vessel is vented to a scrubber or the back of the hood. Do not seal tightly.
Phase 3: Spill Management (Self-Validating Logic)
-
Minor Spill (<5g solid):
-
Isolate: Alert nearby personnel.[1]
-
Neutralize: Cover with wet paper towels (water/methanol) to prevent dust dispersion.
-
Clean: Wipe up and dispose of as solid hazardous waste.
-
-
Major Spill (>5g or in solution):
-
Evacuate: Pyridine odors can be overwhelming and desensitizing (olfactory fatigue).
-
Assess: Do not re-enter without respiratory protection (Half-face respirator with Organic Vapor/P100 cartridges).
-
Part 4: Visualized Safety Logic
Diagram 1: The Safe Handling Workflow
This diagram illustrates the linear progression of safety checks required before and during the experiment.
Caption: Operational flow emphasizing static control and PPE redundancy loops.
Diagram 2: Waste Disposal Decision Tree
Correct disposal prevents environmental release and regulatory fines.
Caption: Logic tree for segregating waste based on physical state and solvent halogenation.
Part 5: Disposal Strategy
Never dispose of this compound down the drain.[3] The pyridine ring is toxic to aquatic life, and the Boc-group persists until chemically degraded.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into the Solid Hazardous Waste drum. Label clearly: "Contains Pyridine Derivatives."
-
Liquid Waste:
-
If dissolved in DCM -> Halogenated Waste .
-
If dissolved in DMF/Methanol -> Non-Halogenated Waste .
-
-
Container Disposal: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone) before discarding the glass. Add the rinsate to the liquid waste stream.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society (ACS). (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Pyridine - Safety and Hazards. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
